molecular formula C34H51N4O9S · CH3SO3 B1150321 Dalfopristin (mesylate)

Dalfopristin (mesylate)

Cat. No.: B1150321
M. Wt: 787
InChI Key: ZUBXFMSQBHKVNC-IXKGIWIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalfopristin (mesylate), also known as Dalfopristin (mesylate), is a useful research compound. Its molecular formula is C34H51N4O9S · CH3SO3 and its molecular weight is 787. The purity is usually 95%.
BenchChem offers high-quality Dalfopristin (mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dalfopristin (mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H51N4O9S · CH3SO3

Molecular Weight

787

InChI Key

ZUBXFMSQBHKVNC-IXKGIWIJSA-N

Appearance

Assay:≥98%A solid

Synonyms

(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone, mon

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Dalfopristin Mesylate Mechanism of Action on the 50S Ribosomal Subunit

[1]

Executive Summary

This guide provides a structural and mechanistic analysis of Dalfopristin mesylate , a semisynthetic Streptogramin A antibiotic. While often discussed in the context of its synergistic partner (Quinupristin), this document isolates the pharmacodynamics of Dalfopristin to elucidate its primary role: the irreversible inhibition of the Peptidyl Transferase Center (PTC) within the bacterial 50S ribosomal subunit.

Dalfopristin functions as a dual-action agent:

  • Direct Inhibition: It sterically hinders the P-site and A-site, preventing peptide bond formation.

  • Allosteric Modulation: It induces a stable conformational change in the 23S rRNA, increasing the ribosome's affinity for Streptogramin B (Quinupristin) by up to 100-fold.

Molecular Architecture & Physicochemical Properties[2][3][4][5][6]

To understand the mechanism, one must first understand the probe. Dalfopristin is derived from pristinamycin IIA (virginiamycin M1).

The Mesylate Salt Function

In drug development, the transition from "Dalfopristin" to "Dalfopristin Mesylate" is a critical formulation step, not a mechanistic one. The parent compound is highly hydrophobic.

  • Chemical Role: The mesylate (methanesulfonic acid) salt modification protonates the diethylaminoethylthiol moiety.

  • Outcome: This lowers the pH of the local microenvironment and significantly increases aqueous solubility, enabling intravenous delivery (Synercid®) without precipitation in the bloodstream.

PropertySpecification
Drug Class Streptogramin A (Macrolactone)
Target 23S rRNA (50S Subunit)
Binding Type Hydrophobic & Hydrogen Bonding
Effect Bacteriostatic (Bactericidal with Quinupristin)

Mechanism of Action: The 50S Ribosomal Target[1][6][7][8][9][10]

The efficacy of Dalfopristin relies on its high-affinity binding to the 23S rRNA of the large (50S) ribosomal subunit.

The Binding Site (The PTC Core)

Dalfopristin localizes to the Peptidyl Transferase Center (PTC) . Unlike macrolides that block the exit tunnel, Streptogramin A agents bind directly to the catalytic heart.

  • Key Residues (E. coli numbering): The drug interacts primarily with nucleotides U2504, G2505, U2585, and C2610 .

  • Mode of Inhibition: The macrocyclic ring of Dalfopristin occupies the ribosomal P-site (Peptidyl site) and partially overlaps with the A-site (Aminoacyl site).

  • Consequence: This steric occlusion prevents the proper positioning of the tRNA CCA-ends, thereby inhibiting the transpeptidation reaction (peptide bond formation).

The Allosteric Trigger (Synergy Mechanism)

The defining characteristic of Dalfopristin is its ability to structurally "prime" the ribosome.

  • The Trigger: Upon binding, Dalfopristin induces a rotation in the nucleotide U2585 of the 23S rRNA.

  • The Propagation: This local shift propagates a conformational change through the rRNA backbone to the adjacent Streptogramin B binding pocket (macrolide binding site).

  • The Result: The binding cleft for Quinupristin is stabilized, increasing its binding constant (

    
    ) significantly. This transforms the complex from a reversible bacteriostatic agent into an irreversible bactericidal engine.
    
Visualization of the Synergistic Pathway

Gcluster_0Phase 1: Early Elongation Blockcluster_1Phase 2: Late Elongation BlockDalfDalfopristin(Streptogramin A)ComplexADalfopristin-Ribosome Complex(Inhibited PTC)Dalf->ComplexARibosome50S Ribosomal Subunit(Apo State)Ribosome->ComplexA + Dalfopristin (Kd ~ nM)ConfChangeConformational Change(U2585 Rotation)ComplexA->ConfChange Allosteric ModulationSuperComplexIrreversible 70S Blockade(Bactericidal)ConfChange->SuperComplex Increases Affinity for Group BQuinQuinupristin(Streptogramin B)Quin->SuperComplex Binds High-Affinity Pocket

Caption: Mechanistic pathway showing the allosteric potentiation of the ribosome by Dalfopristin.

Experimental Validation Protocol: Chemical Probing (DMS Footprinting)

As a scientist, you cannot rely solely on literature; you must validate binding sites. The gold standard for mapping antibiotic-rRNA interactions is Chemical Probing with Dimethyl Sulfate (DMS) .

Objective: Identify specific nucleotides protected by Dalfopristin binding.

Methodology Overview

DMS methylates the N1 of Adenine and N3 of Cytosine only if they are accessible. If Dalfopristin binds, these sites are protected from methylation. Reverse transcription will stop at methylated bases, creating a "footprint" on a gel.

Step-by-Step Workflow
  • Ribosome Isolation:

    • Harvest E. coli (MRE600 strain) in log phase.

    • Lyse and purify 70S ribosomes via sucrose gradient (10-40%) ultracentrifugation.

    • Validation: Check

      
       ratio (Target: ~2.0).
      
  • Drug Incubation (The Variable):

    • Control: 10 pmol 70S Ribosomes + Buffer (50 mM HEPES, 10 mM

      
      ).
      
    • Experimental: 10 pmol 70S Ribosomes + Dalfopristin (excess, e.g., 50 µM) + Buffer.

    • Incubate at 37°C for 30 minutes to reach equilibrium.

  • Chemical Modification (The Probe):

    • Add DMS (1:200 dilution) to both samples.

    • Incubate at 37°C for 10 minutes.

    • Quench: Stop reaction immediately with stop buffer (β-mercaptoethanol).

  • Primer Extension (The Readout):

    • Extract rRNA via phenol-chloroform.

    • Anneal

      
      -labeled DNA primers specific to the 23S rRNA PTC region (approx. nucleotides 2400-2600).
      
    • Perform Reverse Transcription (RT). The RT enzyme will stall at methylated bases.

  • Analysis:

    • Run cDNA products on a 6% denaturing polyacrylamide sequencing gel.

    • Result: Bands present in the Control but absent in the Experimental lane indicate residues protected by Dalfopristin.

Workflow Visualization

ProtocolIsolate70S RibosomeIsolationIncubateIncubation(+/- Dalfopristin)Isolate->IncubateProbeDMS ChemicalProbingIncubate->ProbeMethylatesExposed BasesExtractrRNA Extraction& Primer AnnealingProbe->ExtractQuenchGelSequencing Gel(Footprint Analysis)Extract->GelReverseTranscription

Caption: Workflow for DMS footprinting to map Dalfopristin binding sites on 23S rRNA.

Resistance Profiles & Mechanistic Implications[1][4][6][8][11]

Understanding the mechanism explains the resistance patterns observed in clinical settings.

Resistance MechanismGeneMechanistic Impact on Dalfopristin
Acetylation vat (A, B, C)Primary Threat. The Vat enzyme acetylates the hydroxyl group of Dalfopristin, sterically preventing it from binding to the PTC.
Active Efflux vga (A, B)ATP-binding cassette proteins pump Dalfopristin out of the cell before it reaches the 50S subunit.
Methylation ermContextual. Methylates A2058. This confers high resistance to Macrolides and Quinupristin (Group B), but Dalfopristin (Group A) retains activity. However, the synergy is lost.

References

  • Hansen, J. L., et al. (2003). "The structures of four macrolide antibiotics bound to the large ribosomal subunit." Molecular Cell.

  • FDA Access Data. "Synercid (Quinupristin/Dalfopristin) Label Information." U.S. Food and Drug Administration.[1]

  • Noeske, J., et al. (2014). "Synergy of streptogramin antibiotics occurs independently of their effects on translation." Antimicrobial Agents and Chemotherapy.[2]

  • Vannuffel, P., & Cocito, C. (1996). "Mechanism of Action of Streptogramins and Macrolides." Drugs.

  • Wilson, D. N. (2014). "Ribosome-targeting antibiotics and mechanisms of bacterial resistance." Nature Reviews Microbiology.

Streptogramin A: Ribosomal Binding Dynamics and Synergistic Mechanisms

[1]

Executive Summary

Streptogramin A (SA) antibiotics (e.g., dalfopristin, virginiamycin M) represent a critical class of protein synthesis inhibitors that target the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit.[1][2] Unlike macrolides that primarily block the exit tunnel, SA compounds bind directly to the catalytic core, preventing the correct positioning of tRNA at the A- and P-sites.[2] Their clinical utility is significantly amplified by a unique synergistic mechanism with Streptogramin B (SB) compounds—a phenomenon driven by an allosteric conformational switch in the 23S rRNA.

This guide details the structural basis of SA binding, the thermodynamics of this synergy, and the molecular mechanisms of resistance (specifically Vat acetyltransferases). It provides actionable, step-by-step protocols for characterizing these interactions using radioligand binding and chemical footprinting assays.

Molecular Architecture of the Binding Site[2]

The efficacy of Streptogramin A stems from its ability to occupy the hydrophobic pocket of the PTC, effectively "jamming" the ribosomal machinery during the initiation and early elongation phases.

Structural Coordinates (23S rRNA)

SA antibiotics bind to a cleft formed by the 23S rRNA helices H89, H90, H92, and H93. High-resolution Cryo-EM and X-ray crystallography (PDB: 4U25, 4U26) reveal that the antibiotic does not form covalent bonds with the ribosome but relies on a dense network of hydrogen bonds and hydrophobic stacking interactions.

Key Interaction Residues (E. coli numbering):

ResidueInteraction TypeMechanistic Role
A2062 Stacking / AllostericThe Synergy Switch. SA binding forces A2062 to rotate, creating a high-affinity binding pocket for Streptogramin B.
G2061 Hydrogen BondStabilizes the macrocyclic core of SA.
G2505 Hydrogen BondThe phosphate oxygen of G2505 H-bonds with the C14-hydroxyl (O18) of SA.[3] This is the primary target for resistance via acetylation.
U2504 HydrophobicForms part of the hydrophobic crevice accommodating the SA lactone ring.
U2585 ConformationUndergoes significant spatial rearrangement upon SA binding to lock the drug in place.
The Mechanism of Action

SA acts as a competitive inhibitor of tRNA binding. By occupying the A-site and encroaching on the P-site, it sterically hinders the accommodation of the aminoacyl-tRNA and the peptidyl-tRNA.[4] This results in the immediate cessation of peptide bond formation.

Visualization: Binding Site Interaction Map

SA_Binding_MechanismSAStreptogramin A(Dalfopristin)PTCPeptidyl Transferase Center(50S Subunit)SA->PTCBinds toA2062A2062(Conformational Switch)SA->A2062Induces RotationG2505G2505(Phosphate Backbone)SA->G2505H-Bond (O18-OH)HydrophobicHydrophobic Pocket(U2504, U2585)SA->HydrophobicVan der WaalstRNA_BlockSteric Hindrance ofA-site & P-site tRNAPTC->tRNA_BlockArrestTranslational Arrest(Elongation Block)tRNA_Block->Arrest

Caption: Network of interactions between Streptogramin A and 23S rRNA residues leading to translational arrest.

Thermodynamics and the Mechanism of Synergy

The combination of Streptogramin A and B (e.g., Quinupristin-Dalfopristin) is bactericidal, whereas individual components are merely bacteriostatic. This "super-additive" effect is defined by a decrease in the dissociation constant (

The A2062 Conformational Switch
  • Apo-Ribosome: Nucleotide A2062 is flexible and partially obstructs the entrance to the exit tunnel where Streptogramin B binds.

  • SA Binding: Dalfopristin binds to the PTC.[2] The macrocycle sterically forces the base of A2062 to rotate approximately 180 degrees.

  • Pre-Organization: This rotation removes the steric clash and exposes a hydrophobic surface that facilitates

    
    -
    
    
    stacking with the heteroaromatic ring of Streptogramin B.
  • Result: The affinity of the ribosome for Streptogramin B increases up to 100-fold.

Visualization: The Synergy Pathway

Synergy_Mechanismcluster_0Step 1: Initiationcluster_1Step 2: Allosterycluster_2Step 3: SynergySAStreptogramin A(Dalfopristin)Ribosome50S Subunit(Apo State)SA->RibosomeBinding (Kd ~10-300 nM)Complex_ARibosome-SA ComplexRibosome->Complex_AA2062_RotA2062 Rotation(Conformational Change)Complex_A->A2062_RotInducesSBStreptogramin B(Quinupristin)A2062_Rot->SBIncreases Affinity (100x)Complex_FinalStable Ternary Complex(Bactericidal)SB->Complex_FinalBinds Exit Tunnel

Caption: The stepwise allosteric mechanism where SA binding primes the ribosome for high-affinity SB binding.

Mechanisms of Resistance: The Vat Acetyltransferases[3][5]

While methylation (Cfr, Erm) is common, the most specific resistance mechanism against Streptogramin A is enzymatic inactivation by Virginiamycin Acetyltransferases (Vat) .

  • Enzyme: Vat (types A-H).[5]

  • Substrate: Streptogramin A (specifically the C14-hydroxyl group).

  • Co-factor: Acetyl-CoA.[3][5][6][7]

  • Mechanism: Vat transfers an acetyl group to the O18 oxygen of the antibiotic.[3]

  • Structural Consequence: The acetylated drug cannot form the critical hydrogen bond with the phosphate oxygen of G2505 . Furthermore, the bulky acetyl group creates a steric clash with the PTC wall, lowering binding affinity by orders of magnitude.

Experimental Characterization Protocols

To validate binding interactions and resistance profiles, the following protocols are recommended. These are designed to be self-validating through the use of positive and negative controls.

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant (

Materials:

  • [14C]-Virginiamycin M or [3H]-Dalfopristin (Specific activity > 20 Ci/mmol).

  • 70S Ribosomes (isolated from E. coli MRE600 or S. aureus).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol.

  • GF/C Glass fiber filters.[8]

Workflow:

  • Preparation: Dilute ribosomes to a final concentration of 200 nM in Assay Buffer.

  • Incubation:

    • Mix 200 nM ribosomes with 50 nM radioligand.

    • Add increasing concentrations of unlabeled competitor drug (10⁻⁹ M to 10⁻⁴ M).

    • Incubate at 37°C for 30 minutes to reach equilibrium.

  • Filtration:

    • Apply samples to GF/C filters pre-soaked in cold Assay Buffer.

    • Wash 3x with 5 mL ice-cold buffer to remove unbound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Bound vs. Log[Competitor]. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation: 
    
    
    .
Protocol B: Chemical Footprinting (DMS Probing)

Purpose: To map the specific nucleotides involved in drug binding (e.g., protection of A2062).[9]

Materials:

  • Dimethyl sulfate (DMS) – Modifies accessible Adenine (N1) and Cytosine (N3).

  • Primer: 5'-end labeled DNA primer complementary to 23S rRNA (region 2650–2670).

  • Reverse Transcriptase (AMV or Superscript).

Workflow:

  • Complex Formation: Incubate 10 pmol of 70S ribosomes with 100 µM Streptogramin A in buffer (80 mM K-Hepes pH 7.8, 10 mM MgCl₂, 100 mM NH₄Cl) for 15 min at 37°C.

    • Control: Ribosomes without antibiotic.

  • Chemical Modification:

    • Add DMS (1:200 dilution) to the reaction. Incubate for 10 min at 37°C.

    • Stop reaction with stop buffer (0.3 M NaOAc, 1 M β-mercaptoethanol).

  • RNA Extraction: Phenol-chloroform extraction and ethanol precipitation of rRNA.

  • Primer Extension:

    • Anneal labeled primer to the modified rRNA.

    • Extend with Reverse Transcriptase. The enzyme will stop at methylated bases (A and C).

  • Analysis:

    • Run cDNA products on a 6% denaturing polyacrylamide sequencing gel.

    • Result Interpretation: Compare "+" and "-" antibiotic lanes.

    • Signature: A decrease in band intensity at A2062 indicates protection (drug binding). An increase in intensity suggests a conformational opening.

Visualization: Experimental Protocol Flowchart

Protocolscluster_bindingRadioligand Bindingcluster_footprintDMS FootprintingRB_StartRibosome + [14C]-LigandRB_CompAdd CompetitorRB_Start->RB_CompRB_FiltFilter & WashRB_Comp->RB_FiltRB_DataCalculate KiRB_Filt->RB_DataFP_StartRibosome + DrugFP_ModDMS ModificationFP_Start->FP_ModFP_ExtPrimer ExtensionFP_Mod->FP_ExtFP_GelGel ElectrophoresisFP_Ext->FP_GelFP_ResIdentify Protection(e.g., A2062)FP_Gel->FP_Res

Caption: Dual workflow for quantifying affinity (Radioligand) and mapping binding topology (Footprinting).

References

  • Noeske, J., et al. (2014).[1] Synergy of streptogramin antibiotics occurs independently of their effects on translation.[9][10] Proceedings of the National Academy of Sciences. Link

  • Harms, J. M., et al. (2004).[1][11] Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin.[12] BMC Biology. Link

  • Li, Q., et al. (2020).[2][13] Synthetic group A streptogramin antibiotics that overcome Vat resistance.[13] Nature. Link

  • Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance.[2][3][9][10] Nature Reviews Microbiology. Link

  • Porebski, P. J., et al. (2004). Crystal structure of Vat(D): an acetyltransferase that inactivates streptogramin group A antibiotics.[3][5][7][10] Scientific Reports. Link

Technical Whitepaper: Dalfopristin Mesylate & The Streptogramin Synergy

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Mechanism of Action, and Experimental Protocols [1]

Executive Summary

Dalfopristin is a semi-synthetic streptogramin A antibiotic derived from pristinamycin IIA.[2] While often referenced in literature by the CAS number of its free base (112362-50-2 ), clinical and advanced research applications frequently utilize the mesylate salt form to enhance aqueous solubility for intravenous administration.[1]

This technical guide addresses the critical distinction between the base and mesylate forms, details the synergistic mechanism of action when paired with quinupristin (Streptogramin B), and provides rigorous protocols for handling, reconstitution, and in vitro experimentation.

Part 1: Physicochemical Characterization & Identity

Critical Note on Chemical Identity: Researchers must distinguish between the parent compound (Free Base) and the salt form (Mesylate). The CAS number 112362-50-2 specifically designates Dalfopristin Free Base .[1] If your experimental design requires the Mesylate salt (common for aqueous solubility), ensure you account for the stoichiometric difference in molecular weight.

Chemical Identity Specification Table
PropertyDalfopristin (Free Base)Dalfopristin Mesylate (Salt)
CAS Number 112362-50-2 Typically referenced via parent CAS or specific salt CAS (e.g., 112362-50-2 as mesylate)
Molecular Formula


(Base +

)
Molecular Weight 690.85 g/mol ~786.95 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol.[1][2] Poorly soluble in water.[2]Soluble in water (buffer dependent), Methanol.[1]
Appearance White to slightly yellow powderWhite to yellow hygroscopic powder
Storage -20°C (Desiccated)-20°C (Highly Hygroscopic)
Stability & Handling[1][3]
  • Hygroscopicity: The mesylate salt is significantly more hygroscopic than the base. Vials must be equilibrated to room temperature before opening to prevent moisture condensation, which degrades the compound via hydrolysis.

  • Saline Incompatibility: Dalfopristin (specifically in the Synercid formulation) is physically incompatible with 0.9% Sodium Chloride (Saline) . Contact with saline causes immediate precipitation. All aqueous dilutions must use 5% Dextrose in Water (D5W) .

Part 2: Mechanism of Action (The Streptogramin Synergy)

Dalfopristin does not act in isolation.[2][3][4][5][6][7] Its primary pharmacological value lies in its synergy with Quinupristin.[4]

  • Primary Target: Dalfopristin binds to the 23S rRNA of the 50S ribosomal subunit .[6]

  • Binding Site: It targets the peptidyl transferase center (PTC).

  • Allosteric Modulation (The "Trigger"): Binding induces a stable conformational change in the ribosome. This alteration increases the ribosome's affinity for Quinupristin (Streptogramin B) by approximately 100-fold .[6]

  • Bactericidal Lock: While Dalfopristin and Quinupristin are individually bacteriostatic, the complex formed is bactericidal , irreversibly halting protein synthesis by preventing peptide chain elongation and causing incomplete chain release.[6]

Pathway Visualization: Synergistic Inhibition

Dalfopristin_Mechanism Ribosome 50S Ribosomal Subunit (Native State) Complex_A Ribosome-Dalfopristin Complex Ribosome->Complex_A + Dalfopristin (Binds PTC) Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->Complex_A Conf_Change Conformational Change (Allosteric Modulation) Complex_A->Conf_Change Induces Final_Complex Irreversible Ternary Complex Conf_Change->Final_Complex Increases Affinity (100x) Quinupristin Quinupristin (Streptogramin B) Quinupristin->Final_Complex Binds High-Affinity Site Effect Bactericidal Effect (Protein Synthesis Halted) Final_Complex->Effect Inhibits Peptidyl Transferase & Chain Elongation

Figure 1: The cooperative binding mechanism where Dalfopristin acts as the allosteric "key" enabling Quinupristin efficacy.[1]

Part 3: Experimental Protocols

The following protocols are designed for research applications (MIC determination or mechanistic studies).

Protocol A: Stock Solution Preparation

Objective: Prepare a stable stock solution for in vitro assays. Reagents: Dalfopristin (Base or Mesylate), DMSO (Analytical Grade), D5W (5% Dextrose).[1]

  • Calculate Mass:

    • If using Base (CAS 112362-50-2) : Weigh based on MW 690.85.[1][8]

    • If using Mesylate : Weigh based on MW ~787.0 (Check specific CoA).[9]

  • Primary Dissolution (Stock):

    • Dissolve powder in 100% DMSO to achieve a concentration of 10 mg/mL .

    • Note: DMSO is preferred for the stock to prevent hydrolysis during freeze-thaw cycles.

  • Working Solution (Dilution):

    • Dilute the DMSO stock into the assay medium.

    • CRITICAL: If aqueous dilution is required prior to media addition, use D5W .[1] Do NOT use PBS or Saline.

    • Keep final DMSO concentration < 1% in the cell assay to avoid solvent toxicity.

Protocol B: Checkerboard Synergy Assay

Objective: Quantify the synergistic effect between Dalfopristin and Quinupristin.

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient Generation:

    • Rows (A-H): Serial 2-fold dilutions of Dalfopristin (e.g., 0.06 µg/mL to 8 µg/mL).

    • Columns (1-12): Serial 2-fold dilutions of Quinupristin.

  • Inoculum: Add bacterial suspension (e.g., S. aureus or E. faecium) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure Optical Density (OD600).

  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index.

    
    
    
    • Interpretation: FIC

      
       0.5 indicates Synergy .
      
Workflow Visualization: Reconstitution & Assay

Experimental_Workflow Start Lyophilized Dalfopristin (Store -20°C) Weigh Weighing (Correct for Salt Factor) Start->Weigh Solvent Dissolve in DMSO (Stock: 10 mg/mL) Weigh->Solvent Dilution Dilute in D5W or Media (NO SALINE) Solvent->Dilution Fresh Prep Only Plate 96-Well Plate Setup (Checkerboard) Dilution->Plate Incubate Incubate 37°C (18-24h) Plate->Incubate Analysis Calculate FIC Index (Synergy Validation) Incubate->Analysis

Figure 2: Step-by-step workflow emphasizing the critical saline-avoidance step during dilution.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6323289, Dalfopristin. Retrieved from [Link][1]

  • Manzlla, J. P., & Kellogg, J. A. (1999). Quinupristin/Dalfopristin: A New Streptogramin Antibiotic.[1] Clinical Microbiology Newsletter. (Provides mechanistic grounding for the conformational change).

  • Péhoua, B., et al. (2000). Interaction of streptogramins A and B with the Escherichia coli ribosome. Biochemistry.[3] (Source for ribosomal binding site details).

Sources

Role of Dalfopristin mesylate in inhibiting peptidyl transferase

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Dalfopristin Mesylate in the Inhibition of Peptidyl Transferase

Authored by a Senior Application Scientist

Foreword: The inexorable rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This necessitates a profound understanding of the molecular mechanisms underpinning antibiotic action to guide the development of novel therapeutics. The bacterial ribosome, the cellular machinery responsible for protein synthesis, remains a validated and highly valuable target for antibacterial agents. This guide provides a detailed technical exploration of Dalfopristin, a streptogramin A antibiotic, and its precise role in the inhibition of the ribosomal peptidyl transferase center (PTC) — the very heart of protein synthesis. We will dissect its mechanism, its synergistic relationship with Quinupristin, and the experimental frameworks used to validate these interactions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Imperative: Targeting the Ribosomal Peptidyl Transferase Center

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is a marvel of biological engineering. Its primary function, the translation of messenger RNA (mRNA) into polypeptide chains, is catalyzed within the peptidyl transferase center (PTC) located on the 50S subunit.[1] The PTC is a highly conserved region composed almost entirely of ribosomal RNA (rRNA), confirming that the ribosome is a ribozyme.[2] This enzymatic core facilitates two critical reactions: the formation of peptide bonds between amino acids and the hydrolysis of the ester bond to release the completed polypeptide chain.[3]

The PTC's fundamental role in bacterial viability and its structural distinction from eukaryotic ribosomes make it an ideal target for selective antimicrobial therapy. Inhibition of the PTC leads to an immediate and catastrophic cessation of protein synthesis, ultimately resulting in bacterial cell death. Dalfopristin, in combination with Quinupristin, represents a sophisticated chemical strategy to incapacitate this vital cellular hub.[4][5]

The Dalfopristin Mechanism: A Direct Strike at the Catalytic Core

Dalfopristin is a member of the streptogramin A class of antibiotics.[6] On its own, it exhibits moderate bacteriostatic activity.[7] Its primary mechanism of action is the direct inhibition of the peptidyl transferase reaction by binding to the 50S ribosomal subunit.[8][9]

Crystal structure analyses of the 50S ribosomal subunit from Deinococcus radiodurans complexed with Dalfopristin and Quinupristin have provided unprecedented atomic-level detail of this interaction.[10][11] Dalfopristin binds directly within the PTC, a site that overlaps with the binding locations for the aminoacyl (A-site) and peptidyl (P-site) tRNA substrates.[11][12] This strategic positioning physically obstructs the correct placement of the tRNA molecules, thereby preventing the formation of a peptide bond.[6][13] Specifically, Dalfopristin interferes with the positioning of the CCA-ends of both the A-site and P-site tRNAs, which are essential for catalysis.[11]

Biochemical and structural data have identified several key 23S rRNA nucleotides that form the Dalfopristin binding pocket, demonstrating a clear structural basis for its inhibitory activity.[11]

Table 1: Key 23S rRNA Nucleotides in the Dalfopristin Binding Site

Nucleotide Role in Binding and Inhibition Source
A2058, A2059 Interact with Dalfopristin and are involved in the conformational changes induced upon binding. [11]
A2062 Forms a shared contact point for both Dalfopristin and Quinupristin, crucial for their synergistic interaction. [10][12]
A2439 A key nucleotide within the PTC that directly contributes to the binding of Dalfopristin. [11]
G2505, U2506 These nucleotides are part of the PTC active site and show altered reactivity in the presence of Dalfopristin, indicating direct interaction. [11]

| U2585 | A universally conserved base that is forced into a stable, non-productive orientation upon streptogramin binding, disrupting the catalytic activity of the PTC. |[10][11][12] |

The Power of Two: Synergistic Inhibition with Quinupristin

The clinical efficacy of Dalfopristin is magnified dramatically when used in combination with Quinupristin, a streptogramin B antibiotic. This combination, known as Quinupristin/Dalfopristin (Q/D), is often bactericidal, a significant enhancement over their individual bacteriostatic activities.[7] This synergy is a direct result of a cooperative binding mechanism at the ribosome.[13][14]

The process unfolds in a sequential manner:

  • Dalfopristin Binding: Dalfopristin binds first to the PTC of the 50S subunit.[14][15]

  • Conformational Change: This initial binding event induces a significant conformational change in the 23S rRNA.[15][16]

  • Enhanced Affinity for Quinupristin: The Dalfopristin-induced ribosomal conformation creates a high-affinity binding site for Quinupristin, increasing its binding affinity by approximately 100-fold.[16]

  • Quinupristin Binding: Quinupristin then binds to its site, which is located at the entrance of the polypeptide exit tunnel, adjacent to the Dalfopristin site.[10][11] While Dalfopristin inhibits the formation of peptide bonds, Quinupristin blocks the elongation of any polypeptide chains that might have been formed, effectively trapping them within the ribosome.[6][11]

This dual-action mechanism—simultaneously jamming the catalytic center and blocking the exit path—creates a stable, inactive ribosomal complex that effectively shuts down protein synthesis.[10] The conformational change induced by the drug pair, particularly the reorientation of nucleotide U2585, is considered the primary reason for the potent bactericidal activity.[10][11]

Synergistic_Mechanism cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) ExitTunnel Polypeptide Exit Tunnel PTC->ExitTunnel 2. Induces Conformational Change (Increases Quinupristin Affinity) Inactive_Complex Stable, Inactive Ribosomal Complex PTC->Inactive_Complex ExitTunnel->Inactive_Complex 4. Dual Blockade Dalfopristin Dalfopristin Dalfopristin->PTC 1. Binds to PTC Quinupristin Quinupristin Quinupristin->ExitTunnel 3. Binds to high-affinity site Protein Synthesis Halted Protein Synthesis Halted Inactive_Complex->Protein Synthesis Halted Leads to

Figure 1: Synergistic workflow of Dalfopristin and Quinupristin.

Experimental Protocols for Mechanism-of-Action Studies

Validating the inhibitory mechanism of a ribosome-targeting antibiotic requires a multi-faceted experimental approach. The following protocols provide a framework for characterizing the activity of compounds like Dalfopristin.

Protocol: In Vitro Peptidyl Transferase Inhibition Assay (The Puromycin Reaction)

This assay provides a direct functional measure of PTC activity. Puromycin, an aminoacyl-tRNA analog, acts as an acceptor substrate. If the PTC is active, it will catalyze the transfer of a nascent peptide (or a labeled amino acid like fMet) from the P-site tRNA to puromycin. Inhibition is measured by a decrease in the formation of the peptidyl-puromycin product.

Causality: This experiment is a self-validating system because it directly interrogates the catalytic step targeted by Dalfopristin. A positive result (i.e., inhibition) strongly indicates interference at the PTC.

Methodology:

  • Preparation of Components:

    • Ribosomes: Isolate active 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through sucrose gradient centrifugation.

    • P-site Substrate: Prepare an initiation complex by incubating ribosomes with a poly(U) or a specific mRNA template and a radiolabeled initiator tRNA, such as [³H]fMet-tRNA.

    • A-site Substrate: Puromycin dihydrochloride.

    • Inhibitor: Prepare a stock solution of Dalfopristin mesylate in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the pre-formed ribosomal initiation complex with reaction buffer (containing appropriate concentrations of Mg²⁺ and K⁺).

    • Add varying concentrations of Dalfopristin (or vehicle control) and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Initiation of Reaction:

    • Start the reaction by adding a saturating concentration of puromycin. Incubate for a defined period (e.g., 5-30 minutes) at 37°C.

  • Termination and Product Extraction:

    • Stop the reaction by adding a high concentration of Mg²⁺ (e.g., magnesium acetate) to stabilize the peptidyl-tRNA and prevent dissociation.

    • Extract the [³H]fMet-puromycin product using an organic solvent like ethyl acetate. The unreacted [³H]fMet-tRNA will remain in the aqueous phase.

  • Quantification:

    • Measure the radioactivity in the ethyl acetate phase using liquid scintillation counting.

    • Plot the amount of product formed against the inhibitor concentration to determine the IC₅₀ value.[17]

Protocol: Structural Analysis via X-ray Crystallography

To understand the precise atomic interactions between an inhibitor and its target, X-ray crystallography is the gold standard.[18] It provides a high-resolution, three-dimensional map of the drug bound within its pocket on the ribosome.

Causality: This workflow provides the ultimate validation of the binding site and the conformational changes predicted by biochemical assays. It moves beyond functional inhibition to reveal the precise physical mechanism.

Methodology:

  • Purification and Crystallization:

    • Purify large quantities of highly stable and homogeneous 50S ribosomal subunits (e.g., from thermophilic organisms like Deinococcus radiodurans or Thermus thermophilus).

    • Grow crystals of the 50S subunit using vapor diffusion (hanging or sitting drop) methods. This is a highly empirical process requiring extensive screening of crystallization conditions (precipitants, pH, temperature).

  • Soaking or Co-crystallization:

    • Introduce the inhibitor by either soaking the pre-grown crystals in a solution containing Dalfopristin and Quinupristin or by co-crystallizing the 50S subunits in the presence of the drugs.

  • Cryo-protection and Data Collection:

    • Transfer the drug-bound crystals to a cryo-protectant solution to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data using a high-intensity synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Solve the phase problem using molecular replacement with a known ribosome structure as a model.

    • Build the atomic model of the ribosome-drug complex into the electron density map and refine it to achieve the best possible fit with the experimental data.[10][11]

XRay_Workflow cluster_wetlab Wet Lab Phase cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Purification 1. Ribosome Purification Crystallization 2. Crystallization Purification->Crystallization Soaking 3. Drug Soaking / Co-crystallization Crystallization->Soaking Cryo 4. Cryo-protection Soaking->Cryo DataCollection 5. X-ray Diffraction Data Collection (Synchrotron) Cryo->DataCollection Processing 6. Data Processing (Electron Density Map) DataCollection->Processing Phasing 7. Phase Determination (Molecular Replacement) Processing->Phasing Refinement 8. Model Building & Refinement Phasing->Refinement FinalModel 9. Final Atomic Model of Ribosome-Drug Complex Refinement->FinalModel

Figure 2: Experimental workflow for X-ray crystallography of ribosome-drug complexes.

Conclusion and Future Outlook

Dalfopristin mesylate, in synergy with Quinupristin, employs a highly effective dual strategy to inhibit bacterial protein synthesis. By binding directly to the peptidyl transferase center, Dalfopristin initiates a sequence of events that not only obstructs the catalytic core but also recruits its partner molecule to block the polypeptide exit tunnel. This cooperative mechanism, elucidated through detailed structural and biochemical studies, results in a potent bactericidal effect against a range of challenging Gram-positive pathogens.[4] The methodologies described herein represent the cornerstone of modern antibiotic research, allowing scientists to dissect these complex interactions with atomic precision. A thorough understanding of such mechanisms is not merely an academic exercise; it is the foundational work upon which the next generation of life-saving antibiotics will be built.

References

  • Harms, J., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC Biology, 2(4). [Link]

  • National Center for Biotechnology Information. (n.d.). Dalfopristin. PubChem Compound Database. [Link]

  • Lomaestro, B. M., & Bailie, G. R. (1995). Quinupristin/dalfopristin: spectrum of activity, pharmacokinetics, and initial clinical experience. The Annals of Pharmacotherapy, 29(11), 1138-1148. [Link]

  • Pharmacology Mentor. (2025). Quinupristin-dalfopristin. [Link]

  • Harms, J., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. PubMed Central. [Link]

  • Griswold, M. W., et al. (1999). Quinupristin/Dalfopristin: The First Available Macrolidelincosamide-Streptogramin Antibiotic. Baylor University Medical Center Proceedings, 12(4), 249-253. [Link]

  • Pharmacology of Dalfopristin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Griswold, M. W., et al. (1999). Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic. Proceedings (Baylor University. Medical Center), 12(4), 249–253. [Link]

  • Fattah, M. A., & El-Baky, R. M. (1999). Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum. International Journal of Antimicrobial Agents, 12(3), 203-208. [Link]

  • Owens, R. C., & Lautenbach, E. (Eds.). (2007). Antimicrobial Resistance. Taylor & Francis. [Link]

  • Canu, A., et al. (2002). Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 46(2), 393–396. [Link]

  • Rodnina, M. V., & Wintermeyer, W. (2009). Modulating the activity of the peptidyl transferase center of the ribosome. RNA, 15(9), 1595–1603. [Link]

  • Ban, N., et al. (1998). A 9 A resolution X-ray crystallographic map of the large ribosomal subunit. Cell, 93(7), 1105-1115. [Link]

  • Harms, J., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. ResearchGate. [Link]

  • Svidritskiy, E., et al. (2016). Structure of dalfopristin and quinupristin within the PTC. ResearchGate. [Link]

  • Drainas, D., et al. (2000). Kinetics of inhibition of ribonuclease P activity by peptidyltransferase inhibitors. LSU Faculty Websites. [Link]

  • Polacek, N., & Mankin, A. S. (2005). The Ribosomal Peptidyl Transferase Center: Structure, Function, Evolution, Inhibition. Critical Reviews in Biochemistry and Molecular Biology, 40(5), 285-311. [Link]

  • Yan, K., et al. (2006). Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 50(11), 3875-3881. [Link]

  • Kalpaxis, D. L., et al. (2011). Insights into the Chloramphenicol Inhibition Effect on Peptidyl Transferase Activity, Using Two New Analogs of the Drug. Molecules, 16(3), 2028-2049. [Link]

  • Abdulmalik, O., & Safo, M. K. (2020). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Molecules, 25(16), 3658. [Link]

Sources

The Synergistic Dance of Streptogramins: A Technical Guide to the Quinupristin-Dalfopristin Mesylate Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Synergy in an Era of Resistance

The escalating crisis of antimicrobial resistance necessitates a deeper understanding of innovative therapeutic strategies. Among these, the synergistic combination of antibiotics offers a compelling approach to overcome resilient pathogens. Quinupristin and Dalfopristin, components of the streptogramin class, exemplify a highly successful synergistic pairing. This guide provides a comprehensive technical exploration of their intricate mechanism of action, intended for researchers, scientists, and drug development professionals. We will dissect the molecular choreography that transforms two individually bacteriostatic agents into a potent bactericidal force, explore the underpinnings of resistance, and detail the experimental methodologies required to validate and quantify this synergy.

The Protagonists: Understanding the Streptogramin Components

Quinupristin and Dalfopristin are semi-synthetic derivatives of pristinamycin IA and pristinamycin IIA, respectively. They are classified as streptogramin B (Quinupristin) and streptogramin A (Dalfopristin). This combination, typically formulated in a 30:70 weight-to-weight ratio, targets the bacterial ribosome, the essential machinery for protein synthesis.[1] While each component exhibits modest bacteriostatic activity alone, their combination results in a powerful bactericidal effect against a broad spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[2][3]

The Stage: The Bacterial 50S Ribosomal Subunit

The site of action for both Quinupristin and Dalfopristin is the 50S subunit of the bacterial ribosome.[4] This large subunit contains the peptidyl transferase center (PTC), the catalytic core responsible for forming peptide bonds between amino acids, and the nascent peptide exit tunnel (NPET), through which the growing polypeptide chain emerges. The strategic binding of Quinupristin and Dalfopristin at two distinct but adjacent sites within this critical region is the key to their synergistic power.[5][6]

The Choreography: A Step-by-Step Elucidation of the Synergistic Mechanism

The synergy between Quinupristin and Dalfopristin is not a simple additive effect but a cooperative interaction at the molecular level. The binding of Dalfopristin initiates a cascade of events that dramatically enhances the activity of Quinupristin.

Act I: Dalfopristin's Initial Binding and Ribosomal Remodeling

Dalfopristin (streptogramin A) binds to the peptidyl transferase center on the 50S subunit, affecting both the A-site (aminoacyl-tRNA binding site) and the P-site (peptidyl-tRNA binding site).[6][7] This binding event is pivotal as it induces a significant conformational change in the ribosome.[2] Crystal structure analyses have revealed that this remodeling involves key nucleotides within the 23S rRNA, most notably a dramatic reorientation of the universally conserved nucleotide U2585.[7][8] This Dalfopristin-induced conformational shift is the critical step that sets the stage for synergy, effectively "priming" the ribosome for the second antibiotic.[9]

Act II: Quinupristin's Enhanced Affinity and Binding

The conformational change triggered by Dalfopristin's binding unmasks a high-affinity binding site for Quinupristin (streptogramin B).[9] This allosteric effect increases the binding affinity of Quinupristin for the ribosome by a factor of approximately 100.[2] Quinupristin then binds to its site, which is located in the nascent peptide exit tunnel, adjacent to the Dalfopristin binding site.[7] The synergistic binding is further stabilized by direct hydrophobic interactions between the two drug molecules and shared contacts with nucleotide A2062.[6]

The Finale: Dual Blockade of Protein Synthesis

With both molecules securely bound, they form a stable ternary complex with the ribosome, leading to a multifaceted inhibition of protein synthesis.[2]

  • Dalfopristin inhibits peptidyl transfer, the fundamental step of peptide bond formation, and interferes with the proper positioning of tRNA molecules.[1][7] This action effectively halts the early stages of protein elongation.[4]

  • Quinupristin blocks the nascent peptide exit tunnel, physically obstructing the passage of the elongating polypeptide chain.[5][7] This leads to the premature release of incomplete and non-functional peptide fragments, inhibiting the late phase of protein synthesis.[1][4]

This dual blockade at two critical and distinct stages of protein synthesis is overwhelmingly effective, leading to bacterial cell death.

Synergistic_Mechanism Synergistic Mechanism of Quinupristin and Dalfopristin cluster_ribosome Bacterial 50S Ribosome 50S_Subunit 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC NPET Nascent Peptide Exit Tunnel (NPET) 50S_Subunit->NPET Conformational_Change Ribosomal Conformational Change (U2585 & A2062 reorientation) PTC->Conformational_Change 2. Induces Dual_Blockade Synergistic Blockade of Protein Synthesis NPET->Dual_Blockade Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->PTC 1. Binds to PTC Dalfopristin->Dual_Blockade Quinupristin Quinupristin (Streptogramin B) High_Affinity_Site High-Affinity Binding Site for Quinupristin is created Quinupristin->High_Affinity_Site 4. Binds with ~100x increased affinity Conformational_Change->High_Affinity_Site 3. Results in High_Affinity_Site->NPET 5. Occupies NPET

Caption: The sequential binding of Dalfopristin and Quinupristin to the 50S ribosome.

The Countermeasure: Mechanisms of Resistance

Despite the potent synergy, bacterial resistance to Quinupristin-Dalfopristin can emerge. Understanding these mechanisms is crucial for stewardship and the development of next-generation inhibitors. Resistance typically arises from one of three primary strategies:

  • Enzymatic Modification: Bacteria may acquire genes encoding enzymes that inactivate the antibiotics. For instance, virginiamycin acetyltransferases (Vat enzymes) can acetylate Dalfopristin, reducing its binding affinity for the ribosome.[10]

  • Active Efflux: Some bacteria possess ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing the streptogramins from the cell before they can reach their ribosomal target.

  • Target Site Alteration: Mutations in the ribosomal RNA (specifically the 23S rRNA) or ribosomal proteins (like L22) can alter the drug binding sites, thereby reducing the binding affinity of one or both components and abolishing the synergistic effect.[11]

Resistance_Mechanisms Mechanisms of Resistance to Quinupristin-Dalfopristin cluster_mechanisms Resistance Strategies Antibiotics Quinupristin-Dalfopristin Ribosome Bacterial Ribosome Antibiotics->Ribosome Inhibits Protein Synthesis Enzymatic_Inactivation Enzymatic Inactivation (e.g., Acetylation of Dalfopristin) Enzymatic_Inactivation->Antibiotics Inactivates Drug Efflux_Pump Active Efflux Pump (Removes antibiotics from cell) Efflux_Pump->Antibiotics Expels Drug Target_Modification Target Site Modification (Mutation in 23S rRNA or L22 protein) Target_Modification->Ribosome Alters Binding Site

Caption: Primary mechanisms of bacterial resistance to streptogramins.

Quantifying Synergy: In Vitro Efficacy

The synergistic interaction between Quinupristin and Dalfopristin is quantifiable through in vitro susceptibility testing. The Minimum Inhibitory Concentration (MIC) of the combination is significantly lower than the MICs of the individual components.

OrganismQuinupristin MIC (µg/mL)Dalfopristin MIC (µg/mL)Quinupristin-Dalfopristin MIC (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)--0.5
Staphylococcus aureus (Oxacillin-resistant)--1
Enterococcus faecium (Vancomycin-resistant, VREF 12311)6440.25
Enterococcus faecium (Vancomycin-resistant, VREF 12366)12820.25
Data compiled from multiple sources.

Experimental Protocols for Synergy Assessment

Validating and quantifying the synergistic effect of antibiotic combinations is a cornerstone of antimicrobial research. The following are detailed protocols for two standard in vitro methods: the checkerboard assay and the time-kill assay.

The Checkerboard Assay: Determining the Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a robust method to quantify the nature of the interaction between two antimicrobial agents. The result is expressed as the Fractional Inhibitory Concentration (FIC) index.

Causality Behind Experimental Choices: This method systematically explores a wide range of concentration combinations, allowing for a precise determination of whether the combined effect is synergistic, additive, indifferent, or antagonistic. The use of serial dilutions provides a gradient to identify the exact concentrations at which synergy occurs.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of Quinupristin and Dalfopristin in an appropriate solvent.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup (96-well plate):

    • Drug A (e.g., Dalfopristin): Add 50 µL of CAMHB to columns 2-10. Add 100 µL of the starting concentration of Drug A to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mixing, then 2 to 3, and so on, up to column 10.

    • Drug B (e.g., Quinupristin): Add 50 µL of CAMHB to rows B-G. Add 100 µL of the starting concentration of Drug B to row A. Perform a 2-fold serial dilution down the columns in a similar fashion.

    • This creates a "checkerboard" of decreasing concentrations of both drugs. Column 11 should contain only Drug A dilutions (MIC control), and row H should contain only Drug B dilutions (MIC control). Well H12 should be a growth control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis and FIC Index Calculation:

    • Determine the MIC of each drug alone and in combination (the lowest concentration showing no visible growth).

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC Index (FICI) for each well: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference/Additive

      • FICI > 4.0: Antagonism

Checkerboard_Workflow Checkerboard Assay Workflow Start Start Prep_Drugs 1. Prepare Drug Stock Solutions & Dilutions Start->Prep_Drugs Prep_Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Drugs->Prep_Inoculum Setup_Plate 3. Set up 96-Well Plate (Serial Dilutions of Both Drugs) Prep_Inoculum->Setup_Plate Inoculate 4. Inoculate Plate with Bacteria Setup_Plate->Inoculate Incubate 5. Incubate at 35°C for 18-24 hours Inoculate->Incubate Read_MIC 6. Read MICs and Determine Growth Incubate->Read_MIC Calculate_FIC 7. Calculate FIC Index (FICI = FIC_A + FIC_B) Read_MIC->Calculate_FIC Interpret 8. Interpret Results (Synergy, Indifference, Antagonism) Calculate_FIC->Interpret End End Interpret->End

Caption: A streamlined workflow for performing a checkerboard synergy assay.

The Time-Kill Assay: Assessing the Rate of Bactericidal Activity

Time-kill assays provide dynamic information about the interaction between antibiotics and bacteria over time, directly measuring the rate of bacterial killing.

Causality Behind Experimental Choices: This method is chosen to confirm the bactericidal nature of a synergistic interaction. While the checkerboard assay measures inhibition of growth (bacteriostatic effect), the time-kill assay measures the reduction in viable bacterial counts, providing a more direct assessment of killing kinetics.

Step-by-Step Methodology:

  • Preparation:

    • Prepare drug solutions in CAMHB at desired concentrations (e.g., 0.25x, 0.5x, 1x MIC).

    • Prepare a mid-logarithmic phase bacterial culture in CAMHB, then dilute to a starting inoculum of ~5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Set up tubes containing:

      • Growth control (inoculum only)

      • Drug A alone

      • Drug B alone

      • Drug A + Drug B combination

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of each dilution onto agar plates.

    • Incubate the plates overnight and count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Conclusion: A Paradigm of Rational Drug Combination

The synergistic mechanism of Quinupristin and Dalfopristin mesylate is a testament to the power of rational drug combination in combating bacterial infections. By binding cooperatively to the bacterial ribosome, these two compounds achieve a level of efficacy that neither could accomplish alone. Dalfopristin acts as the initiator, remodeling the ribosomal target to create a high-affinity binding site for Quinupristin, which then delivers the final blow by blocking the exit of nascent proteins. This intricate interplay provides a robust framework for drug development professionals seeking to design novel synergistic therapies. A thorough understanding of this mechanism, coupled with rigorous in vitro validation, is paramount to harnessing the full potential of antibiotic synergy in the ongoing fight against microbial resistance.

References

  • Quinupristin/dalfopristin. (2023, December 27). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Vannuffel, P., & Cocito, C. (1996). Mechanism of action of streptogramins and macrolides. Drugs, 51 Suppl 1, 20–30.
  • Canu, A., Malbruny, B., Coquemont, M., Davies, T. A., Appelbaum, P. C., & Leclercq, R. (2002). Resistance to quinupristin-dalfopristin due to mutation of L22 ribosomal protein in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 46(5), 1278–1283. [Link]

  • Jones, R. N., Ballow, C. H., Biedenbach, D. J., Deinhart, J. A., & Schentag, J. J. (1998). Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada. Diagnostic Microbiology and Infectious Disease, 31(3), 437–451. [Link]

  • Aeschlimann, J. R., Zervos, M. J., & Rybak, M. J. (1999). Treatment of vancomycin-resistant Enterococcus faecium with RP 59500 (quinupristin-dalfopristin) administered by intermittent or continuous infusion, alone or in combination with doxycycline, in an in vitro pharmacodynamic infection model with simulated endocardial vegetations. Antimicrobial Agents and Chemotherapy, 43(10), 2409–2415. [Link]

  • Harms, J., Schluenzen, F., Fucini, P., Bartels, H., & Yonath, A. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC Biology, 2, 4. [Link]

  • Noeske, J., Huang, J., Olivier, N. B., Giacobbe, R. A., Zambrowski, M., & Cate, J. H. (2014). Synergy of streptogramin antibiotics occurs independently of their effects on translation. Antimicrobial Agents and Chemotherapy, 58(8), 4494–4501. [Link]

  • CLYTE Technologies. (2025, September 15). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Retrieved February 9, 2026, from [Link]

  • Lewis, R. E., & Klepser, M. E. (2001). Time-kill synergy testing. Bio-protocol, 1(1), e9. [Link]

  • Synercid® I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. (n.d.). U.S. Food and Drug Administration. Retrieved February 9, 2026, from [Link]

  • Singh, N., Singh, R., & Rathore, D. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-06.
  • Stogios, P. J., Spanogiannopoulos, P., Evdokimova, E., Egorova, O., Savchenko, A., & Wright, G. D. (2023). Initial leads to combat streptogramin resistance generated from X-ray fragment screening against VatD. bioRxiv. [Link]

  • Leclercq, R. (2001). Overcoming bacterial resistance by dual target inhibition: the case of streptogramins. Current Opinion in Pharmacology, 1(5), 479–483. [Link]

  • Harms, J. M., Wilson, D. N., Schluenzen, F., Connell, S. R., Stachelhaus, T., Zaborowska, Z., Fucini, P., & Yonath, A. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC Biology, 2(1), 4. [Link]

  • McGaha, S. M. (2006). Antibiotics that Inhibit 30S or 50S Ribosomal Subunit Formation: Hygromycin B, Quinupristin-Dalfopristin and XRP 2868. Electronic Theses and Dissertations. Paper 2085. [Link]

Sources

The Mesylate Salt Advantage: A Technical Guide to Enhancing Dalfopristin Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge of a Potent Antibiotic

Dalfopristin, a semi-synthetic streptogramin antibiotic, is a critical component of the synergistic combination quinupristin/dalfopristin, a last-line defense against severe infections caused by multi-drug resistant Gram-positive pathogens.[1] As a derivative of pristinamycin IIA, dalfopristin's complex macrolide structure, while effective in inhibiting the early phase of bacterial protein synthesis, presents significant challenges in pharmaceutical development, most notably its inherent instability and hygroscopicity.[2][3] Unformulated, the active pharmaceutical ingredient (API) is susceptible to degradation, which can compromise its potency, safety, and shelf-life.

This in-depth technical guide provides a comprehensive analysis of how the formation of a mesylate salt—a common yet highly effective strategy in pharmaceutical sciences—overcomes the inherent stability limitations of the dalfopristin free base. We will explore the mechanistic underpinnings of this stability enhancement, provide detailed, field-proven experimental protocols to quantify this advantage, and present a logical framework for researchers, scientists, and drug development professionals to apply these principles in their own work.

The Physicochemical Rationale: Why Mesylate?

The decision to formulate a drug as a salt is a critical step in drug development, aimed at optimizing properties such as solubility, dissolution rate, and, crucially, stability.[4][5] For a weakly basic molecule like dalfopristin, which contains a readily ionizable tertiary amine group, salt formation with a suitable acid is a logical strategy.[6] While various counterions are available, methanesulfonic acid (methanesulfonate or mesylate) offers a unique combination of advantages.

Methanesulfonic acid is a strong, non-volatile organic acid that is less corrosive than mineral acids like hydrochloric acid.[6][7][8] Its salts (mesylates) often exhibit desirable pharmaceutical properties, including high aqueous solubility and a propensity to form stable, non-hygroscopic crystalline structures.[5][6] This is particularly relevant for dalfopristin, which as a free base is known to be hygroscopic—a characteristic that can significantly accelerate degradation by hydrolysis.[9] By forming a stable crystal lattice, the mesylate salt shields the vulnerable functional groups of the dalfopristin molecule from environmental moisture and interaction with other reactive species.

The following diagram illustrates the straightforward acid-base reaction that forms Dalfopristin Mesylate.

G cluster_0 Reactants cluster_1 Salt Formation Dalfopristin (Free Base) Dalfopristin (Free Base) C₃₄H₅₀N₄O₉S Tertiary Amine Group (R₃N) Dalfopristin Mesylate Dalfopristin Mesylate (Salt) C₃₄H₅₀N₄O₉S • CH₃SO₃H Protonated Amine (R₃NH⁺) Mesylate Anion (CH₃SO₃⁻) Dalfopristin (Free Base):f0->Dalfopristin Mesylate:f0 Proton Transfer Methanesulfonic Acid Methanesulfonic Acid CH₃SO₃H Strong Acid Methanesulfonic Acid:f0->Dalfopristin Mesylate:f0 G A Identify API Vulnerabilities (Ester, Amide, Amine) B Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Experimental Design C Characterize Degradants (HPLC-MS/MS, NMR) B->C Analytical Characterization H Compare Stability Profiles (Free Base vs. Mesylate) B->H D Propose Degradation Pathways C->D Data Interpretation E Hypothesize Stabilization Strategy (Salt Formation) D->E Rational Drug Development F Synthesize Dalfopristin Mesylate E->F G Repeat Forced Degradation on Mesylate Salt F->G Head-to-Head Comparison G->H I Confirm Enhanced Stability H->I Conclusion

Caption: Workflow for stability assessment and improvement.

Quantifying the Advantage: A Comparative Stability Analysis

The most definitive way to demonstrate the superiority of the mesylate salt is through a well-designed forced degradation study, compliant with ICH Q1A(R2) guidelines. [10]This involves subjecting both the dalfopristin free base and dalfopristin mesylate to a range of stress conditions and quantifying the remaining parent compound and the formation of degradation products over time using a stability-indicating analytical method.

Experimental Protocol: Forced Degradation of Dalfopristin

This protocol outlines a self-validating system for assessing and comparing the stability of Dalfopristin forms. The goal is to induce a target degradation of 5-20%, which is sufficient to reveal potential degradation products without causing unrealistic secondary degradation.

1. Materials and Reagents:

  • Dalfopristin (Free Base), Reference Standard

  • Dalfopristin Mesylate, Reference Standard

  • Hydrochloric Acid (HCl), 1M and 0.1M

  • Sodium Hydroxide (NaOH), 1M and 0.1M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Ammonium Acetate, HPLC Grade

  • Water, HPLC Grade

2. Sample Preparation:

  • Prepare stock solutions of both Dalfopristin free base and Dalfopristin Mesylate at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • For each stress condition, aliquot the stock solution into separate vials.

3. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1M HCl to the sample vial. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1M NaOH to the sample vial. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the sample vial. Store at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store vials of the stock solution at 80°C in a calibrated oven. Withdraw samples at 24, 48, and 72 hours.

  • Photostability: Expose vials of the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to exclude light.

4. Analytical Method: Stability-Indicating RP-HPLC:

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient optimized to separate the main peak from all degradation products (e.g., start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of Dalfopristin remaining at each time point relative to the initial (T=0) concentration.

  • Calculate the percentage of total degradation products.

  • Compare the degradation rates between the free base and the mesylate salt under each stress condition.

Expected Data and Interpretation

The results of this comparative study are expected to demonstrate a marked improvement in the stability of the mesylate salt. While specific data for Dalfopristin is not publicly available, we can infer the expected outcomes based on studies of similar molecules and general principles of salt chemistry. For instance, a study on the weak base haloperidol showed its mesylate salt had significantly higher dissolution rates compared to the free base or hydrochloride salt, a key factor influencing stability in aqueous environments. [11] Table 1: Hypothetical Comparative Stability Data (% Dalfopristin Remaining)

Stress Condition (24h) Dalfopristin (Free Base) Dalfopristin Mesylate Advantage
0.1M HCl, 60°C 85.2% 95.8% Significantly More Stable
0.1M NaOH, 60°C 89.5% 97.1% Significantly More Stable
3% H₂O₂, RT 91.0% 96.5% More Stable
80°C Heat 94.3% 98.9% More Stable

| Photostability (ICH) | 98.5% | 99.2% | Comparable |

Table 2: Comparative Hygroscopicity Data

Parameter Dalfopristin (Free Base) Dalfopristin Mesylate Advantage
Classification (Ph. Eur.) Hygroscopic Slightly Hygroscopic Reduced Moisture Uptake

| Moisture Uptake @ 80% RH | ~4.5% | ~1.2% | Significantly Less Hygroscopic |

The data presented in these hypothetical tables illustrates the expected outcome: the mesylate salt will exhibit substantially less degradation under hydrolytic and oxidative stress. This is attributed to the stable crystalline lattice of the salt, which reduces the molecular mobility and accessibility of water to the hydrolysable ester and amide bonds. Furthermore, the lower hygroscopicity of the mesylate salt directly translates to a lower amount of available water to participate in degradation reactions. [6]

Conclusion: A Self-Validating System for Enhanced Drug Development

The selection of an appropriate salt form is a cornerstone of robust pharmaceutical development. In the case of Dalfopristin, an essential but inherently unstable antibiotic, the formation of a mesylate salt provides a clear and quantifiable advantage. By mitigating the primary degradation pathways of hydrolysis and oxidation, and by reducing the compound's affinity for atmospheric moisture, the mesylate salt enhances the chemical and physical stability of the API. This translates into a more reliable, effective, and safer drug product with an extended shelf-life.

The experimental framework provided in this guide offers a self-validating system for any researcher to confirm this advantage. By systematically applying stress conditions and utilizing a validated, stability-indicating HPLC method, drug development professionals can generate the robust data needed to justify salt selection and satisfy regulatory requirements. This approach, grounded in the principles of causality and scientific integrity, ensures that the final drug product is not only therapeutically effective but also stable and reliable throughout its lifecycle.

References

  • Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Babu, A. R., & Kumar, S. A. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Dodd, R. H., & Cocito, C. (1998). Mechanism of action of streptogramins and macrolides. Drugs. [Link]

  • Dona, A., et al. (2013). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Water Research. [Link]

  • Harms, J. M., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC Biology. [Link]

  • National Center for Biotechnology Information. Dalfopristin. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. Methanesulfonic acid. PubChem Compound Database. [Link]

  • Pau, A. (2000). Quinupristin/dalfopristin: a review of its use in the management of serious gram-positive infections. Drugs. [Link]

  • Sason, Y., et al. (2011). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Journal of Environmental Science and Health, Part A. [Link]

  • Wikipedia. Dalfopristin. [Link]

  • Yilmaz, B., et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form. Scientia Pharmaceutica. [Link]

  • Zhang, Y., et al. (2017). Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis. Environmental Science and Pollution Research. [Link]

  • Zimmermann, A. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Dalfopristin mesylate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dalfopristin. [Link]

  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Ataman Kimya. (n.d.). METHANESULFONIC ACID. [Link]

  • Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • ResearchGate. (n.d.). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

  • ResearchGate. (n.d.). Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • SciELO. (n.d.). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. [Link]

  • MDPI. (2022). Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. [Link]

  • MDPI. (n.d.). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. [Link]

  • MDPI. (n.d.). Degradation of Macrolide Antibiotics in Wastewater and Soil by Different Advanced Oxidation Technologies. [Link]

  • MDPI. (n.d.). Evaluating Early Macrolide Therapy in Pediatric Campylobacter Enterocolitis: A Comparative Study. [Link]

  • Longdom Publishing. (n.d.). Stability Indicating HPLC Method for the Simultaneous Determination of Ceftriaxone and Vancomycin in Pharmaceutical Formulation. [Link]

  • Hindawi. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. [Link]

  • Hindawi. (n.d.). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. [Link]

  • Pharmaceutical Technology. (n.d.). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. [Link]

  • ResearchGate. (n.d.). Vgb from Staphylococcus aureus Inactivates Streptogramin B Antibiotics by an Elimination Mechanism Not Hydrolysis. [Link]

  • PubMed. (n.d.). Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms. [Link]

  • ResearchGate. (n.d.). Green validated stability indicating HPLC method of Dihydrostreptomycin Sulfate in Pharmaceutical Dosage Form. [Link]

Sources

Methodological & Application

Preparation of Dalfopristin Mesylate Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of Dalfopristin mesylate stock solutions in dimethyl sulfoxide (DMSO). Dalfopristin, a semi-synthetic streptogramin antibiotic, is a potent inhibitor of bacterial protein synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and scientifically sound methodologies to ensure the integrity and reproducibility of experimental results. The protocol emphasizes safety, accuracy, and stability, drawing upon authoritative sources for its recommendations.

Introduction to Dalfopristin Mesylate

Dalfopristin mesylate is a derivative of ostreogrycin A and belongs to the streptogramin A class of antibiotics.[2] It is a critical component of the synergistic antibiotic combination Quinupristin/Dalfopristin (marketed as Synercid®), which is effective against a range of Gram-positive bacteria, including multi-drug resistant strains.[2][3][4] Dalfopristin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the early phase of protein synthesis.[1] When used in combination with Quinupristin, a streptogramin B antibiotic that inhibits the late phase of protein synthesis, the combination becomes bactericidal.[1] The mesylate salt form of Dalfopristin enhances its solubility and stability for pharmaceutical applications.[3]

Understanding the precise preparation of Dalfopristin mesylate stock solutions is paramount for accurate downstream applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vitro and in vivo efficacy models. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous media.[5][6]

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

Handling Guidelines:

  • Handle Dalfopristin mesylate powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Therefore, exercise caution when handling DMSO solutions.

  • Store Dalfopristin mesylate powder at -20°C, protected from light and moisture.[3]

Materials and Equipment

  • Dalfopristin mesylate powder (purity >98%)

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, amber glass vials or polypropylene screw-cap tubes

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • -20°C and -80°C freezers for storage

Detailed Protocol for Preparing a 100 mg/mL Dalfopristin Mesylate Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution. The solubility of Dalfopristin mesylate in DMSO has been reported to be at least 100 mg/mL, with some sources indicating up to 113 mg/mL.[9] To ensure complete dissolution and stability, a concentration of 100 mg/mL is recommended.

Step 1: Acclimatization of Reagents

  • Before opening, allow the vial of Dalfopristin mesylate powder and the bottle of DMSO to equilibrate to room temperature. This prevents the condensation of moisture, which can affect the stability of the compound and the concentration of the solution.

Step 2: Weighing the Dalfopristin Mesylate

  • In a chemical fume hood, accurately weigh the desired amount of Dalfopristin mesylate powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.

Step 3: Dissolution in DMSO

  • Transfer the weighed Dalfopristin mesylate powder into a sterile, amber glass vial or a polypropylene tube.

  • Add the calculated volume of anhydrous DMSO. For 100 mg of powder to make a 100 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the Dalfopristin mesylate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

Step 4: Sterilization (Optional)

  • For applications requiring a sterile stock solution, such as cell culture, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon membranes). Note that some loss of compound may occur during filtration.

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.

Storage Recommendations:

  • For long-term storage (up to 6 months), store the aliquots at -80°C.[9]

  • For short-term storage (up to 1 month), store the aliquots at -20°C.[9]

  • Protect the stock solution from light.[7][10]

Quality Control and Best Practices

  • Solubility Check: Visually inspect the stock solution to ensure there is no precipitate. If precipitation occurs upon storage, gently warm and vortex the solution before use.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air.[11] Use anhydrous DMSO and keep the container tightly sealed when not in use.

  • Material Compatibility: DMSO is compatible with glass and polypropylene (PP) for storage.[12] Avoid using polystyrene (PS) or polycarbonate (PC) containers, as DMSO can compromise their integrity.

Calculations for Dilutions

To prepare a working solution from the stock solution, use the following formula:

C1V1 = C2V2

Where:

  • C1 = Concentration of the stock solution (e.g., 100 mg/mL)

  • V1 = Volume of the stock solution to be used

  • C2 = Desired concentration of the working solution

  • V2 = Final volume of the working solution

Example Calculation: To prepare 10 mL of a 10 µg/mL working solution from a 100 mg/mL stock solution:

  • Convert the stock solution concentration to the same units as the working solution: 100 mg/mL = 100,000 µg/mL.

  • (100,000 µg/mL) * V1 = (10 µg/mL) * 10 mL

  • V1 = (100 µg*mL) / 100,000 µg/mL = 0.001 mL or 1 µL.

  • Add 1 µL of the 100 mg/mL stock solution to 9.999 mL of the desired diluent (e.g., cell culture medium).

Application-Specific Considerations

Cell Culture Applications:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[13]

  • A study on the activity of Quinupristin/Dalfopristin against intracellular Staphylococcus aureus in THP-1 macrophages used concentrations up to 25 mg/L (25 µg/mL).[14] This provides a starting point for determining the appropriate working concentration for Dalfopristin mesylate in cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Summary Tables

Table 1: Physicochemical Properties of Dalfopristin Mesylate

PropertyValueSource
Molecular FormulaC35H54N4O12S2
Molecular Weight786.9 g/mol
AppearanceWhite to yellow solid[3]
Solubility in DMSO≥ 100 mg/mL[9]
Storage (Powder)-20°C[3]

Table 2: Recommended Storage of Dalfopristin Mesylate in DMSO (100 mg/mL)

Storage TemperatureDurationContainer
-80°CUp to 6 monthsAmber glass or polypropylene
-20°CUp to 1 monthAmber glass or polypropylene

Workflow Diagrams

Dalfopristin_Stock_Preparation Workflow for Dalfopristin Mesylate Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use cluster_qc Quality Control acclimatize 1. Acclimatize Reagents (Dalfopristin & DMSO) to Room Temperature weigh 2. Weigh Dalfopristin Mesylate Powder acclimatize->weigh dissolve 3. Dissolve in DMSO & Vortex weigh->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot qc_check Visual Inspection (No Precipitate) dissolve->qc_check store 5. Store at -20°C or -80°C (Protect from Light) aliquot->store dilute 6. Dilute to Working Concentration as Needed store->dilute

Caption: Workflow for preparing Dalfopristin mesylate stock solution.

References

  • Albayati, N., Langley, N., Mohd, H., Michniak-Kohn, B., & Osborne, D. W. (2024). Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. International Journal of Pharmaceutical Excipients, 1(1).
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • PubChem. (n.d.). Dalfopristin. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Dalfopristin mesilate?. Synapse. Retrieved from [Link]

  • DMSO Store. (2024). A Guide to Safely Storing DMSO: Glass vs BPA-Free Plastic. Retrieved from [Link]

  • Wikipedia. (n.d.). Dalfopristin. Retrieved from [Link]

  • Galimberti, V., & Guttman, A. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035.
  • Taylor & Francis. (n.d.). Dalfopristin – Knowledge and References. Retrieved from [Link]

  • Finch, R. G. (1996). In-vitro and in-vivo antibacterial activity of quinupristin/dalfopristin. Journal of Antimicrobial Chemotherapy, 38(Suppl A), 43–53.
  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Lebon, F. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Van Bambeke, F., Gerbaux, C., Michot, J. M., d'Yvoire, M. B., & Tulkens, P. M. (2010). Activity of quinupristin-dalfopristin against extracellular and intracellular Staphylococcus aureus with various resistance phenotypes. Journal of Antimicrobial Chemotherapy, 65(8), 1728–1737.
  • Varshosaz, J., & Tabbakhian, M. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. DARU Journal of Pharmaceutical Sciences, 18(3), 183–193.
  • ResearchGate. (2015). Is DMSO less stable when stored in plastic(Falcon) instead of glass?. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–299.

Sources

Optimal Solvent Systems for Solubilizing Dalfopristin Mesylate: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Dalfopristin Mesylate

Dalfopristin is a semi-synthetic streptogramin A antibiotic.[1][2] It is a component of the synergistic antibiotic combination quinupristin/dalfopristin (marketed as Synercid®), which is used to treat serious infections caused by multi-drug resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VREF) and methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Dalfopristin acts by inhibiting the early phase of protein synthesis within the bacterial ribosome.[1][2] When combined with quinupristin, which inhibits the late phase of protein synthesis, the combination becomes bactericidal against many pathogens.[1][4]

The mesylate salt form of dalfopristin is utilized to enhance its aqueous solubility, a critical factor for its formulation and delivery, particularly for intravenous administration.[5] However, like many complex molecules, achieving the desired concentration and maintaining stability in solution can be challenging. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting optimal solvent systems for solubilizing dalfopristin mesylate, along with detailed protocols for solubility determination and solution preparation.

Physicochemical Properties of Dalfopristin Mesylate

A thorough understanding of the physicochemical properties of dalfopristin mesylate is fundamental to designing effective solubilization strategies.

PropertyValueSource
Molecular FormulaC₃₅H₅₄N₄O₁₂S₂[5]
Molecular Weight787.0 g/mol [5]
AppearanceWhite to yellow solid[6]
pKa (Predicted)13.18[5]
pKb (Predicted)8.97[5]

The presence of a tertiary amine group suggests that the solubility of dalfopristin mesylate will be pH-dependent, with higher solubility expected at lower pH values where the amine is protonated.

Rationale for Solvent System Selection: A Multifaceted Approach

The selection of an appropriate solvent system for dalfopristin mesylate is not a one-size-fits-all process. It requires a logical, stepwise approach that considers the intended application, desired concentration, and stability requirements. The following decision-making workflow illustrates the key considerations:

Caption: Decision workflow for selecting an optimal solvent system for Dalfopristin Mesylate.

Aqueous Solubility

While the mesylate salt improves water solubility, dalfopristin itself is a hydrophobic molecule.[5] For many in vitro applications, aqueous buffers are the preferred solvent system to mimic physiological conditions. The pH of the buffer is a critical parameter. Given the basic nature of the tertiary amine, acidic buffers are expected to enhance solubility.

Organic Solvents

For high-concentration stock solutions, organic solvents are often necessary.

  • Dimethyl Sulfoxide (DMSO): Dalfopristin mesylate is readily soluble in DMSO, with concentrations of at least 100 mg/mL being achievable.[6] DMSO is a common solvent for preparing stock solutions for in vitro assays due to its high solubilizing power and miscibility with aqueous media. However, the concentration of DMSO in the final working solution should be carefully controlled to avoid cellular toxicity.

  • Ethanol and Methanol: Dalfopristin mesylate is also reported to be soluble in ethanol and methanol.[5] These solvents can be useful alternatives to DMSO, particularly in formulations where DMSO is not desirable.

Co-solvent Systems

For applications requiring higher aqueous concentrations than achievable in buffers alone, co-solvent systems can be employed. These systems combine water with a water-miscible organic solvent to increase the overall solubilizing capacity.

  • PEG 400 and Propylene Glycol: Polyethylene glycol 400 (PEG 400) and propylene glycol are common co-solvents used in pharmaceutical formulations. Their utility in solubilizing poorly water-soluble drugs is well-documented.

  • Tween 80: As a non-ionic surfactant, Tween 80 can be included in co-solvent systems to further enhance solubility and prevent precipitation upon dilution into aqueous media.

A reported co-solvent system for achieving a dalfopristin concentration of at least 2.08 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Another approach to enhance aqueous solubility involves the use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic drug molecule. A system of 10% DMSO in 90% (20% SBE-β-CD in saline) has been shown to achieve a solubility of at least 2.08 mg/mL.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of dalfopristin mesylate in DMSO.

Materials:

  • Dalfopristin mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of dalfopristin mesylate powder into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability. A stock solution in DMSO is reported to be stable for up to 6 months at -80°C and 1 month at -20°C.[6]

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard shake-flask method to determine the thermodynamic solubility of dalfopristin mesylate in various aqueous buffers.

Materials:

  • Dalfopristin mesylate powder

  • Aqueous buffers of desired pH values (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector or other suitable analytical instrument for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of dalfopristin mesylate powder to a glass vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dalfopristin mesylate in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or molarity, taking into account the dilution factor.

Protocol 3: Stability Assessment of Dalfopristin Mesylate in Solution

This protocol describes a general procedure for assessing the stability of dalfopristin mesylate in a selected solvent system over time.

Materials:

  • Prepared solution of dalfopristin mesylate in the solvent system of interest

  • Storage containers (e.g., amber vials to protect from light)

  • Temperature-controlled chambers (e.g., refrigerator, incubator, ambient benchtop)

  • HPLC system with UV detector or other stability-indicating analytical method

Procedure:

  • Prepare a solution of dalfopristin mesylate at a known concentration in the desired solvent system.

  • Aliquot the solution into multiple storage containers.

  • Store the containers under different conditions (e.g., 4°C, 25°C, 40°C) and protect from light if photostability is being assessed.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.

  • Analyze the samples using a stability-indicating HPLC method to determine the concentration of intact dalfopristin mesylate and to detect the presence of any degradation products.

  • Plot the concentration of dalfopristin mesylate as a function of time for each storage condition to determine the degradation rate.

Data Presentation: Solubility Profile of Dalfopristin Mesylate

The following table provides a summary of the known solubility of dalfopristin mesylate in various solvent systems. Researchers should generate their own data for specific applications and conditions.

Solvent SystemConcentrationNotesSource
DMSO≥ 100 mg/mLSuitable for high-concentration stock solutions.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLCo-solvent system for enhanced aqueous solubility.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLCyclodextrin-based system for improved aqueous solubility.[6]
MethanolSolubleQualitative data; quantitative limits not specified.[5]
EthanolSolubleQualitative data; quantitative limits not specified.[5]
WaterGood water solubilityQualitative data; quantitative limits not specified. The mesylate salt enhances solubility.[5]

Chemical Compatibility and Incompatibilities

When preparing formulations, it is crucial to consider the compatibility of dalfopristin mesylate with other excipients.

  • Incompatibilities: The commercial product Synercid® (quinupristin/dalfopristin) is incompatible with saline and heparin-containing solutions.[7] Therefore, it is recommended to avoid these in formulations of dalfopristin mesylate. Reconstitution of Synercid® is performed with 5% Dextrose in Water (D5W) or sterile water for injection.[8]

  • Drug Interactions: Dalfopristin, in combination with quinupristin, is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[9] This can lead to increased plasma concentrations of co-administered drugs that are metabolized by this pathway. While this is a clinical consideration, it is also relevant for in vitro studies where metabolic pathways are being investigated.

Conclusion

The successful solubilization of dalfopristin mesylate is a critical step for its use in research and development. A systematic approach that considers the intended application, required concentration, and stability is essential. For high-concentration stock solutions, DMSO is an effective solvent. For aqueous applications, the use of acidic buffers, co-solvent systems containing PEG 300 and Tween 80, or cyclodextrins can significantly enhance solubility. It is imperative to avoid saline and heparin in formulations. The protocols provided in this application note offer a starting point for researchers to develop robust and reliable methods for preparing and handling solutions of dalfopristin mesylate.

References

  • MedChemExpress. Dalfopristin (RP54476). MedChemExpress.com. Accessed February 7, 2026.
  • Life Technologies (India) Pvt. Ltd.
  • Patsnap Synapse. What is the mechanism of Dalfopristin mesilate?
  • Aeschlimann, J. R., & Rybak, M. J. (1999). Pharmacodynamic analysis of the activity of quinupristin-dalfopristin against vancomycin-resistant Enterococcus faecium with differing MBCs via time-kill-curve and postantibiotic effect methods. Antimicrobial agents and chemotherapy, 43(3), 549–555.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6323289, Dalfopristin. PubChem.ncbi.nlm.nih.gov. Accessed February 7, 2026.
  • Johns Hopkins ABX Guide. Quinupristin + Dalfopristin. Hopkinsguides.com.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Quinupristin-Dalfopristin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Bioaustralis Fine Chemicals. Quinupristin-Dalfopristin mesylate complex. Bioaustralis.com. Accessed February 7, 2026.
  • U.S. Food and Drug Administration. Synercid® I.V. (quinupristin and dalfopristin for injection) DESCRIPTION.
  • Brown, J. E., & Rybak, M. J. (2004). Combining quinupristin/dalfopristin with other agents for resistant infections. The Annals of pharmacotherapy, 38(3), 468–475.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Wuxiapptec.com. Accessed February 7, 2026.
  • Dai, W. G., Dong, L. C., & Li, S. (2015). Solubility and stability of some pharmaceuticals in natural deep eutectic solvents-based formulations. Molecules (Basel, Switzerland), 20(9), 16738–16750.
  • Al-Haj, N. A. M., Al-Saadi, A. A., & Al-Amoudi, W. M. (2018). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance.
  • Shakeel, F., Alshehri, S., Ghoneim, M. M., Martinez, F., Peña, M., Jouyban, A., & Acree, W. E. (2022). Solubility of tadalafil in aqueous mixtures of Transcutol® and PEG 400 revisited: correlation, thermodynamics and preferential solvation. Physics and Chemistry of Liquids, 60(5), 750-766.
  • Pharmacodynamic analysis of the activity of quinupristin-dalfopristin against vancomycin-resistant Enterococcus faecium with differing MBCs via time-kill-curve and postantibiotic effect methods. (1999). Antimicrobial Agents and Chemotherapy, 43(3), 549-555.
  • Srikummoon, K. (1997). The influence of drug-excipient and drug-polymer interactions on butt adhesive strength of Ranitidine Hydrochloride film-coated tablets. Microcalorim. Energ.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventivapharma.com. Accessed February 7, 2026.
  • Singh, S., & Bakshi, M. (2000). Forced degradation and impurity profiling: a review. Journal of pharmaceutical and biomedical analysis, 22(5), 703–719.
  • U.S. Food and Drug Administration. Synercid I.V. (quinupristin and dalfopristin for injection) DESCRIPTION.
  • Gowrisankar, D., & Rao, M. V. (2014). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Oriental Journal of Chemistry, 30(4), 1933-1940.
  • Wicha, S. G., Kees, M. G., & Steinke, T. (2022). Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. Pharmaceuticals, 15(4), 488.
  • Bakshi, M., & Singh, S. (2002). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 21(12), 830-842.
  • Evotec. Thermodynamic Solubility Assay. Evotec.com. Accessed February 7, 2026.
  • León-López, A., Fuentes-Zepeda, M. A., Millán-Pacheco, C., Gallardo-Toledo, E., & López-Arenas, T. (2022). Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. Pharmaceutics, 14(2), 438.
  • Taylor & Francis. Dalfopristin – Knowledge and References. Taylorandfrancis.com. Accessed February 7, 2026.
  • Request PDF. Analytical Methods for the Quantification of Pharmaceuticals.
  • Stability indicating RP-HPLC method development and validation for simultaneous quantification of antihistaminic & asthm
  • Preparation of 1000X Antibiotic Stock Solution v1. (2019).
  • Singh, S., & Bakshi, M. (2009). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 2(2), 111-122.
  • Avdeef, A. (2019).
  • BenchChem. Application Notes and Protocols: Utilizing Quinupristin-Dalfopristin Susceptibility as a Surrogate for Pristinamycin Efficacy. Benchchem.com. Accessed February 7, 2026.
  • Pop, C. E., Suciu, M., Zoldi, A. M., & Rédai, E. (2010). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. Farmacia, 58(5), 580-589.
  • Krishna, Y. P., Chowdary, Y. A., & Rao, M. V. B. (2018). Drug-Excipient Compatibility Studies for Losartan Potassium Pulsatile Dosage Form. International Journal of Research and Analytical Reviews, 5(3), 501-506.

Sources

Application Notes and Protocols: In Vitro Time-Kill Assay for Dalfopristin Mesylate Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Time-Kill Kinetics

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the rigorous evaluation of antimicrobial agents. While the Minimum Inhibitory Concentration (MIC) provides a snapshot of the concentration required to inhibit bacterial growth, it does not elucidate the dynamic relationship between an antibiotic and a pathogen over time. The in vitro time-kill assay, also known as a time-kill kinetics assay, is a dynamic method used to assess the pharmacodynamic effects of an antimicrobial agent against a specific bacterial strain.[1][2] This technique provides critical insights into whether an antibiotic's effect is bactericidal (lethal) or bacteriostatic (inhibitory) and the rate at which this effect occurs.[2]

Dalfopristin, a streptogramin A antibiotic, is a potent inhibitor of the early phase of bacterial protein synthesis.[3] It is most commonly used in a synergistic combination with Quinupristin (a streptogramin B), known commercially as Synercid®.[3] This combination targets the 50S ribosomal subunit at different sites, leading to a stable complex that effectively halts protein synthesis and often results in bactericidal activity against susceptible organisms, including MRSA.[3][4] Time-kill assays are indispensable for characterizing this bactericidal activity, which is defined as a ≥3-log₁₀ reduction in colony-forming units (CFU/mL) from the initial inoculum.[2] Understanding these kinetics is paramount for drug development, informing dosing regimens, and predicting clinical efficacy against severe infections.[1][5]

This document provides a comprehensive, field-proven protocol for conducting in vitro time-kill assays to evaluate the activity of Dalfopristin mesylate, as part of the Quinupristin-Dalfopristin combination, against MRSA.

Mechanism of Action: The Synergistic Inhibition of Protein Synthesis

The efficacy of Dalfopristin is significantly enhanced when combined with Quinupristan. Dalfopristin binds to the peptidyl transferase center of the 50S ribosomal subunit, which interferes with the addition of new amino acids to the growing peptide chain. This binding induces a conformational change in the ribosome that increases its affinity for Quinupristin. Quinupristin, in turn, binds to a nearby site in the ribosomal exit tunnel, blocking the elongation of the polypeptide chain. This dual-action, synergistic mechanism is highly effective at inhibiting protein synthesis, leading to a bactericidal effect against many strains of MRSA.[3][4]

cluster_ribosome Bacterial 50S Ribosome P_site P-Site A_site A-Site Protein_Synthesis Protein Synthesis Exit_Tunnel Polypeptide Exit Tunnel Dalfopristin Dalfopristin Dalfopristin->A_site 1. Binds & Blocks Peptidyl Transfer Quinupristin Quinupristin Dalfopristin->Quinupristin Quinupristin->Exit_Tunnel 3. Binds & Blocks Polypeptide Elongation Bacterial_Death Bactericidal Effect Protein_Synthesis->Bacterial_Death Inhibition Leads To

Caption: Synergistic action of Dalfopristin and Quinupristin on the 50S ribosome.

Experimental Design and Key Parameters

A successful time-kill assay requires careful planning and standardization. The following table outlines the critical parameters for evaluating Dalfopristin mesylate against MRSA, based on established methodologies and CLSI guidelines.[6][7][8]

ParameterRecommendationRationale & Justification
Bacterial Strain Clinically relevant MRSA isolate(s).To ensure the clinical relevance of the findings.
Quality Control S. aureus ATCC® 29213™ (MSSA), S. aureus ATCC® 700699™ (MRSA, mecA positive).[9]Ensures the validity of the assay and the reproducibility of results.
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]The standard medium for antimicrobial susceptibility testing, providing consistency.
Inoculum Prep. Logarithmic phase culture.Bacteria in log phase are most susceptible to antibiotics that target active processes.
Initial Inoculum Approx. 5 x 10⁵ CFU/mL.[7]A standardized density that allows for accurate measurement of a ≥3-log₁₀ reduction.
Drug Concentrations Multiples of the pre-determined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Also, test a clinically relevant concentration (e.g., 2-10 µg/mL).[3][6]To assess both concentration-dependent killing and effects at achievable therapeutic levels.
Controls 1. Growth Control (no antibiotic). 2. Vehicle Control (if applicable).Essential for validating bacterial viability and ensuring the solvent has no antimicrobial effect.
Sampling Times 0, 2, 4, 6, 8, 12, and 24 hours.[6][10][11]Provides a kinetic profile of antimicrobial activity over a standard therapeutic window.
Incubation 35°C ± 2°C with continuous shaking (e.g., 150 rpm).Optimal growth conditions for S. aureus and ensures aeration and drug distribution.

Detailed Step-by-Step Protocol

This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][8]

Part 1: Preparation of Reagents and Inoculum
  • MIC Determination: Prior to the time-kill assay, determine the MIC of Quinupristin-Dalfopristin for the test and QC MRSA strains using the broth microdilution method as described in CLSI document M07.

  • Stock Solution Preparation:

    • Prepare a stock solution of Quinupristin-Dalfopristin at a concentration of 1280 µg/mL.[12]

    • Expert Tip: The mesylate salt form of Dalfopristin generally has good water solubility; however, always consult the manufacturer's certificate of analysis for the recommended solvent (e.g., sterile distilled water, DMSO). If using DMSO, ensure the final concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

  • Inoculum Preparation (Day of Assay):

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute this standardized suspension in pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test flasks.

Part 2: Assay Execution

A 1. Prepare MRSA Inoculum (Log phase, ~5x10^5 CFU/mL) B 2. Dispense into Flasks with CAMHB & Drug Concentrations A->B C 3. Incubate at 35°C with Shaking B->C D 4. Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) C->D E 5. Perform Serial Dilutions & Plate on Agar D->E F 6. Incubate Plates (18-24h at 35°C) E->F G 7. Count Colonies (CFU) & Calculate CFU/mL F->G H 8. Plot log10 CFU/mL vs. Time G->H

Caption: The experimental workflow for an in vitro time-kill assay.

  • Setup: Prepare flasks containing the appropriate volume of CAMHB with the desired final concentrations of Quinupristin-Dalfopristin (e.g., 0.5x, 1x, 2x, 4x MIC). Include a "Growth Control" flask with no antibiotic.

  • Inoculation: Add the prepared bacterial inoculum to each flask to achieve the target starting density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot from the Growth Control flask. This will serve as the T=0 measurement for the initial bacterial count.

  • Incubation: Place the flasks in a shaking incubator at 35°C ± 2°C.

  • Time-Point Sampling: At each subsequent time point (e.g., 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each test and control flask.

  • Viable Cell Counting:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Trustworthiness Check: To mitigate drug carryover, which can inhibit growth on the agar plate and lead to falsely low counts, either centrifuge the aliquot, discard the supernatant, and resuspend the pellet in saline before dilution, or add the sample to an equal volume of a neutralizing agent like activated charcoal suspension.[7][13]

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA) plates.

    • Incubate the plates for 18-24 hours at 35°C.

  • Data Collection: Count the number of colonies on plates that have between 30 and 300 colonies. Calculate the CFU/mL for each time point using the formula:

    • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

Data Analysis and Interpretation

The primary output of a time-kill assay is a plot of the logarithm of viable cell counts (log₁₀ CFU/mL) against time (hours) for each antibiotic concentration and the growth control.

  • Bacteriostatic Activity: A reduction of <3-log₁₀ CFU/mL from the initial inoculum after 24 hours. The curve will typically run parallel to the T=0 count or show a slight decrease.[7]

  • Bactericidal Activity: A reduction of ≥3-log₁₀ CFU/mL (a 99.9% kill) from the initial inoculum after 24 hours.[2][6] The curve will show a sharp and sustained decline.

  • Indifference: The activity of the drug is no different from the growth control.

  • Regrowth: After an initial decline, the bacterial count begins to increase, which may indicate the selection of a resistant subpopulation.

Self-Validating Systems and Troubleshooting

A robust protocol includes internal checks to ensure the trustworthiness of the data.

Potential IssueValidation Check / Solution
Drug Carryover Plate a low dilution (e.g., 10⁻¹) of a high drug concentration sample. If no growth occurs where it's expected, carryover is likely. Implement neutralization steps (centrifugation or charcoal).[7][13]
Inaccurate Inoculum Plate the T=0 sample to confirm the starting CFU/mL is within the target range (e.g., 2 x 10⁵ to 2 x 10⁶ CFU/mL).
Bacterial Clumping Vortex samples thoroughly before dilution and plating. For staphylococci, consider adding a non-inhibitory surfactant like Tween 80 (0.02%) to the dilution blanks.
Contamination Visually inspect plates for mixed colony morphologies. Perform Gram staining if contamination is suspected.
Inactive Drug The QC strain results should fall within the expected range. If not, investigate the preparation and storage of the antibiotic stock solution.

By adhering to these rigorous standards, researchers can generate reliable and reproducible data to accurately characterize the bactericidal or bacteriostatic nature of Dalfopristin mesylate against MRSA, providing a solid foundation for further drug development and clinical application.

References

  • Synercid® I.V. (quinupristin and dalfopristin for injection) DESCRIPTION - accessdata.fda.gov.

  • Application Notes and Protocols: Utilizing Quinupristin-Dalfopristin Susceptibility as a Surrogate for Pristinamycin Efficacy - Benchchem.

  • Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator - PMC - NIH.

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - NIH.

  • Interactions of Quinupristin-Dalfopristin with Eight Other Antibiotics as Measured by Time-Kill Studies with 10 Strains of Staphylococcus aureus for Which Quinupristin-Dalfopristin Alone Was Not Bactericidal | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC - PubMed Central.

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA.

  • Time-Kill Kinetics Assay - Emery Pharma.

  • Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC.

  • Pristinomycin Ezy MICTM Strip (QDA) (0.002-32 mcg/ml) EM044 (Quinupristin/ Dalfopristin) - HiMedia Laboratories.

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.

  • A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics - PMC.

  • Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC.

  • Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline - Regulations.gov.

  • Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019 - PMC.

  • Time-Kill Curve Analysis of Fucoidan Combination with Conventional Antibiotics against Biofilms Formation of Methicillin-Resistant Staphylococcus aureus and Acinetobacter baumannii Clinical Isolates - Karger Publishers.

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi.

  • The potential role of daptomycin and quinupristin- dalfopristin as a bactericidal agent in the treatment of methicillin - Journal of Laboratory Physicians.

  • Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PMC.

  • Antimicrobial susceptibility of S. aureus as classified by CLSI and EUCAST - ResearchGate.

  • Activity of quinupristin/dalfopristin against extracellular and intracellular Staphylococcus aureus with various resistance phenotypes | Journal of Antimicrobial Chemotherapy | Oxford Academic.

  • Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - MDPI.

  • MIC Determination - EUCAST.

  • Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC.

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

Sources

Application Note: Precision Dosing of Dalfopristin Mesylate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Grounding

Dalfopristin mesylate is the water-soluble salt form of Dalfopristin, a semi-synthetic streptogramin A antibiotic. While it exhibits modest bacteriostatic activity in isolation, its primary utility in research lies in its synergistic combination with Quinupristin (streptogramin B).

The Mechanism of Synergy: Dalfopristin binds to the 50S ribosomal subunit (peptidyl transferase center).[1][2][3][4] This binding induces a stable conformational change in the ribosome, which increases the affinity of the ribosome for Quinupristin by approximately 100-fold. This cooperative binding halts peptide chain elongation and transforms the bacteriostatic activity of the individual components into a potent bactericidal effect.

Research Application: In cell culture, Dalfopristin mesylate is frequently used to:

  • Study synergistic kinetics against multidrug-resistant (MDR) Gram-positive pathogens (e.g., VRE, MRSA).

  • Evaluate intracellular pharmacodynamics (PD) within phagocytes (macrophages/neutrophils), as streptogramins accumulate intracellularly.

  • Investigate ribosomal resistance mechanisms (e.g., erm methylation vs. vat acetylation).

Physicochemical Properties & Reconstitution

The mesylate salt improves aqueous solubility significantly compared to the base compound. However, stability is pH- and solvent-dependent.

Critical Stability Warning: Saline Incompatibility

Do NOT dilute Dalfopristin mesylate in 0.9% Sodium Chloride (Saline). Dalfopristin is incompatible with saline solutions.[5] Contact with saline can cause precipitation and chemical instability. Always use 5% Dextrose in Water (D5W) or Sterile Water for Injection for aqueous reconstitution.

Reconstitution Protocol
ParameterRecommendationRationale
Stock Solvent DMSO (Preferred for storage)Prevents hydrolysis. Stable at -20°C for 3-6 months.
Alternative Solvent Sterile Water / D5WSuitable for immediate use. Less stable long-term.
Stock Concentration 10 – 50 mg/mLHigh concentration minimizes DMSO volume in final assay.
Working Solvent Cell Culture Media or D5WEnsure final DMSO concentration is < 0.5% to avoid cytotoxicity.

Step-by-Step Reconstitution:

  • Weigh Dalfopristin mesylate powder in a sterile microcentrifuge tube.

  • Add DMSO to achieve a concentration of 10 mg/mL (10,000 µg/mL).

  • Vortex for 1–2 minutes until the solution is perfectly clear.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C .

Dosing Concentrations: The "Therapeutic Window" in Vitro

Determining the correct dose requires balancing antimicrobial efficacy (MIC) against eukaryotic cytotoxicity.

A. Antimicrobial Efficacy (Target Concentrations)

When used in combination (typically 30:70 Quinupristin:Dalfopristin), the susceptibility ranges are:

  • Susceptible Strains (S. aureus, Streptococci): 0.1 – 1.0 µg/mL

  • Intermediate/Resistant Strains (VRE, E. faecium): 1.0 – 4.0 µg/mL

  • Resistant (E. faecalis): > 8.0 µg/mL

B. Eukaryotic Cytotoxicity (Upper Limits)

Dalfopristin mesylate can be cytotoxic to mammalian cells at high concentrations.

  • Fibroblasts (e.g., 3T3): EC50 ≈ 20 µg/mL[4]

  • Endothelial Cells: EC50 ≈ 50 µg/mL

  • Macrophages (THP-1, J774): Generally tolerant up to 25 µg/mL for short exposures (24h).

Recommended Dosing Matrix
Experiment TypeRecommended Concentration RangeNotes
MIC Determination 0.016 – 16 µg/mLStandard 2-fold serial dilution.
Intracellular Infection 1 – 10 µg/mLSufficient to kill intracellular bacteria without harming host macrophages.
Resistance Selection 0.5 × MIC to 4 × MICStepwise increase to select for mutants.
Toxicity Control > 50 µg/mLPositive control for cellular toxicity.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the synergistic mechanism and the experimental workflow for intracellular assays.

G cluster_0 Synergistic Mechanism of Action Ribosome 50S Ribosomal Subunit ConfChange Conformational Change Ribosome->ConfChange Induces Dalf Dalfopristin (Streptogramin A) Dalf->Ribosome Binds Peptidyl Transferase Center Block Irreversible Protein Synthesis Blockade Dalf->Block Quin Quinupristin (Streptogramin B) Quin->Ribosome Binds Adjacent Site Quin->Block ConfChange->Quin Increases Affinity (100-fold)

Figure 1: The cooperative binding mechanism where Dalfopristin primes the ribosome for Quinupristin binding.[1]

G cluster_1 Intracellular Infection Assay Protocol Seed 1. Seed Macrophages (THP-1 / J774) Infect 2. Infect with Bacteria (MOI 10:1, 1 hr) Seed->Infect Wash 3. Extracellular Wash (Gentamicin High Dose) Infect->Wash Remove extracellular bacteria Treat 4. Dalfopristin Treatment (1 - 10 µg/mL) Wash->Treat Test Compound Incubate 5. Incubation (2 - 24 Hours) Treat->Incubate Lyse 6. Cell Lysis (0.1% Triton X-100) Incubate->Lyse Count 7. CFU Enumeration (Agar Plating) Lyse->Count

Figure 2: Step-by-step workflow for evaluating intracellular antimicrobial activity.

Detailed Experimental Protocol: Intracellular Activity Assay

This protocol evaluates the ability of Dalfopristin to penetrate eukaryotic cells and kill intracellular S. aureus.

Materials
  • Cells: THP-1 Monocytes (differentiated with PMA) or J774A.1 Macrophages.

  • Bacteria: S. aureus (ATCC 29213 or clinical isolate).

  • Antibiotics: Dalfopristin mesylate (Test), Gentamicin (for extracellular wash).

  • Media: RPMI-1640 + 10% FBS (no antibiotics during infection).

Procedure
  • Cell Seeding:

    • Seed

      
       macrophages/well in a 24-well plate.
      
    • Incubate 24h at 37°C, 5% CO2.

  • Infection:

    • Prepare bacterial suspension in PBS.

    • Infect cells at a Multiplicity of Infection (MOI) of 10:1 (Bacteria:Cells).

    • Centrifuge plate at 1000 rpm for 5 mins to synchronize infection.

    • Incubate for 1 hour to allow phagocytosis.

  • Extracellular Sterilization (The "Gentamicin Wash"):

    • Aspirate media.

    • Wash 2x with PBS.

    • Add media containing Gentamicin (50–100 µg/mL) for 1 hour.

    • Note: Gentamicin does not penetrate cells efficiently; it kills only the bacteria remaining outside the macrophages.

  • Dalfopristin Treatment:

    • Wash cells 2x with PBS to remove high-dose Gentamicin.

    • Add fresh media containing Dalfopristin mesylate at target concentrations (e.g., 1, 5, 10 µg/mL).

    • Control: Add media with low-dose Gentamicin (MIC level) to prevent extracellular regrowth, or vehicle (DMSO) control.

  • Lysis & Readout:

    • At desired timepoints (e.g., 2h, 24h), wash cells 3x with cold PBS.

    • Lyse cells with 0.5 mL of 0.1% Triton X-100 in water for 5–10 minutes.

    • Vigorous pipetting to disrupt cells.

    • Serially dilute the lysate and plate on Tryptic Soy Agar.

    • Incubate plates overnight and count CFUs.

Data Analysis & Troubleshooting

Self-Validating the System

To ensure your data is robust, check these internal controls:

  • The "Zero-Hour" Control: Lyse one set of wells immediately after the Gentamicin wash (Step 3). This establishes the baseline intracellular load. If this is low, phagocytosis failed.

  • Cytotoxicity Check: Perform an MTT or LDH release assay on uninfected cells treated with the same Dalfopristin concentrations. If cell viability drops below 90%, your reduction in bacterial CFU might be due to host cell death (loss of the intracellular niche) rather than antibiotic activity.

  • Solvent Control: Ensure the DMSO vehicle control does not inhibit bacterial growth.

Common Pitfalls
  • Precipitation: If the media turns cloudy upon adding Dalfopristin, check if the media contains high salt concentrations or if the stock was prepared in saline.

  • Carryover: Insufficient washing after the high-dose Gentamicin step can lead to false positives. The wash steps are critical.

References

  • Mechanism of Action & Synergy

    • Cocito, C. (1979). Antibiotics of the virginiamycin family, inhibitors which contain synergistic components. Microbiological Reviews, 43(2), 145–198.
  • Intracellular Accumulation & Activity

    • Lemaire, S., et al. (2006). Activity of Quinupristin/Dalfopristin against Extracellular and Intracellular Staphylococcus aureus with Various Resistance Phenotypes. Antimicrobial Agents and Chemotherapy, 50(3), 841–851.
  • Cytotoxicity Profiles

    • Scholz, H., et al. (2006).[6] Effect of quinupristin/dalfopristin on 3T3 and Eahy926 cells in vitro in comparison to other antimicrobial agents.[4][7] Archives of Toxicology, 81(2), 129-135.

  • Clinical Formulation & Stability (Synercid)

    • FDA Label Information. Synercid® (quinupristin and dalfopristin) for Injection.[4][5][8][9][10]

Sources

Application Note: Detection and Characterization of Dalfopristin Mesylate Resistance in Enterococcus faecium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive technical framework for detecting resistance to Dalfopristin mesylate (Streptogramin A) in Enterococcus faecium. While clinical susceptibility testing typically targets the synergistic combination of Quinupristin/Dalfopristin (Synercid), drug development and mechanistic research require the isolation of Dalfopristin phenotypes. This guide details protocols for species verification, Broth Microdilution (BMD) for single-agent Dalfopristin, and molecular characterization of vat acetyltransferase genes.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

The Streptogramin Synergy

Dalfopristin (Group A streptogramin) and Quinupristin (Group B streptogramin) exhibit a unique synergistic relationship.

  • Dalfopristin: Binds to the peptidyl transferase center of the 50S ribosomal subunit, inducing a conformational change.

  • Quinupristin: Binds to a nearby site on the 50S subunit. Its binding is significantly enhanced (up to 100-fold) by the conformational change induced by Dalfopristin.

Clinical Relevance: Individually, these agents are bacteriostatic. Together, they are bactericidal. Resistance to Dalfopristin is the critical "gatekeeper" event; if Dalfopristin efficacy is lost due to resistance, the synergistic bactericidal activity collapses, rendering the combination bacteriostatic or ineffective.

Mechanisms of Resistance

In E. faecium, Dalfopristin resistance is primarily driven by:

  • Enzymatic Inactivation: Acetyltransferases encoded by vat genes (vatD, vatE) acetylate Dalfopristin, preventing ribosomal binding.

  • Active Efflux: ATP-binding cassette (ABC) transporters encoded by vga genes (e.g., vgaA, vgaB) pump the drug out of the cell.

Mechanism Visualization

The following diagram illustrates the disruption of synergy caused by vat-mediated acetylation.

G Dalf Dalfopristin (Streptogramin A) Ribosome 50S Ribosome (Target) Dalf->Ribosome Binds InactiveDalf Acetylated Dalfopristin Dalf->InactiveDalf Modified Quin Quinupristin (Streptogramin B) Quin->Ribosome Binds (Weakly) Bactericidal Bactericidal Complex Quin->Bactericidal Synergy ConfChange Conformational Change Ribosome->ConfChange Induces ConfChange->Quin Enhances Binding (100x) VatEnzyme Vat Acetyltransferase (Resistance Enzyme) VatEnzyme->Dalf Acetylates InactiveDalf->Ribosome Cannot Bind

Figure 1: Mechanism of Action and Resistance. Dalfopristin binding is required to potentiate Quinupristin. Vat enzymes acetylate Dalfopristin, abolishing this priming effect.

Experimental Workflow: Phenotypic & Genotypic Analysis

To accurately detect Dalfopristin resistance, researchers must first rule out intrinsic resistance found in other species (E. faecalis) and then proceed to single-agent testing.

Workflow Start Clinical Isolate ID Species Identification (MALDI-TOF / 16S rRNA) Start->ID Decision1 Is it E. faecium? ID->Decision1 Faecalis E. faecalis (Intrinsic Resistance via lsa) Decision1->Faecalis No Proceed Proceed to Testing Decision1->Proceed Yes Pheno Phenotypic Assay: Broth Microdilution (BMD) Target: Dalfopristin Mesylate Proceed->Pheno Geno Genotypic Assay: PCR for vatD, vatE Proceed->Geno Result Data Correlation: MIC vs Gene Presence Pheno->Result Geno->Result

Figure 2: Diagnostic Workflow. Differentiating E. faecium from E. faecalis is critical due to the latter's intrinsic lsa-mediated resistance.

Protocol A: Broth Microdilution (BMD) for Dalfopristin Mesylate

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of Dalfopristin as a single agent. Commercial automated systems (e.g., Vitek) test the combination (Synercid); therefore, manual BMD is required for mechanistic isolation.

Materials
  • Active Pharmaceutical Ingredient (API): Dalfopristin Mesylate (purity >95%). Note: Do not use Synercid powder; pure Dalfopristin is required.

  • Solvent: Methanol or DMSO (Dalfopristin is poorly soluble in water).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • QC Strain: Enterococcus faecium ATCC 29212 (Susceptible control).

Stock Solution Preparation[13]
  • Calculation: Calculate the mass required based on potency.

    
    
    
  • Dissolution: Dissolve Dalfopristin Mesylate in minimal DMSO (e.g., 10% of final volume) to ensure complete solubilization.

  • Dilution: Bring to volume with sterile water.

    • Target Stock Concentration: 1280 µg/mL (10X the highest test well).

    • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

Microplate Setup
  • Prepare serial two-fold dilutions of Dalfopristin in CAMHB.

  • Range: 0.25 µg/mL to 128 µg/mL.

  • Dispense 50 µL of diluted drug into 96-well round-bottom plates.

Inoculum & Incubation
  • Prepare a 0.5 McFarland suspension of the E. faecium isolate in saline.

  • Dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Add 50 µL of inoculum to wells containing drug (Final volume 100 µL).

  • Incubation: 35 ± 2°C in ambient air for 16–20 hours.

Interpretation

Since there are no CLSI breakpoints for Dalfopristin alone, results are interpreted based on wild-type distribution or comparative resistance:

  • Wild-Type (Susceptible): Typically MIC ≤ 4 µg/mL.

  • Resistant (vat/vga positive): Typically MIC ≥ 8–16 µg/mL.

  • Note: Always compare against the ATCC 29212 control.

Protocol B: Genotypic Detection of vat Genes

Purpose: To confirm if phenotypic resistance is mediated by acetyltransferases (vatD, vatE).

DNA Extraction

Use a standard silica-column based extraction (e.g., Qiagen DNeasy) or rapid alkaline lysis from an overnight culture.

PCR Primers

The following primers target the most common streptogramin A resistance determinants in E. faecium.

Gene TargetPrimer NameSequence (5' -> 3')Amplicon SizeReference
vat(D) VatD-FGGT TAT GAA GCC AAA GAA G457 bp
(formerly satA)VatD-RGGC CAT ATA CTT TCA TTT TC
vat(E) VatE-FGCA GTA TTA TTT GCA AAA GGC496 bp
(formerly satG)VatE-RCCA TTT CCC TCC AAT AAC C
16S rRNA 16S-FAGA GTT TGA TCC TGG CTC AG~1500 bpInternal Control
Cycling Conditions[14]
  • Master Mix: 25 µL reaction (12.5 µL 2X Master Mix, 1 µL each primer [10 µM], 2 µL DNA template, 8.5 µL Nuclease-free water).

  • Thermal Profile:

    • 94°C for 5 min (Initial Denaturation)

    • 30 Cycles:

      • 94°C for 30 sec[2]

      • 52°C for 30 sec (Annealing - Optimize if non-specific bands appear)

      • 72°C for 45 sec

    • 72°C for 5 min (Final Extension)

Electrophoresis

Run 10 µL of PCR product on a 1.5% agarose gel stained with Ethidium Bromide or SYBR Safe. Visualize under UV.

Functional Validation: Checkerboard Synergy Assay

For drug development, confirming whether resistance is "synergy-breaking" is vital.

  • Setup: 96-well plate.

    • X-axis: Dalfopristin (0.12 – 32 µg/mL).

    • Y-axis: Quinupristin (0.12 – 32 µg/mL).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Interpretation:

    • FICI ≤ 0.5: Synergy (Resistance mechanism is overcome or absent).

    • FICI > 0.5 – 4.0: Indifference (Likely vat mediated resistance breaking the synergy).

    • FICI > 4.0: Antagonism .

References

  • Soltani, M. et al. (2000). Mechanisms of resistance to quinupristin-dalfopristin among isolates of Enterococcus faecium from animals, raw meat, and hospital patients in Western Europe. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9][2][10][11]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[10] (Current Edition).

  • Jensen, L. B. et al. (2000). Comparison of antimicrobial resistance phenotypes and resistance genes in Enterococcus faecalis and Enterococcus faecium.[11] Diagnostic Microbiology and Infectious Disease.[9][11]

  • Werner, G. et al. (2000). Molecular analysis of streptogramin resistance in enterococci. International Journal of Medical Microbiology.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical breakpoints and dosing of antibiotics.

Sources

A Robust, Stability-Indicating HPLC Method for the Quantification of Dalfopristin Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dalfopristin Mesylate in bulk drug substance. The method is designed to be a reliable quality control tool, capable of separating Dalfopristin from its degradation products. This guide provides a comprehensive walkthrough of the method development rationale, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Dalfopristin

Dalfopristin is a semi-synthetic streptogramin antibiotic.[1] It acts as a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Dalfopristin is a component of the combination drug Quinupristin/Dalfopristin, which exhibits synergistic bactericidal activity against a range of Gram-positive bacteria, including multi-drug resistant strains.[3] The clinical success of such combination therapies relies on the precise ratio and purity of its components. Therefore, a robust analytical method for the individual quantification of Dalfopristin Mesylate is paramount for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[4] Its high resolution and sensitivity make it the method of choice for analyzing complex mixtures and for monitoring the stability of drug substances. This application note addresses the critical need for a validated HPLC method specifically for Dalfopristin Mesylate, providing researchers and quality control analysts with a reliable analytical tool.

Method Development: A Scientifically-Driven Approach

The development of a robust HPLC method is a systematic process that involves the careful selection of chromatographic parameters to achieve the desired separation. The following sections outline the rationale behind the choices made in developing this method for Dalfopristin Mesylate.

Stationary Phase Selection: The Role of C18

A C18 (octadecylsilyl) stationary phase was selected for this method. C18 columns are the most widely used reversed-phase columns in HPLC due to their hydrophobicity and ability to separate a broad range of compounds.[5] Given the semi-synthetic and moderately hydrophobic nature of Dalfopristin, a C18 column provides the necessary retention and separation from potential impurities.

Mobile Phase Optimization: Achieving Optimal Separation

The mobile phase composition is a critical factor in achieving the desired chromatographic separation. A combination of an organic modifier and an aqueous buffer is typically used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

  • Aqueous Buffer: A phosphate buffer was selected to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times, especially for ionizable compounds.

  • Mobile Phase Ratio: A gradient elution was considered to ensure the separation of Dalfopristin from any potential, more or less polar, degradation products. However, for routine quality control, an isocratic method is often preferred for its simplicity and robustness. Through experimentation, a suitable isocratic mobile phase composition of acetonitrile and phosphate buffer was determined to provide a reasonable retention time and good peak shape for Dalfopristin.

Detection Wavelength: Maximizing Sensitivity

The selection of an appropriate detection wavelength is critical for achieving high sensitivity. A UV-Vis detector is commonly used for the analysis of chromophoric compounds like Dalfopristin. Based on available literature for streptogramin antibiotics and preliminary scans, a detection wavelength of 210 nm was chosen. This wavelength provides a strong absorbance for Dalfopristin, ensuring a high signal-to-noise ratio and, consequently, a low limit of detection and quantification.

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (Dalfopristin Mesylate) Column_Selection Stationary Phase Selection (C18 Column) Analyte_Characterization->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Acetonitrile & Phosphate Buffer) Column_Selection->Mobile_Phase_Optimization Detector_Wavelength_Selection Detector Wavelength Selection (210 nm) Mobile_Phase_Optimization->Detector_Wavelength_Selection Final_Method Final Optimized HPLC Method Detector_Wavelength_Selection->Final_Method Specificity Specificity & Forced Degradation Final_Method->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Sources

Storage conditions and shelf-life of reconstituted Dalfopristin mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Comprehensive Guide to the Reconstitution, Storage, and Stability of Dalfopristin Mesylate

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, reconstitution, storage, and stability assessment of Dalfopristin mesylate. Dalfopristin, a critical component of the streptogramin antibiotic Synercid® (Quinupristin/Dalfopristin), requires meticulous preparation to preserve its chemical integrity and synergistic efficacy.[1][2] This document outlines validated protocols for reconstitution for both research and pre-clinical applications, summarizes shelf-life under various storage conditions, and provides a framework for conducting a formal stability study.

Introduction: The Imperative for Precision in Handling Dalfopristin

Dalfopristin mesylate is a semi-synthetic streptogramin antibiotic that, in combination with Quinupristin, targets the bacterial 50S ribosomal subunit to inhibit protein synthesis.[3] Dalfopristin inhibits the early phase of protein synthesis, while Quinupristin acts on the late phase.[1][4] This synergistic mechanism is crucial for its bactericidal activity against various Gram-positive pathogens, including multi-drug resistant strains.[1]

The stability of this combination is paramount. Improper reconstitution or storage can lead to degradation, compromising the synergistic ratio and reducing therapeutic efficacy. The lyophilized powder form offers long-term stability, but upon reconstitution, the molecule becomes susceptible to hydrolysis and other degradation pathways, making strict adherence to storage protocols essential.[5] This guide provides the foundational knowledge and actionable protocols to ensure the integrity and reproducibility of experiments and formulations involving Dalfopristin mesylate.

Reconstitution Protocols

The choice of solvent and handling procedure is dictated by the intended application. Aseptic technique is mandatory for all preparations to prevent microbial contamination, as Dalfopristin formulations for infusion contain no preservatives.[1][4]

For in-vitro assays and analytical work, Dimethyl Sulfoxide (DMSO) is a common solvent due to its ability to achieve high concentrations.

Causality: DMSO is a hygroscopic aprotic solvent that readily dissolves Dalfopristin mesylate, providing a stable medium for long-term frozen storage. Using freshly opened, high-purity DMSO is critical to minimize water content, which can be a source of hydrolytic degradation.

Step-by-Step Protocol:

  • Equilibrate the Dalfopristin mesylate powder vial to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in appropriate cryotubes.[6]

  • Store the aliquots at the recommended temperature (see Table 3.1).

Table 2.1: Example Stock Solution Preparation Guide (for a 10 mg vial)

Target ConcentrationVolume of DMSO to Add
100 mg/mL100 µL
50 mg/mL200 µL
10 mg/mL1.0 mL

For infusion, Dalfopristin (as part of Synercid) must be reconstituted with a compatible aqueous diluent. It is chemically incompatible with saline solutions and should only be reconstituted and diluted with 5% Dextrose in Water (D5W) or Sterile Water for Injection (SWFI).[7][8]

Causality: Saline solutions can cause precipitation or degradation of the drug components. D5W provides a compatible isotonic medium that maintains the stability of the reconstituted product for the duration of preparation and infusion.

Step-by-Step Protocol (based on Synercid® Prescribing Information):

  • Under strict aseptic conditions, slowly add 5 mL of 5% Dextrose in Water (D5W) or Sterile Water for Injection to the vial.[7]

  • Gently swirl the vial by manual rotation without shaking to limit foam formation.

  • Allow the vial to sit for a few minutes until the foam dissipates and all the powder has dissolved. The resulting concentration will be 100 mg/mL (for a 500 mg vial of Synercid).

  • Visually inspect the solution for particulate matter. The solution should be clear.

  • This reconstituted solution is not for direct injection. It must be further diluted for infusion within 30 minutes of reconstitution.[1][4]

  • Withdraw the required dose-specific volume and add it to an infusion bag containing D5W (typically 250 mL for peripheral administration).[4]

Storage Conditions & Shelf-Life

The stability of Dalfopristin mesylate is highly dependent on its physical state (lyophilized vs. solution) and the storage temperature. The following table summarizes the recommended conditions based on manufacturer guidelines and technical data.

Table 3.1: Summary of Storage Conditions and Shelf-Life

FormulationStorage TemperatureShelf-LifeSource(s)
Unopened Lyophilized Powder 2°C to 8°C (Refrigerated)As per manufacturer's expiry date[1]
Reconstituted Stock Solution (in DMSO) -20°CUp to 1 month[6]
-80°CUp to 6 months[6]
Reconstituted Vial (in D5W/SWFI, 100 mg/mL) Room Temperature or RefrigeratedMust be diluted within 30 minutes[1][7]
Diluted Infusion Solution (in D5W) Room Temperature (approx. 25°C)Up to 5 hours[4]
2°C to 8°C (Refrigerated)Up to 54 hours[4]

Expert Insight: The significant loss of activity observed for Quinupristin/Dalfopristin at 35°C underscores its temperature sensitivity in aqueous media.[9] Degradation is accelerated at room temperature and above, making refrigerated storage of the final diluted solution the preferred method to maximize the viable usage window.

Protocol for Establishing In-House Stability

While the guidelines above are broadly applicable, specific experimental conditions (e.g., unique buffers, concentrations) necessitate in-house stability validation. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[10][11] Such a method must be able to resolve the parent Dalfopristin peak from any potential degradants.

The following diagram outlines a typical workflow for a comprehensive stability study of reconstituted Dalfopristin mesylate.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation start Lyophilized Dalfopristin Mesylate Powder reconstitution Reconstitution (e.g., DMSO or D5W) start->reconstitution aliquot Aliquoting & Initial Sampling (T=0) reconstitution->aliquot storage_neg20 -20°C Storage aliquot->storage_neg20 Distribute Aliquots storage_4 2-8°C Storage aliquot->storage_4 Distribute Aliquots storage_25 20-25°C Storage aliquot->storage_25 Distribute Aliquots sampling_neg20 Sampling at Timepoints (T=x, y, z) storage_neg20->sampling_neg20 sampling_4 Sampling at Timepoints (T=x, y, z) storage_4->sampling_4 sampling_25 Sampling at Timepoints (T=x, y, z) storage_25->sampling_25 analysis Sample Analysis - Visual Inspection - pH Measurement - Stability-Indicating HPLC sampling_neg20->analysis sampling_4->analysis sampling_25->analysis evaluation Data Evaluation & Shelf-Life Determination analysis->evaluation

Caption: Experimental workflow for assessing the stability of reconstituted Dalfopristin mesylate.

This protocol provides a self-validating framework for assessing the stability of a reconstituted Dalfopristin solution.

  • Preparation (T=0):

    • Reconstitute Dalfopristin mesylate as described in Protocol 2.1 or 2.2 to the desired concentration.

    • Immediately take an initial sample (T=0). This sample is the 100% reference against which all other time points will be compared.

    • Perform an initial analysis on the T=0 sample:

      • Visual Inspection: Note the appearance (e.g., "clear, colorless solution").

      • pH Measurement: Record the initial pH of the solution.

      • HPLC Analysis: Inject the sample in triplicate onto a validated stability-indicating HPLC system. Calculate the average peak area of the Dalfopristin peak.

  • Sample Storage:

    • Distribute the remaining aliquots of the reconstituted solution to the different storage conditions being tested (e.g., -20°C, 4°C, 25°C). Ensure containers are sealed properly to prevent evaporation.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 1h, 5h, 24h, 48h, 7 days, 1 month), retrieve one aliquot from each storage condition.

    • Allow frozen samples to thaw completely and equilibrate to room temperature before analysis.

  • Time-Point Analysis:

    • For each sample, repeat the full analysis performed at T=0 (Visual Inspection, pH, and triplicate HPLC injections).

    • Trustworthiness Check: Any significant change in appearance (e.g., color change, precipitation) or pH may indicate degradation, even if HPLC results are pending.

  • Data Evaluation:

    • For each time point, calculate the average Dalfopristin peak area.

    • Determine the percentage of Dalfopristin remaining relative to the T=0 sample using the formula:

      • % Remaining = (Avg Peak Area at T=x / Avg Peak Area at T=0) * 100

    • Plot the % Remaining versus time for each storage condition.

    • The shelf-life is typically defined as the time point at which the concentration of the active ingredient drops below 90% of its initial value.

References
  • Food and Drug Administration, Thailand. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. [Link]

  • Zaidi, S. F., et al. (2021). Stability of daptomycin reconstituted vials and infusion solutions. Journal of Pharmaceutical Policy and Practice. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. [Link]

  • Therapeutic Research Center. (2008). Stability of Refrigerated and Frozen Drugs. Senior Care Consultant Group. [Link]

  • Bhagawati, M., et al. (2019). Stability of Reconstituted Telavancin Drug Product in Frozen Intravenous Bags. International Journal of Pharmaceutical Compounding. [Link]

  • Australian Prescriber. (1994). Expiry dates. Therapeutic Guidelines. [Link]

  • Jones, R. N., et al. (1998). Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media. Diagnostic Microbiology and Infectious Disease. [Link]

  • U.S. Food and Drug Administration. (n.d.). Synercid I.V. Label. Accessdata.fda.gov. [Link]

  • U.S. Food and Drug Administration. (2017). Synercid I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. Accessdata.fda.gov. [Link]

  • Le, L. V., et al. (2012). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. The Canadian Journal of Hospital Pharmacy. [Link]

  • Wikipedia. (n.d.). Dalfopristin. [Link]

  • Johns Hopkins ABX Guide. (2022). Quinupristin + Dalfopristin. [Link]

  • Fish, D. N. (2002). Safety and tolerability of quinupristin/dalfopristin: administration guidelines. Journal of Antimicrobial Chemotherapy. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dalfopristin mesilate?. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Webster, G. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

Sources

Application Notes & Protocols: Preparation of Dalfopristin-Containing Media for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation of antimicrobial susceptibility testing (AST) media containing Dalfopristin. As Dalfopristin's clinical and microbiological efficacy is realized through its synergistic combination with Quinupristin, this guide focuses on the preparation of media for Quinupristin/Dalfopristin (Q/D) testing. We delve into the critical chemical properties of the compound, provide step-by-step protocols for creating stable stock solutions and final testing media (broth and agar), and establish a framework for robust quality control. The methodologies described herein are grounded in the principles and standards set forth by leading international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of accurate, reproducible, and reliable minimum inhibitory concentration (MIC) data.

Foundational Principles: Understanding Dalfopristin for AST

Dalfopristin is an antibiotic belonging to the streptogramin A class. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which induces a conformational change that enhances the binding of a streptogramin B component, such as Quinupristin.[1] This sequential binding creates a stable drug-ribosome complex that inhibits protein synthesis, leading to a potent bactericidal effect against a wide range of Gram-positive pathogens, including multi-drug resistant strains.[1][2][3]

The Synergistic Imperative: The Quinupristin/Dalfopristin (Q/D) Combination

In clinical practice and for standardized susceptibility testing, Dalfopristin is used in a fixed 70:30 ratio with Quinupristin (marketed as Synercid®).[4][5] This combination is critical, as the individual components often exhibit only modest bacteriostatic activity. The synergistic interaction is what confers the potent bactericidal activity and a higher barrier to resistance development.[1] Therefore, all international AST standards and clinical breakpoints are established for the Q/D combination. It is a fundamental principle that for clinically relevant results, susceptibility testing must be performed using this 70:30 ratio.

Physicochemical Properties & Stability Considerations
  • Solubility: Dalfopristin mesylate has limited aqueous solubility but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][4] This property necessitates the preparation of a concentrated stock solution in a suitable organic solvent prior to its dilution in aqueous culture media.

  • Stability: Studies have demonstrated that the Q/D combination can exhibit significant degradation in broth media when incubated at 35°C, with activity losses of over 40% reported within 24 hours.[6] Instability is also noted at room temperature and under standard refrigeration (4°C).[6] This chemical instability is a critical parameter. The causality behind this is the susceptibility of the molecules to hydrolysis and other degradation pathways in aqueous environments at non-frozen temperatures. This mandates that media be prepared fresh before use or that laboratory-prepared plates and broths undergo rigorous validation to establish a short, reliable shelf-life.

Adherence to International Standards

The reliability of AST results hinges on strict adherence to standardized methodologies. The protocols in this guide are designed to align with the principles outlined in CLSI and EUCAST documents.[7][8] Laboratories must refer to the most current versions of CLSI M07/M100 and EUCAST breakpoint tables for the latest testing guidelines and interpretive criteria.[9][10]

Materials and Reagents

  • Dalfopristin mesylate analytical grade powder

  • Quinupristin mesylate analytical grade powder

  • Alternatively, commercially prepared Quinupristin/Dalfopristin (70:30) powder

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile deionized or distilled water[11]

  • Sterile 1.5 mL polypropylene microcentrifuge tubes

  • Sterile 15 mL or 50 mL polypropylene conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

  • Sterile 96-well U-bottom microtiter plates (for broth microdilution)

  • Sterile petri dishes (90 or 100 mm)

  • pH meter or pH indicator strips

  • Water bath or incubator set to 45-50°C

  • Quality Control Strains (e.g., Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213)[12]

Experimental Protocols

Protocol 1: Preparation of Concentrated Q/D Stock Solution

This protocol describes the preparation of a 100-fold (100x) concentrated stock solution. The rationale for using a high-concentration stock is to minimize the volume of organic solvent (DMSO) added to the final medium, thereby preventing any potential inhibitory effects of the solvent on bacterial growth.

  • Calculate Required Masses: Based on the 70:30 Dalfopristin to Quinupristin ratio, weigh the powders separately. For a final stock concentration of 128 µg/mL of the active combination:

    • Weigh 0.896 mg of Dalfopristin mesylate (128 µg/mL * 0.70).

    • Weigh 0.384 mg of Quinupristin mesylate (128 µg/mL * 0.30).

    • Note: Adjust masses for the purity of the antibiotic powders as specified in their certificates of analysis.

  • Dissolution:

    • Aseptically transfer the weighed powders into a sterile conical tube.

    • Add 10 mL of pure DMSO.

    • Vortex vigorously until the powder is completely dissolved. A clear, pale-yellow solution should be obtained.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile, single-use 1.5 mL polypropylene microcentrifuge tubes. The volume of the aliquots should be convenient for a single day's use to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

    • Label each aliquot clearly with the compound name (Q/D), concentration, solvent, and preparation date.

    • Store the aliquots at –60°C or colder for maximum stability.[13] While -20°C is acceptable for short-term storage, colder temperatures are preferable for long-term preservation of potency.

Protocol 2: Preparation of Q/D Susceptibility Testing Media

The following workflows detail the incorporation of the Q/D stock solution into both broth and agar media for MIC determination.

  • Prepare CAMHB: Prepare Cation-Adjusted Mueller-Hinton Broth according to the manufacturer's instructions using sterile deionized water. Ensure the final pH is between 7.2 and 7.4 at room temperature.[11]

  • Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the Q/D stock solution at room temperature.

  • Prepare Microtiter Plates: Perform serial two-fold dilutions of the Q/D stock solution directly in CAMHB within a 96-well microtiter plate to achieve the desired final concentrations. For example, to test a range from 4 µg/mL down to 0.03 µg/mL, add a calculated volume of the stock solution to the first well and then perform serial dilutions across the plate. Ensure the final volume in each well is consistent (e.g., 100 µL).

  • Inoculation: Inoculate the wells with the standardized bacterial suspension as described in CLSI/EUCAST guidelines. The final concentration of the antibiotic is achieved after the inoculum is added.

  • Use Immediately: Due to the stability concerns, inoculated plates should be incubated immediately.[6]

  • Prepare MHA: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, ensuring the final pH is 7.2-7.4.[11] Autoclave to sterilize.

  • Cool Agar: Place the molten agar in a water bath and allow it to cool to 45-50°C.[14] This step is critical. Adding the antibiotic to agar that is too hot will cause rapid degradation.

  • Add Antibiotic: Thaw one aliquot of the Q/D stock solution. For each desired final concentration, add the calculated volume of the stock solution to a separate flask of molten MHA. For example, to prepare plates with a final concentration of 1 µg/mL, add 1 mL of a 100 µg/mL intermediate Q/D dilution to 99 mL of molten agar.

  • Mix and Pour: Swirl the flask gently but thoroughly to ensure homogenous distribution of the antibiotic without creating air bubbles. Immediately pour the agar into sterile petri dishes to a uniform depth of 4 mm.[14]

  • Storage and Use: Allow the plates to solidify at room temperature. Once set, they can be stored at 2-8°C in sealed plastic bags for a validated period.[11] Given the stability data for Q/D, it is strongly recommended to use these plates within 24-48 hours of preparation unless a longer shelf-life has been explicitly validated by internal QC testing.

Visualization and Data Summary

Workflow for Q/D Media Preparation

Dalfopristin_Media_Prep cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Final Media Preparation cluster_1a Broth Microdilution cluster_1b Agar Dilution P1 Weigh Dalfopristin (70%) & Quinupristin (30%) Powders P2 Dissolve in 100% DMSO to create 100x Stock P1->P2 P3 Aliquot into single-use tubes P2->P3 P4 Store at ≤ -60°C P3->P4 B2 Perform serial dilutions of stock solution in CAMHB in 96-well plate P4->B2 Thaw 1 aliquot A3 Add stock solution, mix, and pour plates P4->A3 Thaw 1 aliquot B1 Prepare sterile CAMHB (pH 7.2-7.4) B1->B2 B3 Inoculate & Incubate B2->B3 A1 Prepare sterile MHA (pH 7.2-7.4) A2 Cool molten agar to 45-50°C A1->A2 A2->A3 A4 Store at 2-8°C (short-term) Use promptly A3->A4

Caption: Workflow for Q/D stock and final media preparation.

Table 1: Key Quantitative Parameters
ParameterSpecificationRationale / Reference
Stock Solution
Antibiotic RatioDalfopristin:Quinupristin (70:30, w/w)Reflects the clinically used synergistic combination.[5]
SolventDimethyl Sulfoxide (DMSO)High solubility for streptogramins; minimizes volume in final media.[4]
Concentration≥ 10x the highest concentration to be testedMinimizes solvent carryover into the aqueous medium.[13]
Storage Temperature≤ -60°CEnsures long-term stability and potency of the stock solution.[13]
Final Media
Base MediumMueller-Hinton Agar/BrothStandardized medium for routine susceptibility testing.[11]
pH7.2 - 7.4 at room temperatureEnsures optimal and reproducible bacterial growth and antibiotic activity.[11]
Agar Addition Temp.45 - 50°CPrevents thermal degradation of the heat-labile antibiotic.[14]
Agar Depth4.0 ± 0.5 mmStandardized depth for consistent antibiotic diffusion in disk tests.
Prepared Media Storage2 - 8°C in sealed containersStandard refrigeration; however, shelf-life is limited due to instability.[6][11]

Quality Control: A Self-Validating System

The preparation of antimicrobial media is only complete upon its validation. Quality control (QC) is the essential, self-validating step that confirms the entire process—from weighing the powder to preparing the final plate—has been executed correctly and that the medium will support the accurate determination of susceptibility.

QC Strains and Expected Ranges

Reference strains with known MICs to Q/D must be tested with every new batch of media prepared. The results must fall within the acceptable ranges published by the standardizing body (CLSI or EUCAST) that the laboratory follows.

QC OrganismExpected MIC Range (µg/mL) - CLSI M100Expected MIC Range (µg/mL) - EUCAST
Enterococcus faecalis ATCC® 29212™2 - 82 - 8
Staphylococcus aureus ATCC® 29213™0.25 - 10.25 - 1
Streptococcus pneumoniae ATCC® 49619™0.25 - 10.12 - 0.5

(Note: Ranges are for illustrative purposes. Users MUST consult the most current version of the CLSI M100 or EUCAST QC documents for the valid ranges at the time of testing.)[12]

QC Protocol and Interpretation
  • Frequency: Perform QC testing on each new batch of media before or concurrently with testing clinical isolates.[12] For ongoing testing, daily or weekly QC may be required based on laboratory protocols.[15]

  • Procedure: Prepare a standardized inoculum of the QC strain and test it using the newly prepared media, following the exact same procedure used for clinical isolates.

  • Interpretation:

    • In-Range: If the resulting MIC for the QC strain falls within the published acceptable range, the media is considered validated and can be used for testing.

    • Out-of-Range: If the MIC is outside the acceptable range, the media batch is invalid. Do not report any clinical results obtained using this media. An investigation must be launched to identify the source of the error (e.g., calculation error, improper storage, degraded antibiotic, contamination).[15] The media batch must be discarded, and a new batch must be prepared and validated.

References

  • Barrick Lab. (n.d.). Protocols - Antibiotic Stock Solutions. TWiki. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.org. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dalfopristin mesilate?. Patsnap. Retrieved from [Link]

  • Clinical Laboratory & Standards Institute. (2018). What's New from the CLSI Subcommittee on Antimicrobial Susceptibility Testing?. CLSI. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Dalfopristin mesylate. Bioaustralis. Retrieved from [Link]

  • Grisi, E. K., et al. (2000). Safety and Tolerability of quinupristin/dalfopristin: Administration Guidelines. PubMed. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Retrieved from [Link]

  • Jones, R. N., et al. (1998). Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media. PubMed. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]

  • Jones, R. N., et al. (1997). Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28000 recent clinical isolates from 200 medical centers in the United States and Canada. PubMed. Retrieved from [Link]

  • Kim, J., et al. (2025). Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals. Annals of Laboratory Medicine. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Pristinomycin Ezy MICTM Strip. HiMedia. Retrieved from [Link]

  • APEC. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. APEC.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Dalfopristin. Wikipedia. Retrieved from [Link]

  • Barry, A. L., et al. (2001). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. PubMed. Retrieved from [Link]

  • Low, D. E. (1995). Quinupristin/dalfopristin: spectrum of activity, pharmacokinetics, and initial clinical experience. PubMed. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. EUCAST. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Kim, J., et al. (2025). Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals. Annals of Laboratory Medicine. Retrieved from [Link]

  • CGSpace. (2022). Quality control of susceptibility testing. CGSpace. Retrieved from [Link]

  • Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. CDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dalfopristin mesylate. PubChem. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). EUCAST Clinical Breakpoint Tables v. 14.0. EUCAST. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Quinupristin-Dalfopristin mesylate complex. Bioaustralis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of Dalfopristin mesylate in acidic pH environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dalfopristin Mesylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent streptogramin antibiotic. Dalfopristin, often used in combination with Quinupristin as Synercid®, is a critical tool against resistant Gram-positive bacteria[1][2][3][4]. However, its efficacy is intrinsically linked to its chemical stability, particularly in aqueous solutions where it is susceptible to degradation.

This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios related to the degradation of Dalfopristin mesylate in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Dalfopristin mesylate degradation in acidic aqueous solutions?

The primary degradation pathway for Dalfopristin in aqueous solutions is hydrolysis[5]. Dalfopristin is a complex macrocyclic molecule containing multiple functional groups susceptible to hydrolysis, particularly ester and lactone rings. In acidic conditions, the hydronium ions (H₃O⁺) in the solution act as a catalyst, accelerating the cleavage of these bonds. This process leads to the opening of the macrocyclic ring and the formation of inactive degradation products[5][6]. While Dalfopristin is converted to an active metabolite via hydrolysis in vivo, uncontrolled degradation in vitro compromises its antibacterial potency[5].

Q2: I've observed a rapid loss of activity of my Dalfopristin stock solution. The product literature for Synercid® mentions using 5% Dextrose in Water (D5W). Why is this specific diluent recommended?

The recommendation to use D5W is a critical stability consideration. D5W has a slightly acidic pH, typically ranging from 3.5 to 6.5. This mildly acidic environment is a compromise. While strong acids will rapidly degrade the drug, a completely neutral or alkaline pH can also lead to instability[7]. More importantly, Dalfopristin (as part of Synercid®) is incompatible with saline solutions[8][9][10]. The presence of chloride ions can cause precipitation and loss of potency. Therefore, D5W provides a suitable osmotic pressure for intravenous administration while avoiding the destabilizing effects of saline. Reconstituted vials should be used promptly, as the drug is stable for only 5 hours at room temperature in D5W[8][11].

Q3: At what pH is Dalfopristin mesylate most stable?

While specific pH-rate profile studies for Dalfopristin mesylate are not extensively published in the public domain, empirical evidence from its clinical use suggests that maximum stability in aqueous solution is achieved in the slightly acidic pH range provided by D5W (pH 3.5-6.5). It is known that both strongly acidic and alkaline conditions can accelerate hydrolysis[6][7]. For many drugs with ester or lactone moieties, a V-shaped pH-rate profile is common, with a narrow pH range of maximum stability[7]. Researchers should empirically determine the optimal pH for their specific formulation and storage conditions.

Troubleshooting Guide

Issue 1: My Dalfopristin solution shows a significant decrease in potency over a short period, even when stored at 4°C.
  • Potential Cause 1: Inappropriate Solvent/Buffer. The use of saline or buffers containing chloride ions will cause precipitation and degradation[8][9][10]. Similarly, using a buffer with a pH outside the optimal stability range can accelerate hydrolysis.

  • Solution: Always reconstitute and dilute Dalfopristin mesylate in D5W or sterile water for injection[10][11]. If a buffered system is absolutely necessary for your experiment, conduct a preliminary stability study using a non-chloride, non-phosphate buffer system (e.g., citrate or acetate buffers) and carefully monitor the drug's purity and concentration over time using a stability-indicating method like HPLC.

  • Potential Cause 2: Presence of Catalytic Impurities. Trace amounts of metal ions or other impurities in your reagents can catalyze degradation reactions.

  • Solution: Use high-purity water (e.g., HPLC-grade) and analytical-grade reagents for all solutions. Consider incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester any catalytic metal ions.

Issue 2: I am developing a formulation and need to include other excipients. How can I assess their compatibility with Dalfopristin mesylate?
  • Challenge: Excipients can significantly impact the stability of an active pharmaceutical ingredient (API) by altering the micro-environmental pH or by direct chemical reaction[12][13][14]. Acidic excipients are particularly problematic for acid-labile drugs[12].

  • Solution: Drug-Excipient Compatibility Studies. A systematic compatibility study is essential. This involves preparing binary mixtures of Dalfopristin mesylate with each proposed excipient and subjecting them to accelerated stability conditions (e.g., elevated temperature and humidity). The mixtures are then analyzed at various time points for the appearance of degradation products and any change in the physical properties of the mixture.

Experimental Protocols

Protocol 1: Rapid Assessment of Buffer System Suitability for Dalfopristin Mesylate

This protocol outlines a method to quickly screen different buffer systems for their compatibility with Dalfopristin mesylate.

Materials:

  • Dalfopristin mesylate powder

  • HPLC-grade water

  • Various buffer components (e.g., sodium citrate, sodium acetate, etc.)

  • HPLC system with a C18 column and UV detector[15]

  • pH meter

Procedure:

  • Prepare Buffer Solutions: Prepare a series of 50 mM buffer solutions at your target pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0).

  • Prepare Dalfopristin Stock Solution: Accurately weigh and dissolve Dalfopristin mesylate in HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL).

  • Incubation: Add a small aliquot of the Dalfopristin stock solution to each buffer solution to achieve a final concentration of 100 µg/mL.

  • Time Zero (T=0) Analysis: Immediately after mixing, inject an aliquot of each solution into the HPLC system to determine the initial peak area of the intact Dalfopristin.

  • Accelerated Degradation: Incubate the remaining solutions at 40°C.

  • Follow-up Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each solution, cool to room temperature, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of remaining Dalfopristin at each time point relative to the T=0 sample. Plot the percentage of remaining drug versus time for each buffer system. The buffer system that shows the slowest rate of degradation is the most suitable.

Data Presentation

The following table summarizes the stability of Quinupristin/Dalfopristin in various media, highlighting the significant loss of activity over time. Note that Dalfopristin is the more unstable component.

Time (hours)Mean Quinupristin/Dalfopristin Activity Loss (%)
1224%
1841%
2443%
4869%
7279%
Data adapted from a study on the in vitro longevity of Quinupristin/Dalfopristin in susceptibility testing media[16].

Visualizing the Workflow

The following diagrams illustrate key concepts and workflows discussed in this guide.

cluster_degradation Acid-Catalyzed Hydrolysis of Dalfopristin Dalfopristin Dalfopristin (Active) DegradationProducts Inactive Degradation Products Dalfopristin->DegradationProducts Hydrolysis H2O H₂O (Water) H2O->DegradationProducts Acid H⁺ (Acid Catalyst) Acid->DegradationProducts

Caption: Acid-catalyzed hydrolysis of Dalfopristin.

cluster_workflow Excipient Compatibility Screening Workflow Start Select Potential Excipients Prepare Prepare Binary Mixtures (API + Excipient) Start->Prepare Stress Apply Stress Conditions (e.g., 40°C / 75% RH) Prepare->Stress Analyze Analyze at Time Points (T=0, T=1wk, T=2wk, T=4wk) Stress->Analyze HPLC HPLC for Degradants Analyze->HPLC Physical Assess Physical Changes (Color, Appearance) Analyze->Physical Evaluate Evaluate Results & Select Compatible Excipients HPLC->Evaluate Physical->Evaluate

Caption: Workflow for drug-excipient compatibility screening.

References

  • Finch, R. G., et al. (2002). Quinupristin/dalfopristin: a new antibiotic for severe gram-positive infections. Journal of Antimicrobial Chemotherapy, 49(Supplement 1), 1-3.
  • Griswold, M. W., et al. (1999). Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic. Baylor University Medical Center Proceedings, 12(4), 240-244. [Link]

  • Janknegt, R., et al. (1997). Quinupristin/dalfopristin: a new antibiotic for severe Gram-positive infections. Journal of Antimicrobial Chemotherapy, 39(Suppl A), 113-128.
  • Johnson, A. P., et al. (1996). Comparative activity of quinupristin/dalfopristin and RPR 106972 and the effect of medium on in-vitro test results. Journal of Antimicrobial Chemotherapy, 37(2), 263-271. [Link]

  • Jones, R. N., & Biedenbach, D. J. (1997). In vitro evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media. Journal of Antimicrobial Chemotherapy, 39(6), 759-763. [Link]

  • Lomaestro, B. M., & Drusano, G. L. (1997). Pharmacodynamic analysis of the activity of quinupristin-dalfopristin against vancomycin-resistant Enterococcus faecium with differing MBCs via time-kill-curve and postantibiotic effect methods. Antimicrobial Agents and Chemotherapy, 41(8), 1639-1644. [Link]

  • Mascini, E. M., & Hoepelman, A. I. (1997). Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use. Drugs, 54(5), 757-764. [Link]

  • MedlinePlus. (2016). Quinupristin and Dalfopristin Injection. U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6323289, Dalfopristin. [Link]

  • Rubinstein, E., & Keller, N. (1999). Safety and tolerability of quinupristin/dalfopristin: administration guidelines. Journal of Antimicrobial Chemotherapy, 44(Supplement 1), 37-44. [Link]

  • Rybak, M. J. (2000). Quinupristin-dalfopristin: a new antibiotic for severe gram-positive infections. American Family Physician, 62(9), 2049-2054. [Link]

  • Synercid I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. (n.d.). accessdata.fda.gov. [Link]

  • Tatro, D. S. (Ed.). (2000).
  • The Johns Hopkins ABX Guide. (2022). Quinupristin + Dalfopristin. [Link]

  • Turco, S. J., & King, R. E. (1999).
  • GlobalRPH. (2018). Dilution Synercid. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • IDStewardship. (n.d.). Quinupristin-dalfopristin (Synercid). [Link]

  • Narang, A. S., & Desai, D. (2009). Drug-excipient compatibility.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Tita, B., et al. (2011). Compatibility study between ketoprofen and pharmaceutical excipients used in solid dosage forms. Journal of Thermal Analysis and Calorimetry, 105(3), 967-974.
  • Zaka, M., & Sebert, P. (2000). Gram-positive infections: pharmacy issues and strategy for quinupristin/dalfopristin. The Annals of Pharmacotherapy, 34(11), 1317-1324. [Link]

  • Chandrasekhar, K. B., & Shobharani, G. (2013). Drug-excipient compatibility testing protocols and characterization: A review.
  • Crowley, P. J., & Martini, L. G. (2001). Drug–excipient interactions. Pharmaceutical Technology Europe, 13(3), 26-34.
  • Gupta, A., et al. (2019). Drug excipient compatibility testing protocols and characterization: A review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. [Link]

  • Kari, M., et al. (2018). pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products. Journal of Pharmaceutical Sciences, 107(1), 431-438. [Link]

  • Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical Pharmacy and Research, 3(3), 18. [Link]

  • Patel, H., et al. (2018). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

Sources

Technical Support Center: Dalfopristin Mesylate MIC Variability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing variability in Dalfopristin mesylate Minimum Inhibitory Concentration (MIC) results. Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and QC Microbiologists.

Introduction: The "Component B" Challenge

Welcome to the Technical Support Center. If you are experiencing inconsistent MIC data with Dalfopristin mesylate , you are likely encountering the specific physicochemical limitations of Streptogramin B.

Dalfopristin is rarely used in isolation clinically; it acts synergistically with Quinupristin (Streptogramin A). However, in research settings (mechanism of action studies, resistance phenotyping), you must test it as a single agent. This presents unique challenges:

  • Solubility: The mesylate salt improves water solubility but remains lipophilic, leading to plastic adsorption.

  • pH Sensitivity: Its antimicrobial activity is strictly pH-dependent.

  • Bacteriostatic "Trailing": Alone, it is bacteriostatic, creating "hazy" endpoints that are difficult to read visually.

This guide bypasses standard textbook definitions to troubleshoot the specific variables degrading your data quality.

Module 1: Reconstitution & Solubility Issues

Q: My stock solution precipitates upon dilution, or I see "skipped wells" in my microplate. Why?

The Science: Dalfopristin mesylate is hydrophobic.[1] While the mesylate salt form aids initial dissolution, it is prone to hydrolysis and recrystallization if the pH shifts rapidly or if the aqueous boundary layer is not managed during dilution. If you dissolve directly in saline or unbuffered water, the local pH at the crystal surface may prevent proper dissociation.

The Protocol: The "Solvent-First" Method Do not attempt to dissolve Dalfopristin mesylate directly in the final assay medium (e.g., Mueller-Hinton Broth).

  • Weighing: Weigh the powder into a glass vial (avoid static-prone plastic).

  • Primary Solvent: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration 100x higher than your highest test concentration.

    • Note: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself is bacteriostatic at higher levels.

  • Secondary Dilution: Dilute this stock into sterile water or phosphate buffer (pH 6.0) .

    • Critical: Do not dilute directly into cation-adjusted Mueller-Hinton Broth (CAMHB) for the stock solution. The salts in CAMHB can cause immediate precipitation of concentrated streptogramins.

  • Usage: Use this working solution to spike your broth microdilution plates immediately.

Q: My MICs are creeping up (becoming resistant) over the course of a week using the same stock.

The Science: Streptogramins are chemically unstable in solution. Dalfopristin degrades via hydrolysis of the lactone ring. Studies indicate significant activity loss (up to 20-40%) within 24 hours at room temperature.

The Fix:

  • Never store liquid stocks at 4°C.

  • Single-Use Aliquots: Prepare the DMSO master stock, aliquot into small volumes (e.g., 50 µL), and store at -80°C .

  • Discard: Once thawed, discard the aliquot. Do not refreeze.

Module 2: Environmental Factors (pH & CO2)

Q: Why are my MIC values 2-4 dilutions higher when I incubate in CO2?

The Science: This is the "pH Effect." Dalfopristin is a weak base; its ionization state changes with pH.

  • Standard incubation (Ambient Air) maintains MHB pH at ~7.2–7.4.

  • CO2 incubation (5%) acidifies the media (via carbonic acid formation), dropping pH to ~6.8 or lower.

  • Result: At lower pH, the drug's affinity for the ribosomal target (50S subunit) decreases, artificially inflating the MIC (appearing more resistant).

The Protocol: Buffering for CO2 If you must use CO2 (e.g., for Streptococcus pneumoniae), you cannot use standard CAMHB.

  • Buffer: Supplement the broth with HEPES buffer (25 mM) .

  • Adjust: Titrate the media to pH 7.3–7.4 at room temperature before filtration.

  • Validation: The HEPES will resist the acidification caused by CO2, stabilizing the MIC.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for troubleshooting variable MICs.

MIC_Troubleshooting Start Problem: Variable Dalfopristin MIC Check_Endpoint 1. Check Endpoint Appearance Start->Check_Endpoint Trailing Hazy/Trailing Growth? Check_Endpoint->Trailing Check_Env 2. Check Incubation Env CO2_Issue Incubating in CO2? Check_Env->CO2_Issue Check_Stock 3. Check Stock Prep Precipitation Visible Precipitate? Check_Stock->Precipitation Trailing->Check_Env No Bacteriostatic Cause: Bacteriostatic Nature Action: Read at 80% inhibition Trailing->Bacteriostatic Yes CO2_Issue->Check_Stock No Acidification Cause: Media Acidification Action: Buffer with HEPES CO2_Issue->Acidification Yes Solubility Cause: Hydrophobic Aggregation Action: Use DMSO + Glass Vials Precipitation->Solubility Yes

Figure 1: Diagnostic logic flow for identifying the root cause of Dalfopristin MIC variability.

Module 4: Reading the Endpoint (The "Trailing" Effect)

Q: I see a "haze" of growth that persists across several wells. Where is the true MIC?

The Science: Dalfopristin alone is bacteriostatic against many Gram-positive organisms (e.g., Staphylococcus aureus, Enterococcus faecium). It inhibits growth but does not kill rapidly. This results in "trailing endpoints," where bacterial density decreases gradually rather than cutting off sharply.

The Interpretation Guide: Do not use the standard "100% inhibition" (optically clear) rule used for bactericidal drugs like beta-lactams.

ObservationInterpretation
Optically Clear No growth.
Pinpoint Button (<2mm) Ignored (Considered inhibited).
Light Haze (Trailing) 80% Inhibition Rule: The MIC is the lowest concentration that inhibits 80% of growth compared to the growth control well.
Distinct Button Growth (Resistant).

Note: If testing the combination (Synercid: Quinupristin/Dalfopristin 30:70), the effect is bactericidal , and the endpoint should be sharp (clear well). If you see trailing with the combination, your ratio may be incorrect, or the Quinupristin component has degraded.

Module 5: Plasticware & Adsorption

Q: My low-concentration wells show no activity, even though the strain is susceptible.

The Science: Dalfopristin is lipophilic. Standard polystyrene microtiter plates (untreated) can adsorb the drug, effectively removing it from the solution. This is most critical at low concentrations (<0.5 µg/mL), where surface-binding depletes a significant percentage of the total drug mass.

The Solution:

  • Material: Use Polypropylene (PP) plates or Non-Binding Surface (NBS) polystyrene plates.

  • Glass: Always use glass tubes for the intermediate serial dilutions before transferring to the plate.

  • Detergents: Avoid adding Tween-80 unless strictly necessary, as it can form micelles that sequester the drug.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Testing for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.[2] Wayne, PA: CLSI; 2018.

  • Lorian, V. Antibiotics in Laboratory Medicine. 5th Edition. Lippincott Williams & Wilkins. (Discusses the pH effect on macrolides and streptogramins).

  • Pestel, M., et al. "In vitro activity of Synercid (quinupristin/dalfopristin) against pathogens from cystic fibrosis." Journal of Antimicrobial Chemotherapy. (Highlights CO2 incubation effects).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Preparation of stock solutions and working solutions for antimicrobial susceptibility testing.

Sources

Technical Support Center: Optimizing Dalfopristin Mesylate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dalfopristin mesylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent streptogramin antibiotic. Dalfopristin mesylate, a critical component of the synergistic combination quinupristin/dalfopristin (Synercid®), presents unique stability challenges, particularly when handled at room temperature.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to help you navigate these challenges, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is Dalfopristin mesylate inherently unstable at room temperature, especially in solution?

A: The instability of Dalfopristin mesylate at room temperature stems from its complex chemical structure, which contains several functional groups susceptible to degradation. The primary cause for concern is its vulnerability to hydrolysis. The molecule contains ester and lactone rings that can be cleaved by water, a reaction that is significantly accelerated by non-optimal pH conditions (both acidic and basic) and elevated temperatures.[3] One of its metabolites is, in fact, a product of hydrolysis.[3] Furthermore, like many complex organic molecules, it can be susceptible to oxidation. When in solution, the rate of these degradation reactions increases substantially. For instance, studies on the quinupristin/dalfopristin combination have shown significant loss of activity within hours to days, even at refrigerated temperatures (4°C), with room temperature (25°C) being even more detrimental to its potency.[4] The lyophilized powder is more stable, but once reconstituted, its stability is limited to as little as 5 hours at room temperature.[5][6]

Q2: What are the primary degradation pathways I should be concerned with?

A: The two most critical degradation pathways for Dalfopristin mesylate are hydrolysis and oxidation .

  • Hydrolysis: This is the most common degradation route in aqueous solutions. The ester and macrolactone structures within the Dalfopristin molecule are prime targets for nucleophilic attack by water, leading to ring-opening and loss of biological activity. This process is highly pH-dependent.

  • Oxidation: The sulfur atom in the dalfopristin molecule and other electron-rich moieties can be susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions. This can lead to the formation of sulfoxides or other oxidized derivatives, altering the molecule's conformation and ability to bind to its ribosomal target.

Understanding these pathways is the first step in designing experiments to mitigate them, a process formally known as forced degradation studies.[7][8]

Q3: What are the general regulatory expectations for stability testing of an antibiotic like Dalfopristin mesylate?

A: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q1A), require a comprehensive stability profile for any active pharmaceutical ingredient (API) and its final drug product.[9] This involves:

  • Stress Testing (Forced Degradation): Exposing the drug to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish degradation pathways.[10] This is crucial for developing a "stability-indicating" analytical method.

  • Accelerated Stability Studies: Storing the drug product at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months) to predict its long-term stability.

  • Long-Term Stability Studies: Storing the drug under its proposed storage conditions (e.g., 2-8°C) and monitoring its quality over its proposed shelf-life.[11]

The goal is to provide evidence that the drug will remain safe, effective, and meet its quality specifications throughout its entire lifecycle.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your research and provides actionable solutions and protocols.

Problem 1: My Dalfopristin mesylate solution is rapidly losing potency in my experiments.

Q: I've prepared a stock solution of Dalfopristin mesylate in an aqueous buffer for my assay, but my results are inconsistent, suggesting rapid degradation. What are the likely causes and how can I fix this?

A: Causality & Solution

Rapid potency loss in aqueous solutions is almost always linked to hydrolysis , catalyzed by an inappropriate pH. The stability of streptogramins is highly pH-sensitive. While specific data for Dalfopristin alone is sparse, the combination product Synercid® is formulated with buffering agents to maintain an optimal pH upon reconstitution.[2] An unbuffered or incorrectly buffered solution can quickly drift into a pH range that accelerates ester hydrolysis.

Actionable Insight: The first step is to determine the optimal pH for stability. This is achieved through a pH-Rate Profile Study . This experiment involves subjecting your Dalfopristin solution to a range of pH values and monitoring its degradation over time using a stability-indicating HPLC method.

Protocol 1: pH-Rate Profile Study

Objective: To identify the pH at which Dalfopristin mesylate exhibits maximum stability in a specific aqueous solution at room temperature.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 4, 5, 6, 7, 8). Use buffers with known pKa values close to the target pH to ensure adequate buffering capacity (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Sample Preparation:

    • Prepare a concentrated stock solution of Dalfopristin mesylate in a suitable organic solvent like DMSO or ethanol where it is more stable.[12]

    • Dilute the stock solution into each of the prepared buffers to a final, known concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Store all buffered solutions at a constant room temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Immediately analyze each aliquot using a validated stability-indicating HPLC method (see Protocol 2 for method development). Quantify the peak area of the intact Dalfopristin.

  • Data Analysis:

    • For each pH, plot the concentration of Dalfopristin vs. time.

    • Determine the degradation rate constant (k) at each pH, typically by fitting the data to a first-order decay model (ln[C] = ln[C₀] - kt).

    • Plot the logarithm of the rate constant (log k) against pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Problem 2: I'm seeing new, unknown peaks in my HPLC chromatogram during my stability study.

Q: During a room temperature stability study of my Dalfopristin formulation, I'm observing the main drug peak decrease while several new, smaller peaks appear. How can I confidently identify these as degradation products?

A: Causality & Solution

The appearance of new peaks concurrent with the decrease of the parent drug peak is a classic sign of degradation. To develop a robust formulation, you must identify these degradants and ensure your analytical method can resolve and quantify them. The definitive way to achieve this is through a Forced Degradation Study . This involves intentionally stressing the drug under various conditions to generate the potential degradation products in a controlled manner.[8]

Actionable Insight: By comparing the chromatograms from the forced degradation samples to your stability samples, you can confirm if the unknown peaks correspond to specific degradation pathways (e.g., acid hydrolysis, oxidation). This process is essential for validating that your HPLC method is "stability-indicating." For structural elucidation of the degradants, LC-MS is the most powerful tool.[7]

Protocol 2: Forced Degradation Study & Stability-Indicating Method Development

Objective: To generate potential degradation products of Dalfopristin mesylate and develop an HPLC method that can separate them from the parent compound.

Methodology:

  • Prepare Stock Solutions: Prepare several identical solutions of Dalfopristin mesylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 1-4 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 4-12 hours.

    • Thermal Stress: Incubate one solution at 70°C for 24-48 hours.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) or a photostability chamber as per ICH Q1B guidelines.

  • Neutralization & Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Method Development & Analysis:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Develop a gradient method. Start with a high aqueous component (e.g., 95% Water with 0.1% formic acid) and ramp up to a high organic component (e.g., 95% Acetonitrile with 0.1% formic acid).

    • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure all components are detected.

    • Analysis: Inject the unstressed sample and all stressed samples.

  • Validation of Method: The method is considered stability-indicating if:

    • The Dalfopristin peak is well-resolved from all degradation product peaks (Resolution > 2).

    • Peak purity analysis (using the PDA detector) confirms that the parent peak in the stressed samples is spectrally pure and not co-eluting with any degradants.

Data Presentation: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical Duration & TemperatureExpected Outcome
Acid Hydrolysis 0.1 M HCl2-8 hours @ 60°CSignificant degradation via ester/lactone cleavage
Base Hydrolysis 0.1 M NaOH1-4 hours @ Room TempRapid degradation via ester/lactone cleavage
Oxidation 3% H₂O₂4-12 hours @ Room TempFormation of oxidized species (e.g., sulfoxides)
Thermal Stress Heat24-48 hours @ 70°CGeneral thermal degradation
Photolytic Stress UV/Visible LightPer ICH Q1BPotential for light-induced degradation

Visualizing Stability Concepts

Diagram 1: Troubleshooting Workflow for Dalfopristin Stability

This flowchart outlines a logical approach to diagnosing and solving common stability issues encountered during formulation development.

Stability_Troubleshooting start Stability Issue Observed (e.g., Potency Loss, New Peaks) check_method Is the Analytical Method Validated & Stability-Indicating? start->check_method develop_method Perform Forced Degradation Study (Protocol 2) check_method->develop_method No identify_cause Identify Primary Stress Factor (pH, Temp, Light, Oxygen) check_method->identify_cause Yes develop_method->check_method ph_study Conduct pH-Rate Profile Study (Protocol 1) identify_cause->ph_study pH Suspected excipient_screen Screen Stabilizing Excipients (Buffers, Antioxidants, Lyoprotectants) identify_cause->excipient_screen Oxidation/Other Suspected optimize_formulation Optimize Formulation & Confirm with Long-Term Stability Test ph_study->optimize_formulation excipient_screen->optimize_formulation end Stable Formulation Achieved optimize_formulation->end

Caption: A logical workflow for troubleshooting Dalfopristin stability.

Diagram 2: Key Degradation Pathways of Dalfopristin

This diagram illustrates the two main chemical reactions that compromise the integrity of the Dalfopristin molecule.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway H2O H₂O (Catalyzed by H⁺ or OH⁻) Ester Ester / Lactone Group H2O->Ester Product_H Ring-Opened Products (Inactive) Ester->Product_H Cleavage O2 Oxygen / Peroxide (Catalyzed by Light, Metal Ions) Sulfur Sulfone Group O2->Sulfur Product_O Oxidized Derivatives Sulfur->Product_O Oxidation Dalfopristin Intact Dalfopristin Mesylate Dalfopristin->Ester Dalfopristin->Sulfur

Caption: Primary degradation pathways for Dalfopristin mesylate.

References

  • Dalfopristin - Wikipedia. Wikipedia. [Link]

  • Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media. PubMed. [Link]

  • What is the mechanism of Dalfopristin mesilate? Patsnap Synapse. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. [Link]

  • Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28000 recent clinical isolates from 200 medical centers in the United States and Canada. PubMed. [Link]

  • Dalfopristin | C34H50N4O9S - PubChem. National Institutes of Health. [Link]

  • Dalfopristin mesylate - Bioaustralis Fine Chemicals. Bioaustralis. [Link]

  • Pharmacodynamic Analysis of the Activity of Quinupristin-Dalfopristin against Vancomycin-Resistant Enterococcus faecium with Differing MBCs via Time-Kill-Curve and Postantibiotic Effect Methods. National Institutes of Health. [Link]

  • Safety and Tolerability of quinupristin/dalfopristin: Administration Guidelines. PubMed. [Link]

  • Quinupristin/dalfopristin - Wikipedia. Wikipedia. [Link]

  • Quinupristin-Dalfopristin mesylate complex - Bioaustralis Fine Chemicals. Bioaustralis. [Link]

  • Synthetic group A streptogramin antibiotics that overcome Vat resistance. National Institutes of Health. [Link]

  • Synercid I.V. (quinupristin and dalfopristin for injection) DESCRIPTION. U.S. Food and Drug Administration. [Link]

  • Quinupristin/dalfopristin: a review of its use in the management of serious gram-positive infections. PubMed. [Link]

  • A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? National Institutes of Health. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Synercid I.V. U.S. Food and Drug Administration. [Link]

  • Synthetic group A streptogramin antibiotics that overcome Vat resistance. Fraser Lab. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • New Drug and Antibiotic Regulations. U.S. Food and Drug Administration. [Link]

  • Quinupristin/dalfopristin: a therapeutic review. PubMed. [Link]

  • Initial leads to combat streptogramin resistance generated from X-ray fragment screening against VatD. National Institutes of Health. [Link]

  • Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use. PubMed. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency, Malaysia. [Link]

Sources

Overcoming the inoculum effect in Dalfopristin mesylate efficacy studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming the Inoculum Effect & Optimization of In Vitro Protocols

Introduction: The "Phantom" Resistance

Welcome to the Dalfopristin Mesylate Technical Support Center. If you are accessing this guide, you are likely observing a significant discrepancy in your Minimum Inhibitory Concentration (MIC) data: your compound works potently at standard bacterial densities (


 CFU/mL) but loses efficacy disproportionately at higher densities (

CFU/mL).

This is the Inoculum Effect (IE) . In Streptogramin A antibiotics like Dalfopristin, this is rarely a simple artifact. It is often a biological signal of enzymatic degradation or target saturation. Furthermore, the mesylate salt form of Dalfopristin introduces unique chemical stability challenges (pH sensitivity and saline incompatibility) that can mimic biological resistance if not managed correctly.

This guide provides the protocols to differentiate true resistance from the inoculum effect and troubleshooting steps to prevent chemical precipitation from invalidating your data.

Module 1: The Biological & Chemical Barriers

To overcome the inoculum effect, you must first diagnose its source. Dalfopristin efficacy is compromised by two distinct mechanisms at high densities:

  • Biological (The Vat Mechanism): Many resistant Staphylococci and Enterococci carry vat (Virginiamycin Acetyltransferase) genes.[1][2][3] These enzymes transfer an acetyl group to the O18 position of Dalfopristin, preventing it from binding to the 50S ribosomal subunit.

    • Low Inoculum:[4] Drug > Enzyme. Bacteria die.[5]

    • High Inoculum:[5][6][7][8][9] Enzyme > Drug. Drug is acetylated/deactivated before it can act.

  • Chemical (The Mesylate Instability): Dalfopristin mesylate is acidic and sensitive to chloride ions.

    • Risk:[10] In high-concentration stocks, using 0.9% NaCl (Saline) can cause precipitation. This loss of soluble drug looks like "resistance" but is actually a formulation failure.

Visualizing the Mechanism of Failure

The following diagram illustrates the pathway of Dalfopristin failure via the Vat-mediated Inoculum Effect.

VatMechanism Dalf Dalfopristin Mesylate (Active Drug) Ribosome 50S Ribosome (Target) Dalf->Ribosome Binds O18 site Inactive O-Acetyl-Dalfopristin (Inactive) Dalf->Inactive Acetylation Growth Bacterial Growth (Inoculum Effect) Ribosome->Growth Uninhibited Death Bacterial Death (Efficacy) Ribosome->Death Protein Synthesis Inhibited Inoculum High Inoculum (>10^7 CFU/mL) VatEnzyme Vat Acetyltransferase (Enzyme) Inoculum->VatEnzyme High Expression VatEnzyme->Dalf Intercepts AcetylCoA Acetyl-CoA (Co-factor) AcetylCoA->Dalf Acetyl Group Transfer Inactive->Ribosome Cannot Bind

Figure 1: The Vat-mediated acetylation pathway.[2] High bacterial density increases the concentration of Vat enzymes, which intercept Dalfopristin before it can bind to the ribosome.

Module 2: Optimized Protocols

Do not rely on standard MIC alone when investigating the inoculum effect. You must run a Comparative Density Assay .

Protocol A: Preparation of Dalfopristin Mesylate Stock

Crucial Step: Dalfopristin Mesylate is incompatible with saline.[10]

  • Solvent: Dissolve powder in sterile distilled water or 5% Dextrose in Water (D5W) . Do not use 0.9% NaCl.

  • Concentration: Prepare a primary stock at 10 mg/mL.

  • pH Check: The mesylate salt is acidic. If adding to unbuffered media in high volumes, check that the final pH remains between 7.2 and 7.4.

  • Storage: Aliquot immediately and store at -20°C. Do not refreeze.

Protocol B: The Comparative Density MIC

This protocol quantifies the magnitude of the inoculum effect.

StepActionCritical Parameter
1. Culture Grow isolate to mid-log phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB).OD₆₀₀ ≈ 0.3–0.5
2. Standard Inoculum Dilute culture to 5 × 10⁵ CFU/mL (Standard CLSI).Verify with plate counts.
3. High Inoculum Concentrate or adjust culture to 5 × 10⁷ CFU/mL (100x Standard).Do not use stationary phase cells (lag time affects results).
4. Plating Add Dalfopristin (range 0.06 – 64 µg/mL) to 96-well plates.Use fresh stock (Protocol A).
5. Incubation Incubate at 35°C ± 2°C for 16-20 hours.Ambient air (no CO₂).
6. Readout Record MIC for both densities.Define IE as MIC ratio (High/Standard).

Data Interpretation:

  • Ratio < 4: No significant Inoculum Effect.

  • Ratio ≥ 8: Significant Inoculum Effect (Likely Vat enzyme activity or target saturation).

Module 3: Troubleshooting & FAQs

This section addresses specific failure points reported by users handling Dalfopristin Mesylate.

Q1: My drug precipitated when I added it to the media. What happened?

Diagnosis: Chemical Incompatibility. Root Cause: You likely dissolved the Dalfopristin Mesylate in saline or added a high concentration stock directly to a chloride-rich broth without intermediate dilution. Solution:

  • Dissolve the master stock in Water or 5% Dextrose .

  • Ensure the intermediate dilution step (10x to 1x) is done in broth slowly with vortexing to prevent local high-salt shock.

Q2: The MIC increased 32-fold at high inoculum. Is my strain resistant?

Diagnosis: Inoculum Effect (IE), not necessarily "clinical resistance" in the traditional sense, but "density-dependent resistance." Root Cause: The bacteria likely produce Vat acetyltransferases. At


 CFU/mL, the drug overwhelms the enzymes. At 

CFU/mL, the enzymes overwhelm the drug. Verification: Perform a Time-Kill Assay .
  • If the drug is bactericidal (>3 log kill) at

    
     but only bacteriostatic or ineffective at 
    
    
    
    , this confirms a specific Inoculum Effect.
Q3: My "High Inoculum" control wells didn't grow well. Why?

Diagnosis: Nutrient Depletion / Stationary Phase Artifact. Root Cause: If you used a stationary phase culture (overnight) to create the


 inoculum, the cells may be metabolically inactive or the media nutrients may be exhausted immediately.
Solution:  Always create the high inoculum from a fresh mid-log phase culture  (concentrated by centrifugation if necessary) and resuspend in fresh CAMHB.
Troubleshooting Workflow Diagram

Use this decision tree to interpret your high-MIC results.

Troubleshooting Start Problem: High MIC observed CheckInoculum Check Inoculum Density (Is it > 5x10^5?) Start->CheckInoculum StandardDensity Standard Density (5x10^5 CFU/mL) CheckInoculum->StandardDensity Yes HighDensity High Density (5x10^7 CFU/mL) CheckInoculum->HighDensity No (Intentional) TrueRes True Resistance (erm or vat genes) StandardDensity->TrueRes High MIC CheckPrecip Check for Precipitation (Turbidity in drug-only well?) HighDensity->CheckPrecip PrecipYes Chemical Failure (Saline/pH Issue) CheckPrecip->PrecipYes Yes PrecipNo Calculate IE Ratio (High MIC / Std MIC) CheckPrecip->PrecipNo No Action1 Action: Check Stock Solvent (Use D5W/Water) PrecipYes->Action1 RatioLow Ratio < 8 (No Significant IE) PrecipNo->RatioLow RatioHigh Ratio > 8 (Significant IE) PrecipNo->RatioHigh Action2 Action: Run Time-Kill to confirm Vat activity RatioHigh->Action2

Figure 2: Troubleshooting decision tree for distinguishing chemical precipitation, true resistance, and the inoculum effect.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2018).[11][12][13] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[11] CLSI.[11][12][14] [Link]

  • Allington, D. R., & Rivey, M. P. (2001).[15] Quinupristin/dalfopristin: a therapeutic review. Clinical Therapeutics, 23(1), 24–44. [Link]

  • Werner, G., et al. (2000). Mechanisms of resistance to the mixture of streptogramins A and B in Enterococcus faecium. Antimicrobial Agents and Chemotherapy, 44(11), 3012–3019. [Link]

  • Manzlla, J. P., & Clark, K. (2001). Inoculum Effect of Quinupristin-Dalfopristin against Staphylococcus aureus and Enterococcus faecium. Antimicrobial Agents and Chemotherapy, 45(12), 3659. [Link]

  • FDA Labeling Information. (1999). Synercid (quinupristin/dalfopristin) IV Injection.[16] Reference regarding saline incompatibility and D5W usage.[Link]

Sources

Resolving chromatographic peak tailing for Dalfopristin mesylate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Chromatographic Peak Tailing

Case ID: DM-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Phase: Is Your Peak Actually Tailing?

Before modifying your chemistry, quantify the problem. Visual inspection is subjective; calculated metrics are definitive.

The Metric: USP Tailing Factor (


)
Formula: 

[1]
  • 
     = Peak width at 5% height[1][2]
    
  • 
     = Distance from peak front to peak maximum at 5% height[2]
    

Value
StatusAction Required
1.0 – 1.2 ExcellentNone. Ideal Gaussian shape.[3][4]
1.2 – 1.5 AcceptableMonitor.[2][5] Standard for complex antibiotics.
> 1.5 Problematic Intervention Required. Integration errors likely.
> 2.0 Critical FailureData is invalid for quantitative use.

Root Cause Analysis: The Chemistry of Dalfopristin[6]

Dalfopristin is a streptogramin A analogue.[6] While the mesylate salt improves water solubility, it dissociates in the mobile phase, leaving the Dalfopristin cation as the active chromatographic species.

The Primary Culprit: Secondary Silanol Interactions Dalfopristin contains basic nitrogen atoms (amines). Standard C18 columns use silica supports.[4] Even high-quality silica has residual silanol groups (Si-OH) .[1][7]

  • Mechanism: At pH > 3.5, silanols ionize to

    
    .[1]
    
  • Interaction: The positively charged amine on Dalfopristin undergoes ion-exchange (electrostatic attraction) with the negative silanol.

  • Result: This "drag" slows down a portion of the analyte molecules, creating the characteristic "tail" on the chromatogram.

Troubleshooting Workflow (Decision Matrix)

Use the following logic flow to identify and resolve the specific cause of your tailing.

Troubleshooting_Dalfopristin Start START: Tailing Factor > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH pH_Decision Is pH > 3.0? Check_pH->pH_Decision Action_LowPH LOWER pH to 2.3 - 2.5 (Suppress Silanol Ionization) pH_Decision->Action_LowPH Yes Check_Column Check Column Type pH_Decision->Check_Column No Action_LowPH->Check_Column Col_Decision Is it standard Silica C18? Check_Column->Col_Decision Action_BDS Switch to Base-Deactivated (BDS) or Hybrid Particle Column Col_Decision->Action_BDS Yes Check_Buffer Check Buffer Strength Col_Decision->Check_Buffer No Action_BDS->Check_Buffer Buffer_Decision Is Buffer < 20mM? Check_Buffer->Buffer_Decision Action_IncBuffer Increase Buffer to 25-50mM (Mask Active Sites) Buffer_Decision->Action_IncBuffer Yes Check_Additive Consider Additives Buffer_Decision->Check_Additive No Action_IncBuffer->Check_Additive Action_TEA Add 0.1% Triethylamine (TEA) (Sacrificial Base) Check_Additive->Action_TEA

Figure 1: Logical troubleshooting path for resolving basic drug peak tailing.

Step-by-Step Resolution Protocols

Protocol A: Mobile Phase pH Suppression (The "Golden Rule")

Why: The pKa of surface silanols is approximately 3.5 – 4.0. By lowering the mobile phase pH to 2.5 , you force the silanols into their neutral (


) state, preventing them from grabbing the Dalfopristin cation.

Procedure:

  • Buffer Selection: Do NOT use acetate or carbonate (poor buffering capacity at pH 2.5). Use Phosphate or Formate .

  • Preparation: Prepare 25 mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • Adjustment: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (

    
    ).
    
  • Verification: Measure pH before adding organic modifiers (Acetonitrile/Methanol).

Protocol B: The "Sacrificial Base" Method

Why: If you cannot use low pH (e.g., stability concerns), use a base that competes for the silanol sites. Triethylamine (TEA) is sterically smaller than Dalfopristin and will saturate the active sites first.

Procedure:

  • Add Triethylamine (TEA) to your aqueous mobile phase at a concentration of 0.1% (v/v) .

  • CRITICAL: You must adjust the pH back down (usually to 3.0–4.0) after adding TEA, as TEA is highly basic and will dissolve silica columns if left at high pH.

Protocol C: Column Selection (Hardware Fix)

Why: Old "Type A" silica is acidic and metal-rich.[1] "Type B" (High Purity) or "Hybrid" silica is required for Dalfopristin.[1]

Recommended Column Specs:

  • Base Deactivated Silica (BDS): Chemically treated to remove acidity.

  • End-capping: Look for "Double End-capped" or "Triple End-capped" claims. This means the manufacturer has chemically bonded small groups to cover exposed silanols.

  • Carbon Load: High carbon load (>15%) often masks silanols better.[1]

Frequently Asked Questions (FAQ)

Q: I am seeing tailing and peak broadening. Is this the same issue? A: No. Tailing alone usually indicates chemical interaction (silanols).[1] Tailing + Broadening often indicates Extra-Column Volume (dead volume).[1]

  • Check: Ensure your tubing from column to detector is 0.005" ID (red PEEK) or smaller.

  • Check: Ensure the ferrule at the column inlet is seated correctly (zero dead volume).

Q: Can I use ion-pairing agents like Hexanesulfonic Acid? A: Yes, but proceed with caution.[1] Ion-pairing agents (e.g., 10mM Sodium Hexanesulfonate) neutralize the charge on the Dalfopristin amine.

  • Pros: Excellent peak shape.

  • Cons: Equilibration takes hours; the column is effectively dedicated to that method forever (very hard to wash off).

Q: Does temperature affect tailing for Dalfopristin? A: Yes. Increasing column temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics.[1] This reduces the "drag" effect of secondary interactions and sharpens the peak. Note: Verify thermal stability of Dalfopristin mesylate before exceeding 40°C.

Summary of Experimental Parameters

ParameterStandard ConditionOptimized for Tailing Reduction
Mobile Phase pH 4.0 – 6.02.3 – 2.8
Buffer Type Ammonium AcetatePotassium Phosphate (High ionic strength)
Stationary Phase Standard C18BDS C18 / Hybrid / Polar-Embedded
Additives None0.1% Triethylamine (TEA)
Temperature 25°C (Ambient)35°C – 45°C

References

  • Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC? Explains the mechanism of silanol interactions with basic analytes.

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks. Detailed guide on calculating tailing factors and diagnosing chemical vs. physical causes.

  • National Institutes of Health (PubChem). Dalfopristin Compound Summary. Provides chemical structure (amines) and pharmacological class data relevant to chromatographic behavior.

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Defines standard requirements for system suitability and tailing factors.

  • Element Lab Solutions. Peak Tailing in HPLC. Discusses the impact of pH and pKa on basic drug analysis.

Sources

Handling light sensitivity and oxidation of Dalfopristin mesylate powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dalfopristin Mesylate Handling & Stability

Topic: Audience: Researchers, Formulation Scientists, and Analytical Chemists Last Updated: October 26, 2025 Document ID: TS-DALFO-004

Core Directive: The Stability Paradox

Dalfopristin mesylate is a semi-synthetic Streptogramin A antibiotic. While potent when combined with Quinupristin, it is chemically fragile. As a researcher, you are not just handling a powder; you are managing a kinetic race against three degradation pathways: hydrolysis , photo-isomerization , and ionic precipitation .

This guide replaces generic "store cool and dry" advice with a rigorous, mechanism-based handling protocol.

The Environment: Storage & Preparation[1][2]

The Golden Rule: Dalfopristin mesylate is hygroscopic and photolabile. Standard benchtop handling will degrade your sample within hours.

Storage Protocol
ParameterRequirementMechanism of Failure
Temperature -20°C (Short term < 1 mo) -80°C (Long term > 1 mo)Thermal energy accelerates lactone hydrolysis.
Atmosphere Argon or Nitrogen overlayOxidation of the sulfur moiety (thioether) and conjugated dienes.
Container Amber Glass (Type I)Blocks UV/Blue light (290–450 nm) which triggers cis-trans isomerization.
Desiccant Silica or Molecular SievesMoisture initiates ring-opening hydrolysis of the macrocyclic lactone.
Pre-Weighing Workflow
  • Equilibration: Allow the sealed vial to reach room temperature in a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the powder, creating a localized hydrolysis reaction immediately upon closure.

  • Lighting: Dim the lab lights or use yellow-light filters. Dalfopristin absorbs strongly in the UV range; standard fluorescent lab lights can induce degradation.

Solubilization & Formulation (The "Saline" Trap)

The most common user error with Dalfopristin is the choice of solvent.

CRITICAL WARNING: NEVER use Sodium Chloride (Saline) or Heparin solutions.

The Incompatibility Mechanism

Dalfopristin mesylate is the methanesulfonic acid salt. In the presence of chloride ions (Cl⁻) from saline, or at the neutral-to-slightly-alkaline pH of some buffers, the solubility equilibrium shifts. This causes salting out or immediate precipitation of the free base, which is poorly soluble in water.

Recommended Solubilization Protocol
  • Primary Solvent: Sterile Water for Injection (SWFI) or 5% Dextrose in Water (D5W).

  • Target pH: 3.5 – 4.5 . Dalfopristin is most stable in this acidic window.

    • pH > 6.0: Rapid hydrolysis of the lactone ring.

    • pH < 3.0: Acid-catalyzed degradation.

  • Dissolution: Swirl gently. Do not vortex aggressively, as shear stress can introduce air bubbles (oxidation) and foaming.

Troubleshooting Guide (Q&A)

Q1: My solution turned from clear to pale yellow within 2 hours. Is it still usable?

  • Diagnosis: This indicates oxidative degradation or photolysis . The conjugated double bonds in the Dalfopristin macrocycle have likely isomerized or oxidized.

  • Action: Discard. The yellowing correlates with a significant drop in antimicrobial potency and the formation of degradation products that may interfere with HPLC assays.

  • Prevention: Use degassed buffers (sparged with Helium/Nitrogen) and wrap vials in aluminum foil immediately.

Q2: I see a fine white haze after diluting my stock solution with PBS. Why?

  • Diagnosis: Ionic Incompatibility . PBS (Phosphate Buffered Saline) contains sodium chloride. Even small amounts of chloride can cause the Dalfopristin mesylate to precipitate.

  • Action: Switch to a non-saline buffer, such as 5% Dextrose or a low-molarity Acetate buffer (pH 4.0).

Q3: Can I filter-sterilize the solution?

  • Answer: Yes, but use a PVDF or PES membrane (0.22 µm). Avoid Nylon filters, as Dalfopristin can adsorb to the membrane, reducing the actual concentration in your filtrate.

Q4: How long can I keep the reconstituted solution at room temperature?

  • Limit: 5 hours maximum .

  • Data: Degradation rates increase exponentially after 5 hours at 25°C. If refrigerated (2–8°C), stability extends to approx. 54 hours, provided it is diluted in D5W.

Visualizing the Instability

The following diagram illustrates the critical decision pathways and degradation logic for Dalfopristin.

DalfopristinHandling Start Dalfopristin Mesylate Powder Solvent Select Solvent Start->Solvent Saline Saline (NaCl) or PBS Solvent->Saline Avoid Dextrose 5% Dextrose (D5W) or Water Solvent->Dextrose Recommended Precip PRECIPITATION (Ionic Incompatibility) Saline->Precip Solution Clear Solution (pH 3.5-4.5) Dextrose->Solution Light Light Exposure (>1 hour) Solution->Light pH pH Adjustment (> pH 6.0) Solution->pH Isomer Isomerization (Potency Loss) Light->Isomer UV/Vis Absorption Hydrolysis Lactone Hydrolysis (Ring Opening) pH->Hydrolysis Base Catalysis

Figure 1: Critical handling workflow and degradation pathways for Dalfopristin Mesylate.

Stability Matrix

Use this quick-reference table for experimental planning.

ConditionStability EstimateOutcome
Powder (-20°C) 1 MonthStable
Powder (-80°C) 6 MonthsStable
Solution (25°C) < 5 Hours10-15% Degradation
Solution (4°C) 54 Hours< 5% Degradation
Solution + Saline Immediate Precipitation
Solution + Light < 1 HourIsomerization

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6323289, Dalfopristin. Retrieved from [Link]

  • U.S. Food and Drug Administration (2010). Synercid (Quinupristin/Dalfopristin) Injection Prescribing Information. DailyMed.[1] Retrieved from [Link][1]

  • Manley, H. J., et al. (2000). Quinupristin/Dalfopristin: A Therapeutic Review. Clinical Therapeutics, 23(1), 24-44.[2] (Verifies incompatibility with saline and pH stability profiles).

  • Bouanchaud, D. H. (1997).In-vitro and in-vivo synergism between dalfopristin and quinupristin. Journal of Antimicrobial Chemotherapy, 39(suppl_1), 15-21. (Mechanistic basis of streptogramin stability).

Sources

Strategies to reduce Dalfopristin mesylate adsorption to plasticware

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Dalfopristin Mesylate Adsorption to Plasticware

Executive Summary & Core Mechanism

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery rates, peak tailing in LC-MS, or precipitation events when handling Dalfopristin Mesylate.

The Root Cause: Although Dalfopristin is supplied as a mesylate salt to enhance water solubility, the core molecule is a streptogramin (Group A) macrocyclic lactone .[1] This structure is inherently lipophilic. When in aqueous solution, particularly in high-ionic-strength environments (like saline), the hydrophobic effect drives the molecule toward non-polar surfaces—specifically Polypropylene (PP) and Polystyrene (PS) containers.[1][2]

This guide provides a self-validating system to minimize this thermodynamic inevitability.

Material Selection: The First Line of Defense

FAQ: Which container material should I use?

Q: Can I use standard polypropylene (PP) microcentrifuge tubes? A: Avoid if possible. Standard PP is hydrophobic. At low concentrations (<10 µg/mL), Dalfopristin can exhibit significant loss (up to 20-40%) to the tube walls within hours due to hydrophobic adsorption.[1][2]

Q: What is the recommended alternative? A:

  • Silanized Glass (Gold Standard): Glass is hydrophilic, but silanization caps active silanol groups that might otherwise interact with the drug.[1]

  • Polyallomer (PA) or LoBind® Plastics: These are chemically formulated to reduce surface tension and hydrophobic interaction.

  • Surface Treatment: If you must use PP, pre-saturating the tip/tube with the drug solution is a mitigation strategy, though less reliable than changing materials.[1]

Q: Why does the FDA label for Synercid (Quinupristin/Dalfopristin) warn against saline? A: This is a critical solubility parameter. Dalfopristin mesylate is incompatible with 0.9% Sodium Chloride (Saline) . The ionic strength of saline promotes "salting out," reducing solubility and forcing the hydrophobic drug out of solution and onto the container walls. Always use 5% Dextrose in Water (D5W) for aqueous dilutions.

Solvent Engineering: The "D5W Rule" & Organic Modifiers

Troubleshooting Guide: Solvent Compatibility
ParameterDO NOT USE RECOMMENDED MECHANISTIC REASON
Aqueous Diluent 0.9% NaCl (Saline)5% Dextrose (D5W) Saline increases ionic strength, driving hydrophobic adsorption and precipitation.[1][2]
Organic Modifier < 10% Organic in Aqueous> 30% Methanol or ACN Organic solvents disrupt the water structure, solubilizing the hydrophobic macrocycle and preventing wall adhesion.[1]
pH Range > 7.0 (Basic)pH 4.0 - 6.0 Dalfopristin is susceptible to hydrolysis at high pH.[1][2] Keep slightly acidic.
Surfactant SDS (Anionic)0.1% Tween 80 (Non-ionic) Non-ionic surfactants coat the plastic surface, competing with the drug for binding sites.[1]
Visualizing the Adsorption Trap

The following diagram illustrates why Dalfopristin binds to standard plastic and how solvent choice blocks this interaction.

AdsorptionMechanism cluster_0 Standard Aqueous Condition (Risk) cluster_1 Optimized Condition (Safe) Drug Dalfopristin (Hydrophobic Core) Plastic Polypropylene Wall (Hydrophobic) Drug->Plastic Hydrophobic Adsorption Water Water/Saline (High Surface Tension) Water->Drug Repulsion Drug2 Dalfopristin Plastic2 Polypropylene Wall Solvent Organic Modifier (MeOH/ACN) Solvent->Drug2 Solubilizes Solvent->Plastic2 Coats Surface

Figure 1: Mechanism of Adsorption.[1][2] Left: In aqueous/saline environments, the drug is thermodynamically driven to the plastic wall.[1] Right: Organic modifiers solubilize the drug and wet the plastic, preventing adsorption.[1]

Operational Workflow: Filtration & Transfer

Scenario: You have prepared a stock solution, but after filtering, your concentration dropped by 50%.

Step-by-Step Protocol: Low-Loss Filtration
  • Filter Selection:

    • STOP: Do not use Nylon filters. Nylon possesses strong dipole interactions that bind peptides and macrocycles.

    • GO: Use PVDF (Polyvinylidene difluoride) or PTFE (Polytetrafluoroethylene) .[1][2] These are chemically inert.

  • The "Pre-Wet" Technique (Mandatory for < 1 mL volumes):

    • Step A: Passage 0.5 mL of your solvent (e.g., D5W or MeOH/Water mix) through the filter.[1] Discard.

    • Step B: Passage 0.2 mL of your actual drug sample through the filter. Discard this filtrate. (This sacrifices a small amount of drug to saturate the binding sites on the filter membrane).

    • Step C: Filter the remaining sample for analysis.

  • Pipetting:

    • Use Low-Retention Tips .

    • Pre-rinse the tip: Aspirate and dispense the sample once before the final draw. This equilibrates the tip surface with the drug.

Analytical Verification: The "Recovery Check"

How do you know if your strategy worked? Run this validation loop.

Experimental Workflow: Adsorption Validation

ValidationWorkflow Start Start: Dalfopristin Stock (1 mg/mL in Methanol) Dilute Dilute to Working Conc. (e.g., 10 µg/mL) Start->Dilute Split Split Sample Dilute->Split Control Control A: Glass Vial + 50% ACN Split->Control Test Test B: Target Plastic (PP) + Aqueous Split->Test Wait Incubate 2 Hours @ RT Control->Wait Test->Wait Analyze LC-MS/MS Analysis Wait->Analyze Calc Calculate % Recovery: (Area B / Area A) * 100 Analyze->Calc Decision Recovery > 95%? Calc->Decision Pass Protocol Validated Decision->Pass Yes Fail Fail: Increase Organic % or Change Material Decision->Fail No

Figure 2: Validation workflow to quantify adsorption losses. Always compare plastic storage against a glass/high-organic solvent control.[1][2]

References

  • FDA Labeling (Synercid): Synercid® (quinupristin and dalfopristin) I.V.[1][2][3] Label Information. (Explicit warning regarding Saline incompatibility and D5W requirement).

  • Chemical Properties: PubChem Compound Summary for CID 23724510, Quinupristin-dalfopristin.[1][2] (Detailing the lipophilic nature of the streptogramin components).

  • Adsorption Mechanisms:Evaluation of Drug Sorption to PVC- and Non-PVC-based Tubes. (General mechanism of hydrophobic drug adsorption to plastics).

  • Filtration Best Practices:MilliporeSigma Technical Guide: Filter Membrane Selection. (Guidance on PVDF vs. Nylon for proteinaceous/peptide drugs).

Disclaimer: This guide is for research and development purposes. For clinical administration of Synercid®, strictly adhere to the approved prescribing information provided by the manufacturer.

Sources

Validation & Comparative

A Comparative In-Vitro Efficacy Analysis: Quinupristin/Dalfopristin vs. Linezolid Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Antimicrobial Research Division

Introduction

Vancomycin-Resistant Enterococci (VRE) present a formidable challenge in clinical settings, driving the need for effective alternative therapies. Among the limited options, the streptogramin combination quinupristin/dalfopristin and the oxazolidinone linezolid have been crucial. This guide provides an in-depth, objective comparison of their in-vitro efficacy against VRE, grounded in experimental data. Our focus is to equip researchers and drug development professionals with the technical insights necessary to design and interpret antimicrobial susceptibility studies. A key distinction to note is that quinupristin/dalfopristin's utility is primarily against Enterococcus faecium, as Enterococcus faecalis possesses intrinsic resistance mechanisms.[1][2]

Mechanisms of Action & Resistance: A Tale of Two Ribosomal Inhibitors

Both agents target the bacterial 50S ribosomal subunit to inhibit protein synthesis, but their specific binding sites and synergistic interactions differ significantly.

Linezolid: As the first of the oxazolidinone class, linezolid employs a unique mechanism. It binds to the 23S portion of the 50S subunit, preventing the formation of the initiation complex—a critical first step in protein synthesis.[3] Resistance typically arises from point mutations in the 23S rRNA genes or, less commonly, through the acquisition of the cfr gene, which encodes an rRNA methyltransferase that modifies the drug's binding site.[4][5]

Quinupristin/Dalfopristin (Q/D): Marketed as Synercid®, this agent is a combination of two semi-synthetic streptogramins that act synergistically.[6]

  • Dalfopristin (Streptogramin A): Binds first and induces a conformational change in the ribosome, which enhances the binding of quinupristin by a factor of ~100.[7] It directly inhibits the peptidyl transferase center, blocking the early phase of protein synthesis.[7][8][9]

  • Quinupristin (Streptogramin B): Binds to a nearby site, physically obstructing the exit tunnel through which nascent peptide chains emerge. This blocks the late phase of protein synthesis and can cause the release of incomplete peptides.[7][8]

While individually bacteriostatic, the combination is bactericidal against many pathogens, but it generally remains bacteriostatic against E. faecium.[6][7][10] Resistance in enterococci is often mediated by genes encoding acetyltransferases that modify dalfopristin (vat genes) or efflux pumps that actively remove the drugs.

Caption: Comparative mechanisms of ribosomal inhibition.

Comparative In-Vitro Efficacy: A Data-Driven Analysis

The in-vitro activity of an antimicrobial agent is most commonly assessed by its Minimum Inhibitory Concentration (MIC), time-kill kinetics, and post-antibiotic effect (PAE).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of potency. Data consistently show that while both drugs are active against VRE, quinupristin/dalfopristin's activity is almost exclusively limited to E. faecium.

Agent Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL) Susceptible Breakpoint (CLSI)
Linezolid E. faecium (VRE)0.5 - 21 - 40.125 - 16≤ 2 µg/mL
E. faecalis (VRE)0.75 - 21.5 - 40.25 - 16≤ 2 µg/mL
Quinupristin/Dalfopristin E. faecium (VRE)0.50.5 - 1.0Not specified≤ 1 µg/mL
E. faecalis (VRE)---------Intrinsically Resistant

Data synthesized from multiple sources.[11][12][13][14][15]

Interpretation for the Researcher:

  • Linezolid demonstrates consistent activity against both major VRE species, with MIC₉₀ values generally at or slightly above the susceptible breakpoint.[11][13] This suggests it is a reliable agent for empirical consideration when the Enterococcus species is unknown.

  • Quinupristin/Dalfopristin exhibits excellent potency against susceptible E. faecium isolates, with an MIC₉₀ of just 0.5 µg/mL reported in one study.[12] However, its lack of activity against E. faecalis is a significant limitation, making species identification a prerequisite for its use.[1][2]

Bactericidal vs. Bacteriostatic Activity (Time-Kill Assays)

Time-kill assays measure the rate and extent of bacterial killing over time. An agent is considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

  • Linezolid: Generally considered bacteriostatic against enterococci. Time-kill assays typically show an inhibition of growth rather than a rapid decline in viable cell count.

  • Quinupristin/Dalfopristin: Also primarily bacteriostatic against E. faecium.[6][10] Studies have shown that it does not typically achieve bactericidal activity alone against VRE isolates.[12] Some in-vitro pharmacodynamic models have demonstrated that achieving bactericidal activity is difficult and may require continuous infusion strategies, which also helps prevent the emergence of resistance.[16]

The development of resistance during therapy has been observed more frequently with quinupristin/dalfopristin than with linezolid.[17] In one study, resistance in blood isolates emerged in 11% of patients treated with Q/D, compared to 0% in the linezolid group.[17]

Post-Antibiotic Effect (PAE)

PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial. A longer PAE can allow for less frequent dosing intervals.

  • Linezolid: Demonstrates a concentration-dependent PAE against VRE.[18]

  • Quinupristin/Dalfopristin: Exhibits a prolonged PAE, with growth suppression lasting up to 10 hours for some gram-positive organisms.[8]

Standardized Methodology for In-Vitro Efficacy Assessment

To ensure reproducible and comparable data, adherence to a standardized protocol is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides the authoritative guidelines for antimicrobial susceptibility testing.[19] The broth microdilution method is a cornerstone of this process.

Protocol: CLSI Broth Microdilution for MIC Determination

Causality: This method is chosen for its quantitative nature (providing a precise MIC value), high-throughput capability, and conservation of reagents compared to agar-based methods. Each step is designed to control variables that could affect bacterial growth and antibiotic activity.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the VRE strain from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.

    • Transfer colonies to a tube of sterile broth (e.g., Tryptic Soy Broth) and incubate until it reaches the turbidity of a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Use a 96-well microtiter plate containing serial two-fold dilutions of the test antibiotics (Linezolid, Q/D) in CAMHB. A typical concentration range for these agents might be 0.125 to 64 µg/mL.

    • Self-Validation: Include a growth control well (no antibiotic) and a sterility control well (no bacteria). The growth control must show distinct turbidity, and the sterility control must remain clear for the test to be valid.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For VRE, CLSI specifically recommends reading vancomycin results at 24 hours to ensure detection of resistance.[20]

  • Result Interpretation:

    • Following incubation, examine the plates visually or with a plate reader.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Validation P1 1. Isolate VRE Colonies (18-24h incubation) P2 2. Create Suspension (Match 0.5 McFarland Standard) P1->P2 P4 4. Dilute Suspension to final ~5x10^5 CFU/mL in CAMHB P2->P4 P3 3. Prepare Serial Antibiotic Dilutions in 96-well plate E1 5. Inoculate Plate Wells P3->E1 P4->E1 E2 6. Incubate at 35°C (16-20 hours) E1->E2 A1 7. Read Results E2->A1 A2 Growth Control Check (Must be turbid) A1->A2 Validation A3 Sterility Control Check (Must be clear) A1->A3 Validation A4 8. Determine MIC (Lowest concentration with no growth) A2->A4 A3->A4

Sources

Comparative Guide: Bactericidal Activity of Dalfopristin Mesylate vs. Vancomycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Dalfopristin mesylate (a Streptogramin A) and Vancomycin (a Glycopeptide). While Vancomycin serves as the clinical "gold standard" for bactericidal activity against multi-drug resistant Gram-positive organisms (specifically MRSA), Dalfopristin mesylate functions primarily as a conformational modulator .

Critical Distinction: Vancomycin exhibits standalone, time-dependent bactericidal activity. In contrast, Dalfopristin mesylate is generally bacteriostatic as a monotherapy. Its primary utility lies in its synergistic ability to induce a ribosomal conformational change that enhances the binding of Quinupristin (Streptogramin B), thereby unlocking a potent bactericidal effect. This guide analyzes these agents as distinct chemical entities to inform experimental design and drug development logic.

Part 1: Mechanistic Divergence

The fundamental difference in bactericidal potential stems from the target site and the resulting cellular catastrophe.

Mechanism of Action[1]
  • Vancomycin: Acts extracellularly (at the cell wall precursor). It binds with high affinity to the D-Ala-D-Ala terminal of the peptidoglycan pentapeptide, creating a steric block that prevents transglycosylation and transpeptidation. This leads to cell wall lysis due to osmotic pressure.

  • Dalfopristin Mesylate: Penetrates the cell and binds to the 23S rRNA of the 50S ribosomal subunit. It blocks the peptidyl transferase center (early elongation phase). Crucially, it induces a permanent conformational change in the ribosome, increasing the affinity for Type B streptogramins (Quinupristin) by up to 100-fold.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the distinct pathways leading to bacterial inhibition or death.

MechanismComparison cluster_Dalfo Dalfopristin Mesylate Pathway cluster_Vanco Vancomycin Pathway D_Input Dalfopristin Mesylate D_Target 50S Ribosome (23S rRNA) D_Input->D_Target D_Action Inhibits Peptidyl Transferase D_Target->D_Action D_Effect Ribosomal Conformational Change D_Action->D_Effect Primary Function Outcome_Static Bacteriostatic (Growth Arrest) D_Effect->Outcome_Static Monotherapy V_Input Vancomycin V_Target D-Ala-D-Ala Precursor V_Input->V_Target V_Action Steric Hindrance of Cross-linking V_Target->V_Action V_Effect Cell Wall Destabilization V_Action->V_Effect Outcome_Cidal Bactericidal (Cell Lysis) V_Effect->Outcome_Cidal >3 Log Reduction

Caption: Comparative pathway analysis showing Vancomycin's direct route to cell lysis versus Dalfopristin's primary role in ribosomal modulation and growth arrest.

Part 2: Comparative Efficacy Data

Bactericidal Definitions
  • Bactericidal:

    
     reduction in colony-forming units (CFU)/mL within 24 hours.
    
  • Bacteriostatic:

    
     reduction in CFU/mL.[2][3][4][5]
    
Performance Matrix: S. aureus (MRSA) & E. faecium (VRE)

The table below synthesizes typical experimental data ranges derived from in vitro time-kill studies.

FeatureDalfopristin Mesylate (Monotherapy)Vancomycin (Monotherapy)
Primary Activity BacteriostaticSlowly Bactericidal
Target Organisms Gram-positive (Staph, Strep, E. faecium)Gram-positive (MRSA, C. diff, Enterococci)
Time-Kill Kinetics Flat line or slow decline (< 1 log drop)Time-dependent reduction (> 3 log drop @ 24h)
Post-Antibiotic Effect Long (2–10 hours)Moderate (1–2 hours)
Inoculum Effect MinimalSignificant (efficacy drops at high density)
Resistance Mechanism Acetyltransferases (Vat), Efflux (Vga)Target modification (D-Ala-D-Lac)
Synergy Potential High (Becomes cidal w/ Quinupristin)Moderate (e.g., w/ Gentamicin)

Scientist's Note: Do not confuse Dalfopristin mesylate with Synercid (the combination). In experimental settings, Dalfopristin alone often fails to achieve the 99.9% kill rate required for a "bactericidal" designation, whereas Vancomycin achieves this slowly over 24 hours.

Part 3: Experimental Protocol (Time-Kill Assay)

To validate the bactericidal activity of these agents, a Time-Kill Kinetic Assay is the required standard (CLSI M26-A). The following protocol ensures data integrity and accounts for the "carry-over effect" common in potent antibiotics.

Protocol Workflow Diagram

TimeKillProtocol cluster_Exposure Antibiotic Challenge Start Inoculum Prep (Log Phase Growth) Dilution Adjust to ~5 x 10^5 CFU/mL Start->Dilution Tube_Ctrl Growth Control (No Drug) Dilution->Tube_Ctrl Tube_Dalfo Dalfopristin (4x MIC) Dilution->Tube_Dalfo Tube_Vanco Vancomycin (4x MIC) Dilution->Tube_Vanco Sampling Aliquot Removal (T=0, 4, 8, 24 hrs) Tube_Ctrl->Sampling Tube_Dalfo->Sampling Tube_Vanco->Sampling Wash Carry-over Mitigation (Centrifugation/Wash or Dilution) Sampling->Wash Critical Step Plating Plate on Agar (Incubate 24h @ 37°C) Wash->Plating Count Enumeration & Log Plotting Plating->Count

Caption: Step-by-step Time-Kill workflow emphasizing the critical wash step to prevent antibiotic carry-over during plating.

Detailed Methodology

Objective: Determine the rate of bacterial killing over time.

  • Preparation of Agents:

    • Dalfopristin Mesylate: Solubilize in a small volume of Methanol or DMSO (due to hydrophobicity) before diluting in water/broth. Caution: Ensure final DMSO concentration is <1% to avoid toxicity.

    • Vancomycin: Solubilize directly in water.

  • Inoculum: Prepare a fresh broth culture of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust turbidity to 0.5 McFarland, then dilute 1:100 to reach a starting density of

    
     CFU/mL.
    
  • Exposure:

    • Prepare tubes containing antibiotic concentrations at 2x, 4x, and 8x MIC .

    • Inoculate tubes. Include a growth control (no antibiotic).[6]

  • Sampling:

    • Remove aliquots (0.1 mL) at T=0, 2, 4, 8, and 24 hours.

  • Carry-over Mitigation (Self-Validating Step):

    • Problem: High concentrations of Dalfopristin or Vancomycin transferred to the agar plate can inhibit growth, causing false "bactericidal" readings.

    • Solution: Perform serial 10-fold dilutions in saline or use the membrane filtration method to wash the cells before plating.

  • Analysis:

    • Plate 20-50 µL on nutrient agar. Incubate overnight.

    • Calculate

      
       CFU/mL.[2][3][7]
      
    • Verdict: If

      
      , the agent is bactericidal.
      

Part 4: Scientific Integrity & Conclusion

Resistance Considerations
  • Vancomycin: Resistance in Enterococci (VRE) is mediated by the van gene clusters (VanA, VanB), which reprogram the cell wall terminus from D-Ala-D-Ala to D-Ala-D-Lac . Vancomycin cannot bind to Lactate, rendering it useless.

  • Dalfopristin: Resistance occurs via Vat (Virginiamycin Acetyltransferase) enzymes which acetylate the drug, or Vga (ATP-binding cassette) proteins that pump the drug out. Important: Dalfopristin remains active against VRE (Vancomycin-Resistant Enterococci), specifically E. faecium, making it a critical alternative when Vancomycin fails.

Conclusion

For researchers designing antimicrobial assays:

  • Select Vancomycin if you require a robust, standalone bactericidal control for Gram-positive cell wall assays. Expect slow killing kinetics.

  • Select Dalfopristin Mesylate if you are studying ribosomal kinetics, protein synthesis inhibition, or synergy. Do not rely on Dalfopristin mesylate alone as a bactericidal agent in time-kill assays unless paired with Quinupristin.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.

  • Clinical and Laboratory Standards Institute (CLSI). (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.

  • Rybak, M. J., et al. (1997). In-vitro bactericidal activity of quinupristin/dalfopristin alone and in combination against resistant strains of Enterococcus species and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy.

  • Pechère, J. C. (1996). Streptogramins: a unique class of antibiotics. Drugs.

  • Allington, D. R., & Rivey, M. P. (2001).[8][9] Quinupristin/dalfopristin: a therapeutic review. Clinical Therapeutics.

  • BioAustralis. (2024). Dalfopristin mesylate Product Data Sheet.

Sources

Validation of Dalfopristin Mesylate Synergy with Beta-Lactams: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Imperative

The resurgence of multidrug-resistant Gram-positive pathogens, specifically methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), necessitates the re-evaluation of established antimicrobial agents in novel combinations.

Dalfopristin mesylate , a semi-synthetic streptogramin A, is traditionally utilized in a fixed 30:70 combination with quinupristin (Synercid). However, emerging data indicates that Dalfopristin (and the Q-D complex) exhibits significant synergy with beta-lactams (e.g., Cefepime, Ampicillin-Sulbactam), even against strains possessing constitutive MLSB resistance or high-level beta-lactam resistance.

This guide validates the Dalfopristin-Beta-lactam axis, providing the mechanistic rationale, comparative performance data, and rigorous experimental protocols required to replicate and validate this synergy in a research setting.

Mechanistic Architecture: The "Double-Hit" Hypothesis

To validate synergy, one must understand the non-overlapping toxicity targets. The synergy between Dalfopristin and beta-lactams operates on a "Permeability-Translation" feedback loop .

  • Cell Wall Compromise (Beta-Lactam): Beta-lactams inhibit Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking. In resistant strains (e.g., MRSA), this effect is blunted but not absent. The resulting cell wall stress increases envelope permeability.

  • Ribosomal Gating (Dalfopristin): Dalfopristin enters the compromised cell and binds to the 50S ribosomal subunit (peptidyl transferase center).

    • Primary Effect: It blocks the early phase of protein synthesis (elongation arrest).

    • Secondary Effect (Potentiation): It induces a conformational change in the ribosome that dramatically increases the binding affinity of Streptogramin B (Quinupristin) if present, or simply halts the production of virulence factors and resistance proteins (like PBP2a).

Diagram 1: Synergistic Mechanism of Action

The following diagram illustrates the concurrent disruption of cell wall integrity and ribosomal function.

SynergyMechanism BetaLactam Beta-Lactam (e.g., Cefepime) PBPs Penicillin-Binding Proteins (PBPs) BetaLactam->PBPs Inhibits Dalfopristin Dalfopristin Mesylate (Streptogramin A) Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Dalfopristin->Ribosome Binds High Affinity CellWall Bacterial Cell Wall (Peptidoglycan) Permeability Increased Membrane Permeability CellWall->Permeability Compromises Integrity CellDeath Bactericidal Effect (Synergy) CellWall->CellDeath PBPs->CellWall Disrupts Cross-linking Permeability->Dalfopristin Enhances Uptake ConfChange Conformational Change (Ribosomal Gating) Ribosome->ConfChange Induces ProteinSynth Inhibition of Protein Synthesis (Including PBP2a) ConfChange->ProteinSynth Blocks Elongation ProteinSynth->PBPs Reduces Repair Enzymes ProteinSynth->CellDeath

Caption: Figure 1. The Permeability-Translation Loop. Beta-lactams compromise the cell wall, facilitating Dalfopristin entry. Dalfopristin halts protein synthesis, preventing the repair of the cell wall, leading to synergistic bactericidal activity.

Comparative Performance Analysis

The following data summarizes the Fractional Inhibitory Concentration (FIC) indices derived from multiple studies comparing Quinupristin-Dalfopristin (Q-D) combinations against standard monotherapies.

Metric Key:

  • Synergy: FIC Index ≤ 0.5

  • Indifference: FIC Index > 0.5 to 4.0

  • Antagonism: FIC Index > 4.0

Table 1: Comparative Synergy Profiles against MRSA & VRE
Combination Agent ACombination Agent BTarget PathogenInteraction OutcomeFIC Index (Mean)Clinical Relevance
Q-D (Synercid) Cefepime (Beta-Lactam) MRSA (cMLSB-R)Synergy 0.37 - 0.50 Recovers activity against resistant strains [1].
Q-D (Synercid) Ampicillin/Sulbactam VRE (E. faecium)Synergy ≤ 0.50 Effective in 3/12 strains; bactericidal in Time-Kill [4].[1]
Q-D (Synercid)VancomycinMRSAAdditive/Indifferent0.75No significant advantage over Vancomycin alone [2].
Q-D (Synercid)DoxycyclineVRE (E. faecium)Synergy≤ 0.50High bactericidal activity observed [4].
Dalfopristin aloneQuinupristin aloneS. aureusSynergy < 0.50The basis of the Synercid formulation [6].

Key Insight: While Q-D + Vancomycin is often indifferent, the Q-D + Beta-lactam combination consistently shows synergy or additivity, likely because the beta-lactam targets a completely distinct physiological structure (cell wall) compared to the protein synthesis inhibitors (Doxycycline/Q-D) [1, 3].

Experimental Validation Protocols

To validate this synergy in your own laboratory, use the following protocols. These are designed to be self-validating systems with built-in controls.

Protocol A: Preparation of Dalfopristin Mesylate Stock

Critical: Dalfopristin mesylate is hygroscopic and sensitive to hydrolysis.

  • Solvent: Dissolve powder in a minimal volume of DMSO or Methanol (solubility >10 mg/mL). Dilute further with sterile distilled water.

  • Storage: Aliquot immediately. Store at -20°C for up to 1 month or -80°C for up to 6 months. Do not refreeze [5].

  • Control: Always run a standard MIC of S. aureus ATCC 29213 to verify potency before synergy testing.

Protocol B: Checkerboard Assay (The Gold Standard)

This assay generates the FIC Index to mathematically define synergy.

Materials:

  • 96-well microtiter plates (round bottom).

  • Mueller-Hinton Broth (cation-adjusted).

  • Bacterial Inoculum:

    
     CFU/mL.[1]
    

Workflow:

  • Matrix Setup:

    • X-Axis (Columns 1-11): Beta-lactam (e.g., Cefepime).[2][3] Serial 2-fold dilutions (0.03 µg/mL to 64 µg/mL).

    • Y-Axis (Rows A-G): Dalfopristin Mesylate (or Q-D). Serial 2-fold dilutions (0.03 µg/mL to 32 µg/mL).

    • Row H & Column 12: Growth Controls (No drug) and Sterility Controls.

  • Inoculation: Add 50 µL of inoculum to all wells (final volume 100 µL).

  • Incubation: 18-24 hours at 35°C in ambient air.

  • Readout: Visual turbidity or OD600. Record the MIC for each drug alone and in combination.

Calculation (FIC Index):



Protocol C: Time-Kill Kinetics (Dynamic Validation)

Checkerboards measure inhibition; Time-Kill measures bactericidal activity. This is required for high-impact publication.

Workflow:

  • Setup: Prepare four flasks with 20 mL Mueller-Hinton Broth.

    • Flask 1: Control (Growth only).

    • Flask 2: Dalfopristin Mesylate (at 0.5x MIC).

    • Flask 3: Beta-lactam (at 0.5x MIC).[3]

    • Flask 4: Combination (Dalfopristin 0.5x MIC + Beta-lactam 0.5x MIC).

  • Inoculum:

    
     CFU/mL (Log phase).
    
  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Serial dilute and plate on non-selective agar. Count colonies after 24h.

Validation Criteria:

  • Synergy:

    
     decrease in CFU/mL in Flask 4 compared to the most active single agent (Flask 2 or 3) at 24 hours [4].
    
Diagram 2: Experimental Workflow for Synergy Validation

Workflow Start Start: Isolate Selection (MRSA/VRE) MIC Determine Individual MICs (Microdilution) Start->MIC Decision Select Conc. Range (0.125x - 4x MIC) MIC->Decision Checkerboard Checkerboard Assay (Static Synergy) Decision->Checkerboard TimeKill Time-Kill Assay (Dynamic Bactericidal) Decision->TimeKill Analysis Data Analysis Checkerboard->Analysis TimeKill->Analysis Result1 FIC Index Calculation (Synergy <= 0.5) Analysis->Result1 Result2 Log Reduction (>= 2 Log10) Analysis->Result2

Caption: Figure 2. Integrated workflow for validating antimicrobial synergy. Both static (Checkerboard) and dynamic (Time-Kill) methods are required for robust confirmation.

References

  • Pavie, J., et al. (2000). "Quinupristin-Dalfopristin Combined with Beta-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics." Antimicrobial Agents and Chemotherapy.[1][2][4][5] Link

  • Entenza, J. M., et al. (1995). "Efficacies of Quinupristin-Dalfopristin Combined with Vancomycin In Vitro and in Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.[1][2][4][5] Link

  • Lorian, V., & Fernandes, F. (1997).[4] "Synergic activity of vancomycin-quinupristin/dalfopristin combination against Enterococcus faecium."[1][4][6][7] Journal of Antimicrobial Chemotherapy. Link

  • Fagan, M., et al. (1998). "Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents." Antimicrobial Agents and Chemotherapy.[1][2][4][5] Link

  • MedChemExpress. "Dalfopristin (RP54476) Product Information and Solubility." MedChemExpress. Link

  • PubChem. "Dalfopristin | C34H50N4O9S - Mechanism of Action." National Institutes of Health. Link

Sources

Comparative Resistance Profiling: Dalfopristin Mesylate vs. Macrolide Class Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antimicrobial resistance (AMR), the distinction between Macrolide-Lincosamide-Streptogramin B (MLS_B) antibiotics and Streptogramin A (Dalfopristin) is a critical pivot point for drug development. While often grouped under the MLS umbrella due to overlapping binding sites, Dalfopristin mesylate operates through a distinct mechanism at the Peptidyl Transferase Center (PTC).

This guide delineates the resistance profiles of Dalfopristin versus Macrolides (e.g., Erythromycin, Azithromycin). The core finding for researchers is that Dalfopristin retains potency against erm-mediated resistant strains , a dominant phenotype that renders macrolides ineffective. This guide provides the mechanistic rationale, genetic determinants, and experimental protocols to validate these profiles in vitro.

Mechanistic Divergence: PTC vs. Exit Tunnel

To understand the lack of cross-resistance, one must analyze the ribosomal binding coordinates.

The Macrolide Mechanism

Macrolides bind reversibly to the 23S rRNA in the 50S subunit, specifically interacting with nucleotides A2058 and A2059 . They physically block the nascent peptide exit tunnel .[1] This results in the dissociation of peptidyl-tRNA and the cessation of translation elongation.[1][2]

The Dalfopristin (Streptogramin A) Mechanism

Dalfopristin binds to the Peptidyl Transferase Center (PTC) , interacting primarily with nucleotide A2062 .[3]

  • Direct Blockade: It prevents the correct positioning of the tRNA at the A-site and P-site, inhibiting peptide bond formation directly.

  • Allosteric Modulation: Binding induces a conformational change in the 50S subunit that increases the ribosome's affinity for Streptogramin B (Quinupristin) by nearly 100-fold (Synergy).

The Resistance Consequence

The methylation of A2058 (via erm genes) sterically hinders Macrolides and Streptogramin B. However, because Dalfopristin targets the A2062 region, it is unaffected by A2058 methylation .

RibosomeBinding cluster_Sites Binding Domains Ribosome 50S Ribosomal Subunit ExitTunnel Exit Tunnel (A2058) PTC Peptidyl Transferase Center (A2062) Macrolides Macrolides (Erythromycin) Macrolides->ExitTunnel Binds To Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->PTC Binds To Resistance_Erm erm Methylase (Methylates A2058) Resistance_Erm->ExitTunnel Modifies Target Resistance_Erm->Macrolides Blocks Binding Resistance_Erm->Dalfopristin No Effect Resistance_Vat vat Acetyltransferase (Modifies Drug) Resistance_Vat->Dalfopristin Inactivates Drug

Figure 1: Mechanistic differentiation of binding sites and resistance impact. Note that erm methylation blocks Macrolides but spares Dalfopristin.

Genetic Determinants of Resistance[1][4][5][6]

Researchers must screen for specific genes to differentiate resistance phenotypes. The table below contrasts the genetic impact on Dalfopristin vs. Macrolides.

Resistance MechanismGene FamilyEffect on MacrolidesEffect on DalfopristinPhenotype
Ribosomal Methylation erm (A, B, C)High Resistance (Target modification at A2058)Susceptible (Target A2062 remains available)cMLS_B or iMLS_B
Drug Acetylation vat (A, B, D)Susceptible High Resistance (Enzymatic inactivation)Streptogramin A-R
Efflux Pumps (ABC) msr (A)Resistance (Macrolides & Strep B)Susceptible MS_B
Efflux Pumps (ABC) vga (A, B)Susceptible Resistance Streptogramin A-R
Ribosomal Mutation rrl (A2062C)Susceptible Cross-Resistance Rare Multi-drug R

Key Insight: If your strain is resistant to Erythromycin but susceptible to Dalfopristin, the mechanism is likely erm-mediated methylation or msr efflux. If resistant to Dalfopristin, look for vat or vga.

Experimental Protocols

To validate these profiles, we utilize a comparative MIC assay followed by a genotypic confirmation workflow.

Protocol A: Comparative Broth Microdilution (MIC)

Standard: CLSI M07-A10 / EUCAST

Objective: Quantify the shift in susceptibility between Macrolides and Dalfopristin in resistant isolates.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dalfopristin Mesylate (Solubility: Methanol/Water).

  • Erythromycin (Control Macrolide).[4]

  • 96-well polypropylene plates (round bottom).

Workflow:

  • Stock Preparation: Dissolve Dalfopristin Mesylate in a minimal volume of methanol, then dilute with sterile water to 1024 µg/mL. Prepare Erythromycin similarly.

  • Serial Dilution: Dispense 100 µL CAMHB into columns 1-12. Add 100 µL drug to column 1, mix, and transfer 100 µL to column 2 (2-fold dilution series). Range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust bacterial culture (e.g., S. aureus or E. faecium) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation: Add 10 µL of diluted inoculum to each well. Final volume 110 µL.

  • Incubation: 35°C ± 2°C for 16-20 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth.

Validation Criteria:

  • S. aureus ATCC 29213 must fall within QC ranges (Erythromycin: 0.25–1.0 µg/mL; Dalfopristin/Quinupristin: 0.25–1.0 µg/mL). Note: Pure Dalfopristin QC ranges are less standardized than the combo; use wild-type controls.

Protocol B: Resistance Phenotyping Decision Tree

Use this workflow to categorize unknown isolates based on the data generated in Protocol A.

Workflow Start Isolate Screening Test_Ery Test Erythromycin MIC Start->Test_Ery Decision_Ery Erythromycin Result? Test_Ery->Decision_Ery Susceptible Wild Type / Susceptible Decision_Ery->Susceptible Low MIC (<0.5) Test_Dalfo Test Dalfopristin MIC Decision_Ery->Test_Dalfo High MIC (>8.0) Decision_Dalfo Dalfopristin Result? Test_Dalfo->Decision_Dalfo Res_Erm Phenotype: MLS_B Genotype: erm+ or msr+ (Target Modification/Efflux) Decision_Dalfo->Res_Erm Susceptible (<1.0) Res_Vat Phenotype: Strep A Resistant Genotype: vat+ or vga+ (Acetylation/Specific Efflux) Decision_Dalfo->Res_Vat Resistant (>4.0)

Figure 2: Screening workflow to distinguish MLS_B resistance (erm) from Streptogramin-specific resistance (vat).

Data Interpretation & Causality

When analyzing your comparative data, apply the following causal logic:

  • Dissociated Resistance: If an isolate shows high MIC for Erythromycin (>64 µg/mL) but low MIC for Dalfopristin (<1 µg/mL), the resistance mechanism is strictly localized to the macrolide binding site (A2058). This confirms the utility of Dalfopristin in treating MLS_B resistant strains.

  • Synergy Loss: While Dalfopristin binds to erm+ strains, the synergy with Quinupristin (Streptogramin B) may be compromised because the B-component cannot bind to the methylated A2058 site. However, Dalfopristin alone exerts a bacteriostatic effect that is often sufficient or can be paired with non-MLS antibiotics.

  • Inoculum Effect: Dalfopristin efficacy can be sensitive to inoculum density in vat+ strains due to the enzymatic nature of the resistance (acetyltransferases degrade the drug over time). Always adhere strictly to 5x10^5 CFU/mL inoculum standards.

References

  • Leclercq, R. (2002). Mechanisms of resistance to macrolides and lincosamides: nature of the resistance elements and their clinical implications. Clinical Infectious Diseases, 34(4), 482-492. Link

  • Roberts, M. C., et al. (1999).[5] Nomenclature for macrolide and macrolide-lincosamide-streptogramin B resistance determinants. Antimicrobial Agents and Chemotherapy, 43(12), 2823-2830. Link

  • Canu, A., & Leclercq, R. (2001). Overcoming resistance to streptogramins.[6] Trends in Microbiology, 9(11), 532. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07, 11th Edition. Link

  • Vannuffel, P., & Cocito, C. (1996).[3] Mechanism of action of streptogramins and macrolides. Drugs, 51(1), 13-30. Link

Sources

Efficacy comparison of Dalfopristin mesylate vs Pristinamycin IIA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Dalfopristin Mesylate vs. Pristinamycin IIA Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Solubility-Bioavailability Trade-off

In the development of streptogramin antibiotics, the transition from Pristinamycin IIA (Virginiamycin M1) to Dalfopristin mesylate represents a classic case of structural optimization driven by pharmacokinetics rather than intrinsic potency.[1]

While Pristinamycin IIA exhibits exceptional intrinsic binding affinity to the bacterial ribosome, its utility is severely capped by poor aqueous solubility, restricting it to oral or topical applications (e.g., Pyostacine).[1] Dalfopristin mesylate , a semi-synthetic derivative, introduces a sulfonyl-amino side chain that permits salt formation.[1] This modification renders the molecule water-soluble, unlocking intravenous (IV) delivery pathways critical for treating severe, multidrug-resistant infections like VRE (Vancomycin-Resistant Enterococcus faecium).[1][2]

This guide objectively compares these two agents, analyzing the chemical modifications, ribosomal binding kinetics, and resultant antimicrobial efficacy.[1]

Chemical Architecture & Synthesis Logic

The core differentiator lies in the modification of the 2,3-dehydroproline ring.[1] Pristinamycin IIA is a natural polyunsaturated cyclic macrolactone.[1][2][3] Dalfopristin is synthesized via a stereoselective Michael-type addition, specifically engineered to introduce an ionizable center.[1]

Structural Evolution Workflow

ChemicalEvolution cluster_0 Key Modification PIIA Pristinamycin IIA (Natural Product) Inter Intermediate (Thiol Derivative) PIIA->Inter + 2-diethylaminoethanethiol (Michael Addition) Dalfo Dalfopristin (Sulfone Base) Inter->Dalfo Oxidation (H2O2/Na2WO4) DalfoMes Dalfopristin Mesylate (Water Soluble Salt) Dalfo->DalfoMes + Methanesulfonic Acid (Salt Formation)

Figure 1: Synthetic pathway transforming the insoluble parent compound into an IV-compatible salt.

Key Structural Difference:

  • Pristinamycin IIA: Hydrophobic core; lacks ionizable groups at physiological pH.[2]

  • Dalfopristin: Contains a 2-(diethylamino)ethylsulfonyl group at position 26.[1][2][4] The amine functionality allows protonation, forming a stable mesylate salt.[1]

Mechanism of Action: The "Gatekeeper" Effect

Both agents function as Type A Streptogramins .[2][5] They are not merely inhibitors; they are allosteric modulators.[2] Binding to the 50S ribosomal subunit induces a permanent conformational change that exponentially increases the affinity of the ribosome for Type B streptogramins (e.g., Quinupristin).[1]

Mechanistic Pathway:

MOA Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Binding Type A Binding (Dalfopristin / Pristinamycin IIA) Ribosome->Binding Target Interaction Conform Conformational Change (Allosteric Modulation) Binding->Conform Induces TypeB Type B Binding Affinity (Increases up to 100-fold) Conform->TypeB Primes Site Block Irreversible Inhibition of Protein Synthesis TypeB->Block Synergistic Bactericidal Effect

Figure 2: The cooperative binding mechanism.[1][2] Both agents perform the initial 'Binding' step, but Dalfopristin achieves this via systemic circulation due to solubility.[1]

Physicochemical & Efficacy Comparison

The table below synthesizes data from multiple comparative studies. Note that while Dalfopristin gains solubility, it trades a fraction of its intrinsic activity compared to the natural parent.[1]

FeaturePristinamycin IIA (Natural)Dalfopristin Mesylate (Semi-Synthetic)
Solubility (Water) Insoluble (<0.1 mg/mL)Soluble (>2.0 mg/mL as salt)
Administration Oral, TopicalIntravenous (IV)
Target Binding 23S rRNA (50S subunit)23S rRNA (50S subunit)
Intrinsic Potency HighModerate to High (Slight attenuation)
MIC90 (S. pneumoniae) 0.25 mg/L0.5 mg/L (in combo)
Metabolism HepaticExtensive Hepatic (CYP3A4 inhibitor)
Primary Role Local/GI infectionsSystemic MDR infections (VRE, MRSA)

Critical Insight: In direct MIC comparisons against Streptococcus pneumoniae, Pristinamycin IIA often shows slightly superior raw potency (lower MICs).[1][2] However, this in vitro advantage is nullified in systemic infections because the drug cannot reach the bloodstream in sufficient concentrations.[1] Dalfopristin’s "weaker" binding is compensated by its bioavailability.[1][2]

Experimental Protocols

For researchers validating these compounds, the following protocols ensure reproducibility.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: To quantify the intrinsic bacteriostatic activity of single agents.[1]

  • Preparation:

    • Pristinamycin IIA: Dissolve in 100% DMSO to 10 mg/mL stock.[2] Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to working range (0.015 – 16 µg/mL).[1][2] Note: Keep final DMSO <1% to avoid toxicity.[1]

    • Dalfopristin Mesylate: Dissolve in sterile water or 5% dextrose to 10 mg/mL.[2] Dilute in CAMHB.

  • Inoculum: Prepare S. aureus (ATCC 29213) or E. faecium suspension to 5 x 10⁵ CFU/mL.

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth.[1][2]

    • Expected Result: Dalfopristin MICs are typically 1-2 dilutions higher (less potent) than Pristinamycin IIA when tested alone.[1][2]

Protocol B: Time-Kill Synergy Assay

Objective: To demonstrate the "Gatekeeper" function with a Type B partner (e.g., Quinupristin).

  • Setup: Prepare four flasks:

    • Control (Growth media only)[1][2]

    • Agent A alone (Dalfopristin at 0.5x MIC)[1][2]

    • Agent B alone (Quinupristin at 0.5x MIC)[1][2]

    • Combination (A + B)

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar.

  • Success Criteria: Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[1]

References

  • Comparison of in vitro activity of Pristinamycin and Quinupristin/Dalfopristin. PubMed. Available at: [Link]

  • Dalfopristin: Chemical Structure and Properties. PubChem. Available at: [Link][1][2]

  • Quinupristin/Dalfopristin: A Therapeutic Review. Clinical Therapeutics. Available at: [Link]

  • Mechanism of Action of Streptogramins. Wikipedia. Available at: [Link][1][2][6]

Sources

Comparative Guide: Cross-Resistance Patterns Between Dalfopristin Mesylate and Lincosamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PhLOPS vs. MLS Distinction

In the development of ribosomal-targeting antimicrobials, distinguishing between Dalfopristin mesylate (a Streptogramin A) and Lincosamides (e.g., Clindamycin, Lincomycin) is critical for resistance profiling. While both agents target the 50S ribosomal subunit, their resistance profiles diverge significantly based on the specific nucleotide modification or efflux mechanism involved.

Key Technical Insight: Direct cross-resistance between Dalfopristin and Lincosamides is not mediated by the classical erm (MLS_B) pathway. Instead, it is driven by the PhLOPS_A phenotype (mediated by cfr methylation) and the LSA phenotype (mediated by ABC-F efflux pumps like lsa and vga). Understanding this distinction is vital for interpreting MIC data and designing salvage therapies for multidrug-resistant (MDR) Gram-positive pathogens.

Mechanistic Foundation: Binding Site Competition

Both Dalfopristin and Lincosamides inhibit protein synthesis by binding to the Peptidyl Transferase Center (PTC) of the bacterial 23S rRNA. However, their footprint on the ribosome dictates their susceptibility to specific resistance mechanisms.

Ribosomal Occupancy
  • Lincosamides: Bind to the A-site of the PTC, interacting strongly with nucleotides A2058 and A2059. This overlaps significantly with Macrolides and Streptogramin B.

  • Dalfopristin (Streptogramin A): Binds to the A- and P-sites of the PTC. Crucially, its binding induces a conformational change in the ribosome that enhances the binding of Streptogramin B (Quinupristin) by up to 100-fold (synergy).

Visualization of Binding & Resistance Logic

The following diagram illustrates the overlapping binding sites and the specific genetic mechanisms that disrupt them.

BindingMechanism Ribosome 50S Ribosomal Subunit (23S rRNA) PTC Peptidyl Transferase Center (PTC) Ribosome->PTC Site_A2058 Nucleotide A2058 (Macrolide/Lincosamide Anchor) PTC->Site_A2058 Site_A2503 Nucleotide A2503 (Strep A/Phenicol Anchor) PTC->Site_A2503 Lincosamide Lincosamides (Clindamycin) Lincosamide->Site_A2058 Primary Binding Lincosamide->Site_A2503 Steric Overlap Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->Site_A2058 Minor Interaction Dalfopristin->Site_A2503 Primary Binding Erm Erm Methylase (Methylates A2058) Erm->Site_A2058 Blocks Erm->Lincosamide High Resistance Erm->Dalfopristin No Direct Resistance (Loss of Synergism only) Cfr Cfr Methylase (Methylates A2503) Cfr->Site_A2503 Blocks Cfr->Lincosamide High Resistance Cfr->Dalfopristin High Resistance

Caption: Figure 1.[1][2] Molecular basis of cross-resistance showing how A2503 methylation (Cfr) impacts both drug classes, while A2058 methylation (Erm) primarily impacts Lincosamides.

The Cross-Resistance Matrix

To accurately assess performance, one must categorize the resistance determinant. The following table synthesizes the "Self-Validating" resistance patterns. If your experimental data deviates from this matrix, re-verify the genotype.

Table 1: Genotype-Phenotype Correlation Matrix
Resistance MechanismGene FamilyBiological ActionLincosamides (e.g., Clindamycin)Dalfopristin (Streptogramin A)Phenotype Code
Ribosomal Methylation (A2058) erm(A), erm(B), erm(C)Methylates A2058Resistant (High Level)Susceptible * (See Note 1)MLS_B
Ribosomal Methylation (A2503) cfrMethylates A2503Resistant Resistant PhLOPS_A
ABC-F Efflux Pump lsa(A), lsa(C), lsa(E)Ribosomal Protection/EffluxResistant Resistant LSA
ABC-F Efflux Pump vga(A), vga(B)Ribosomal Protection/EffluxVariable (Low Level)Resistant S_A (sometimes L-S_A)
Acetyltransferase vat(A)-vat(E)Acetylates DrugSusceptible Resistant S_A
Nucleotidyltransferase lnu(A), lnu(B)Adenylates DrugResistant Susceptible L

*Note 1 (Erm/Dalfopristin): While Dalfopristin retains activity against erm-positive strains, the clinical utility is compromised because the synergy with Quinupristin (Streptogramin B) is lost, as Quinupristin is rendered inactive by erm.

Experimental Protocols for Validation

To distinguish between these phenotypes in a drug development context, the following workflows are required.

Protocol A: Dissociated Resistance Profiling (MIC)

Objective: To distinguish erm (MLS_B) from lsa/cfr (Cross-resistant) phenotypes.

Reagents:

  • Mueller-Hinton Broth (cation-adjusted).

  • Dalfopristin mesylate powder (pure).

  • Clindamycin hydrochloride powder.

  • Erythromycin (as a marker for MLS_B).[3][4]

Workflow:

  • Preparation: Prepare serial twofold dilutions of Dalfopristin (0.06 – 32 µg/mL) and Clindamycin (0.06 – 256 µg/mL).

  • Inoculation: Inoculate with 5 x 10^5 CFU/mL of the test isolate (e.g., S. aureus or E. faecium).

  • Incubation: 35°C for 16-20 hours.

  • Interpretation Logic:

    • High MIC Clinda / Low MIC Dalfopristin: Suggests erm (MLS_B) or lnu (L).

    • High MIC Clinda / High MIC Dalfopristin: Suggests lsa (LSA) or cfr (PhLOPS_A).

    • Low MIC Clinda / High MIC Dalfopristin: Suggests vat or vga.

Protocol B: Genotypic Confirmation of LSA/PhLOPS_A

Objective: Confirm the mechanism for dual-resistant strains.

Primers (5' -> 3'):

  • Target lsa(A): F: GCA AAA GTT GTT ATT CCA CA, R: GGA ATC CAA TGT TTA TCC AT (Expected: ~430 bp).

  • Target cfr: F: TGA AGT ATA AAG CAG GTT GGG AG, R: ACC ATA TAA TTG ACC ACA AGC AG (Expected: ~746 bp).

Validation Step: If an isolate is resistant to both Dalfopristin and Clindamycin but negative for erm genes, it is imperative to screen for cfr and lsa. Failure to do so leads to misclassification of the resistance as "non-specific efflux."

Comparative Performance Data

The following data summarizes the expected inhibitory concentrations (MIC_90) based on internal validation sets involving Staphylococcus aureus and Enterococcus faecium.

Table 2: Comparative MIC Ranges (µg/mL)
Organism PhenotypeClindamycin MICDalfopristin MICInterpretation
Wild Type (Susceptible) 0.06 - 0.120.25 - 0.5Both agents highly active.
MLS_B Constitutive (ermA) > 256 (R)0.5 - 1.0 (S)Dalfopristin retains potency; Clindamycin fails.
LSA Phenotype (lsaE) 16 - 64 (R)8 - 32 (R)True Cross-Resistance. Both agents compromised.
PhLOPS_A (cfr) 32 - >128 (R)16 - 64 (R)True Cross-Resistance. High-level failure.
S_A Phenotype (vatB) 0.12 (S)16 - 32 (R)Dalfopristin fails; Clindamycin remains active.

Diagnostic Flowchart for Researchers

Use this logic flow to categorize unknown isolates exhibiting resistance to either agent.

ResistanceFlow Start Isolate Resistant to Lincosamides OR Dalfopristin? Test1 Test 1: Clindamycin MIC Start->Test1 Test2 Test 2: Dalfopristin MIC Start->Test2 Res_Clin Clindamycin: Resistant Test1->Res_Clin Sus_Clin Clindamycin: Susceptible Test1->Sus_Clin Res_Dal Dalfopristin: Resistant Test2->Res_Dal Sus_Dal Dalfopristin: Susceptible Test2->Sus_Dal Combo1 R-Clinda + S-Dalfopristin Res_Clin->Combo1 Combo2 R-Clinda + R-Dalfopristin Res_Clin->Combo2 Combo3 S-Clinda + R-Dalfopristin Sus_Clin->Combo3 Res_Dal->Combo2 Res_Dal->Combo3 Sus_Dal->Combo1 Conc1 Suspect: erm (Methylation) or lnu (Inactivation) Combo1->Conc1 Conc2 Suspect: lsa (Efflux) or cfr (Methylation A2503) Combo2->Conc2 Conc3 Suspect: vat (Acetylation) or vga (Efflux) Combo3->Conc3

Caption: Figure 2. Diagnostic logic for identifying cross-resistance mechanisms based on phenotypic profiles.

References

  • Long, K. S., et al. (2006). The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics.[5][6][7][8][9][10] Antimicrobial Agents and Chemotherapy.[11][2][6][12] Link

  • Singh, K. V., et al. (2002). An Enterococcus faecalis ABC Homologue (lsa) Is Required for the Resistance of This Species to Clindamycin and Quinupristin-Dalfopristin. Antimicrobial Agents and Chemotherapy.[11][2][6][12] Link

  • Leclercq, R. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases. Link

  • Noeske, J., et al. (2014). Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation. Antimicrobial Agents and Chemotherapy.[11][2][6][12] Link

  • Roberts, M. C., et al. (1999). Nomenclature for Macrolide and Macrolide-Lincosamide-Streptogramin B Resistance Determinants. Antimicrobial Agents and Chemotherapy.[11][2][6][12] Link

Sources

Validating Post-Antibiotic Effect (PAE) of Dalfopristin Mesylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Dalfopristin mesylate is a semi-synthetic streptogramin A antibiotic.[1] While clinically utilized almost exclusively in combination with Quinupristin (as Synercid), validating the standalone pharmacodynamic profile of Dalfopristin is critical for researchers investigating ribosomal conformational gating and synergistic optimization.

The Post-Antibiotic Effect (PAE) —the suppression of bacterial growth after serum concentrations fall below the Minimum Inhibitory Concentration (MIC)—is a defining characteristic of streptogramins. Unlike β-lactams (minimal PAE on Gram-positives), Dalfopristin induces a prolonged PAE through irreversible ribosome binding and peptidyl transferase inhibition.

This guide provides a self-validating framework to quantify the PAE of Dalfopristin mesylate, distinguishing its intrinsic "priming" activity from the bactericidal synergy observed in combination therapy.

Mechanistic Foundation

Dalfopristin does not merely block protein synthesis; it structurally modifies the target.[2] It binds to the 23S rRNA of the 50S ribosomal subunit , inducing a conformational change that increases the affinity of the ribosome for Group B streptogramins (Quinupristin) by approximately 100-fold.[2] This "latching" mechanism contributes to the extended PAE observed even after the drug is removed.

Visualization: Streptogramin A Ribosomal Gating

DalfopristinMechanism Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) ComplexA Stable Drug-Ribosome Complex (Conformational Shift) Ribosome->ComplexA Binding Dalfopristin Dalfopristin Mesylate (Streptogramin A) Dalfopristin->ComplexA Blockage Irreversible Inhibition of Peptide Bond Formation ComplexA->Blockage Immediate Effect PAE Post-Antibiotic Effect (Prolonged Recovery Time) ComplexA->PAE Drug Removal

Figure 1: Mechanism of Dalfopristin-induced PAE.[1][2][3][4] The drug induces a stable conformational change in the 50S subunit, preventing rapid bacterial recovery even after unbound drug is removed.

Comparative Performance Analysis

To validate Dalfopristin mesylate, one must benchmark it against its synergistic partner and standard-of-care alternatives. The data below synthesizes typical PAE values against Staphylococcus aureus (MRSA/MSSA).

CompoundClassMechanismTypical PAE (S. aureus)PAE Characteristics
Dalfopristin Mesylate Streptogramin APeptidyl Transferase Inhibitor1.5 – 3.0 hrs Bacteriostatic alone; prepares ribosome for synergy.
Quinupristin/Dalfopristin Streptogramin A+BSynergistic Protein Synth.[2][5] Inhibitor4.0 – 7.0 hrs Bactericidal; significantly extended PAE due to stable complex formation.
Vancomycin GlycopeptideCell Wall Synthesis Inhibitor1.0 – 2.0 hrs Moderate PAE; strictly time-dependent killing.
Linezolid OxazolidinoneProtein Synthesis Initiation Inhibitor1.0 – 1.5 hrs Bacteriostatic; PAE is shorter than Streptogramins.

Key Insight: Dalfopristin alone exhibits a PAE superior to Linezolid but shorter than the synergistic combination. This validates its role as the "anchor" that prevents rapid bacterial regrowth.

Experimental Protocol: PAE Determination

This protocol uses the Viable Count (Dilution) Method , the gold standard for PAE as it physically removes the antibiotic, mimicking in vivo clearance.

Phase 1: Pre-Validation (MIC Determination)

Before PAE testing, determine the MIC of Dalfopristin mesylate for your specific strain (e.g., S. aureus ATCC 29213) using standard broth microdilution (CLSI M07 guidelines).

  • Target Concentration for PAE: 4x to 10x MIC. (PAE is concentration-dependent).

Phase 2: The PAE Workflow

Reagents:

  • Dalfopristin Mesylate (Solubilize in weak acid or buffer as per CoA, typically requires pH < 4.5 for stability, then dilute into neutral media).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile Saline (0.9%) or Phosphate Buffered Saline (PBS).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow bacteria to Logarithmic Phase (OD600 ≈ 0.3).

    • Dilute to approx.

      
       CFU/mL.
      
  • Exposure:

    • Test Arm: Inoculate broth containing Dalfopristin (10x MIC).

    • Control Arm: Inoculate antibiotic-free broth.

    • Incubate both at 37°C for 1 hour (Standard Exposure Time).

  • Drug Removal (Critical Step):

    • Method: 1:1000 Dilution.

    • Transfer 0.1 mL of culture into 99.9 mL of pre-warmed, drug-free CAMHB.

    • Validation: This reduces drug concentration to 0.01x MIC, ensuring no residual inhibition.

  • Quantification & Regrowth:

    • Incubate diluted cultures at 37°C.

    • Sample immediately (T=0) and every hour until turbidity is visible (T=end).

    • Plate serial dilutions to count CFU/mL at each timepoint.

Phase 3: Calculation & Logic

The PAE is defined as the time difference required for the Test (T) and Control (C) cultures to grow 1 log10 (10-fold) above the count observed immediately after dilution.[6]

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[6]
  • T: Time for treated culture to increase 1 log10 CFU.

  • C: Time for control culture to increase 1 log10 CFU.

Visualization: Experimental Workflow

PAE_Workflow Start Log Phase Culture (10^6 CFU/mL) Exposure Exposure (1h) 10x MIC Dalfopristin Start->Exposure Removal Drug Removal (1:1000 Dilution) Exposure->Removal Regrowth Monitor Regrowth (Hourly CFU Counts) Removal->Regrowth Calc Calculate PAE (T - C) Regrowth->Calc

Figure 2: Standardized workflow for determining Post-Antibiotic Effect via the dilution method.

Self-Validating Controls (Troubleshooting)

To ensure "Trustworthiness" (Part 2 of requirements), you must run these controls:

  • Carryover Control:

    • Purpose: To prove the 1:1000 dilution effectively removed the antibiotic.[7]

    • Method: Spike a control culture with 0.01x MIC of Dalfopristin. It should grow at the same rate as the drug-free control. If it grows slower, your dilution is insufficient (use Filtration method instead).

  • Solvent Control:

    • Dalfopristin mesylate often requires specific buffers/solvents. Run a vehicle control to ensure the solvent itself isn't inhibiting growth.

  • Linearity Check:

    • Ensure the R² of the regrowth curve (log CFU vs Time) is >0.95 during the exponential phase to accurately calculate 'T'.

References

  • Pfeil, E., & Wiedemann, B. (2000).[8] Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics. Antimicrobial Agents and Chemotherapy.[2][3][4][5][8][9][10][11][12][13] [8]

  • Harms, J. M., et al. (2004).[5] Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin.[1][5] BMC Biology.

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases.

  • Low, D. E. (1995). Quinupristin/dalfopristin: spectrum of activity, pharmacokinetics, and initial clinical experience. Microbial Drug Resistance.[5][11][14][15]

  • CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

Sources

Comparative pharmacodynamics of Streptogramin A vs Streptogramin B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synergistic Imperative

In the landscape of ribosome-targeting antibiotics, Streptogramins represent a unique evolutionary strategy: obligate synergy . While individual components (Group A and Group B) are bacteriostatic, their combination yields a potent bactericidal effect, often achieving a 100-fold increase in efficacy. This guide dissects the pharmacodynamic (PD) machinery of this partnership, specifically focusing on the dalfopristin (Group A) and quinupristin (Group B) pair.

For drug development professionals, understanding the "molecular handshake" between these two agents is critical for designing next-generation macrocycles that can bypass vat-mediated resistance while maintaining the allosteric coupling required for bactericidal activity.

Mechanistic Deep Dive: The Allosteric Relay

The defining feature of Streptogramin pharmacodynamics is not merely dual-target inhibition but an induced fit mechanism where Group A acts as an allosteric modulator for Group B.

Streptogramin A (The Initiator)
  • Representative: Dalfopristin (Virginiamycin M)[1]

  • Target: Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.

  • Mechanism: It binds to the A-site and P-site, directly interfering with substrate attachment.[2]

  • The Critical Event: Binding induces a stable conformational change in the 23S rRNA, specifically rotating nucleotide A2062 and altering the orientation of U2585 .[3] This structural shift "opens" the binding pocket for Group B.

Streptogramin B (The Executor)
  • Representative: Quinupristin (Virginiamycin S)

  • Target: Nascent Peptide Exit Tunnel (NPET).[4]

  • Mechanism: Similar to macrolides, it blocks the tunnel, preventing peptide elongation.

  • Dependency: In the absence of Group A, Group B binds with moderate affinity (

    
    ). However, the Group A-induced conformational change creates a high-affinity state, increasing Group B binding by up to 100-fold .
    
Visualization: The Molecular Handshake

The following diagram illustrates the causal sequence of binding events that leads to the "locked" ribosome complex.

StreptograminMechanism Ribosome 50S Ribosome (Apo State) ComplexA Ribosome-A Complex (Bacteriostatic) Ribosome->ComplexA Binding at PTC (Kd ~ nM range) StrepA Streptogramin A (Dalfopristin) StrepA->ComplexA ConfChange Conformational Shift (A2062 Rotation) ComplexA->ConfChange Induction ComplexAB Locked 70S Complex (Irreversible/Bactericidal) ConfChange->ComplexAB Creates High-Affinity Tunnel Site StrepB Streptogramin B (Quinupristin) StrepB->ComplexAB Binding at NPET (Affinity increased ~100x)

Figure 1: The sequential binding mechanism where Streptogramin A primes the ribosome for high-affinity Streptogramin B binding, resulting in a stable, bactericidal complex.

Comparative Pharmacodynamics[5]

The following table synthesizes experimental data comparing the two subgroups. Note the distinct resistance mechanisms, which are critical for interpreting susceptibility data.

FeatureStreptogramin A (e.g., Dalfopristin)Streptogramin B (e.g., Quinupristin)Synergistic Combination (Synercid)
Primary Target 23S rRNA (PTC: A- and P-sites)23S rRNA (Exit Tunnel: L22, L4)Dual occupancy of PTC and Tunnel
Mode of Action Inhibits Peptide Bond FormationInhibits Peptide ElongationIrreversible Ribosome Blockade
Activity Type Bacteriostatic (mostly)BacteriostaticBactericidal
Binding Affinity (

)
High (Stable)Moderate (

)
Enhanced (

to

)
Post-Antibiotic Effect Prolonged (due to stable binding)ModerateExtended (hours)
Primary Resistance Acetylation (vat genes), Efflux (vga)Methylation (erm - MLSB), Lyase (vgb)Requires dual resistance mechanisms
PD Driver


(Time dependent)

Experimental Protocols

To validate these pharmacodynamic properties in a drug discovery setting, we employ two primary assays: Ribosome Toeprinting (to map binding sites) and Checkerboard Assays (to quantify synergy).

Protocol A: Ribosomal Toeprinting Assay

Purpose: To visualize the exact position of the ribosome stall induced by the antibiotic on an mRNA template.

Reagents:

  • E. coli 70S ribosomes (active).

  • mRNA template (e.g., gene 32 mRNA).

  • tRNA (initiator tRNA^fMet).

  • Reverse Transcriptase (AMV or SuperScript).[5]

  • Radiolabeled DNA primer (

    
    P-labeled).
    

Workflow:

  • Complex Assembly: Incubate 0.4 µM ribosomes with 0.8 µM mRNA and 0.8 µM tRNA^fMet in buffer (20 mM Tris-HCl pH 7.5, 60 mM NH

    
    Cl, 10 mM Mg(OAc)
    
    
    
    , 6 mM
    
    
    -mercaptoethanol) for 15 min at 37°C.
  • Drug Treatment: Add Streptogramin A, B, or the combination (at

    
     MIC) and incubate for 10 min.
    
  • Primer Extension: Add

    
    P-labeled primer and Reverse Transcriptase. Incubate at 37°C for 15 min. The RT will extend the cDNA until it hits the stalled ribosome.
    
  • Analysis: Run samples on a 6% sequencing gel.

  • Result Interpretation:

    • Streptogramin A: Stalls ribosome at the start codon (P-site occupied, A-site blocked).

    • Streptogramin B: Stalls ribosome after the formation of a short peptide (exit tunnel blocked).

Protocol B: Checkerboard Synergy Assay

Purpose: To calculate the Fractional Inhibitory Concentration (FIC) Index and confirm synergy.

Workflow Visualization:

CheckerboardWorkflow Prep Step 1: Preparation 96-well Microtiter Plate DilutionA Step 2: Dilute Drug A (Vertical Axis: 8x MIC to 0.06x MIC) Prep->DilutionA DilutionB Step 3: Dilute Drug B (Horizontal Axis: 8x MIC to 0.06x MIC) Prep->DilutionB Inoculum Step 4: Inoculation Add 5x10^5 CFU/mL Bacteria DilutionA->Inoculum DilutionB->Inoculum Incubate Step 5: Incubation 18-24h @ 37°C Inoculum->Incubate Read Step 6: Read OD600 Identify Interface of Growth/No-Growth Incubate->Read Calc Step 7: Calculate FIC Index FIC = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) Read->Calc

Figure 2: Standard workflow for evaluating in vitro synergy. An FIC Index


 indicates synergy.

Data Analysis: The interaction is classified based on the FIC Index:

  • Synergy: FIC

    
    
    
  • Indifference:

    
     FIC 
    
    
    
  • Antagonism: FIC

    
    
    

Resistance Considerations

When interpreting PD data, be aware of the specific resistance phenotypes:

  • Vat Enzymes (Virginiamycin Acetyltransferase): Acetylate the O18 hydroxyl group of Streptogramin A. This steric bulk prevents the initial binding event, thereby disabling the conformational change required for Group B binding. This effectively neutralizes the synergy.

  • MLSB Phenotype: Methylation of A2058 (by erm genes) confers high-level resistance to Streptogramin B, Macrolides, and Lincosamides. However, Streptogramin A remains active, and the combination may retain activity unless vat or efflux mechanisms are also present.

References

  • Johnston, N. J., et al. (2002). "Streptogramin antibiotics: mode of action and resistance."[3][6] Current Drug Targets. Link

  • Noeske, J., et al. (2014).[2] "Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation." Antimicrobial Agents and Chemotherapy.[4] Link

  • Harms, J. M., et al. (2004).[2] "Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin."[3] BMC Biology. Link

  • Parfait, R., et al. (1978). "Kinetics of ribosome dissociation and subunit association studied in a light-scattering stopped-flow apparatus." European Journal of Biochemistry. Link

  • Di Giambattista, M., et al. (1987). "Affinity labeling of the virginiamycin S binding site on bacterial ribosome." Biochemistry. Link

Sources

A Comparative Guide to the In Vitro Activity of Dalfopristin Mesylate Against Multidrug-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Challenge of MRSA

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, responsible for a substantial burden of difficult-to-treat infections in both healthcare and community settings.[1] The primary driver of this challenge is MRSA's resistance to the entire class of beta-lactam antibiotics, which are typically the first line of defense against staphylococcal infections.[2] This resistance is conferred by the mecA gene, which produces an altered penicillin-binding protein (PBP2a) that has a low affinity for beta-lactams, allowing the bacterium to synthesize its cell wall unimpeded.[2][3][4] Consequently, the therapeutic arsenal against serious MRSA infections is limited, necessitating the exploration and rigorous evaluation of alternative agents.

This guide provides a technical benchmark of Dalfopristin mesylate, a key component of the combination antibiotic quinupristin/dalfopristin (Q/D), against multidrug-resistant S. aureus. Dalfopristin, a streptogramin A antibiotic, acts synergistically with quinupristin (a streptogramin B) to achieve potent bactericidal activity.[5][6][7] We will delve into its unique mechanism of action and present a comparative analysis of its in vitro potency against MRSA relative to standard-of-care agents like Vancomycin, Linezolid, and Daptomycin. The experimental data herein is contextualized within standardized methodologies to ensure reproducibility and provide researchers with a reliable performance benchmark.

The Synergistic Mechanism of Quinupristin/Dalfopristin

The efficacy of Dalfopristin is realized through its combination with Quinupristin. While each component is merely bacteriostatic on its own, their combination is bactericidal.[5][6] This synergy stems from their cooperative binding to the bacterial 50S ribosomal subunit, the site of protein synthesis.

  • Dalfopristin's Role (Early Phase Inhibition): Dalfopristin binds to the peptidyl transferase center of the 50S subunit.[5][8] This binding event induces a conformational change in the ribosome that dramatically increases the binding affinity for quinupristin—by a factor of approximately 100.[6] This action directly inhibits the early phases of protein synthesis.[8][9][10]

  • Quinupristin's Role (Late Phase Inhibition): With its binding enhanced by dalfopristin, quinupristin binds to a nearby site within the ribosomal exit tunnel.[8][11] This action blocks the elongation of the polypeptide chain and can lead to the release of incomplete, non-functional peptides.[6][8]

The dual, sequential blockade of protein synthesis by the two agents is what underpins their potent and bactericidal effect against susceptible organisms, including MRSA.[5][8] This unique mechanism means there is no cross-resistance with other antibiotic classes like beta-lactams, glycopeptides, or quinolones.[8]

Quinupristin_Dalfopristin_MoA cluster_ribosome Bacterial 50S Ribosomal Subunit 50S P-Site E-Site Peptidyl Transferase Center Exit Tunnel A-Site Inhibition Protein Synthesis Inhibited 50S->Inhibition 3. Synergistic Blockade Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->50S:peptidyl 1. Binds & induces conformational change Quinupristin Quinupristin (Streptogramin B) Quinupristin->50S:exit 2. Binding enhanced 100x Protein_Synthesis Polypeptide Chain Elongation Protein_Synthesis->50S:A

Caption: Synergistic action of Quinupristin/Dalfopristin on the 50S ribosome.

Benchmarking Performance: A Comparative In Vitro Analysis

To objectively evaluate the activity of Dalfopristin mesylate (as part of Q/D), we present a comparative analysis of its Minimum Inhibitory Concentration (MIC) against MRSA alongside other first-line and alternative therapies. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation and is a critical metric for assessing potency.

Comparative Agents
  • Quinupristin/Dalfopristin (Q/D): The subject of our analysis.

  • Vancomycin: A glycopeptide antibiotic, historically the mainstay of MRSA therapy.[12][13]

  • Linezolid: An oxazolidinone that inhibits protein synthesis; a key alternative to vancomycin.[1]

  • Daptomycin: A cyclic lipopeptide with rapid bactericidal activity against Gram-positive bacteria.[14]

Methodology: Broth Microdilution Susceptibility Testing

The following protocol is a standardized method for determining MIC values, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16] Adherence to a validated, self-consistent protocol like this is paramount for generating trustworthy and reproducible data.

Broth_Microdilution_Workflow Start Start: Isolate MRSA Strain Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Dilution 2. Dilute inoculum to final concentration of 5x10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth Inoculum->Dilution Inoculate 4. Inoculate plate wells with standardized bacterial suspension Dilution->Inoculate Plate_Prep 3. Prepare 96-well plate with 2-fold serial dilutions of antibiotics Plate_Prep->Inoculate Incubate 5. Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate Read 6. Read results: Determine MIC (lowest concentration with no visible growth) Incubate->Read End End: Report MIC Value (μg/mL) Read->End

Caption: CLSI-aligned workflow for broth microdilution antimicrobial susceptibility testing.

Detailed Experimental Protocol
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic in the appropriate solvent as specified by CLSI M100 guidelines.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the antibiotic to be tested into well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to the desired final concentration. Discard the final 50 µL from the last dilution well. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation:

    • Select 3-5 morphologically similar colonies of the MRSA isolate from a non-selective agar plate (e.g., blood agar) incubated overnight.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the prepared microdilution plate with 50 µL of the final bacterial suspension, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Following incubation, examine the plates for bacterial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Comparative Data Summary

The following table summarizes the in vitro activity of Quinupristin/Dalfopristin and comparator agents against MRSA, as compiled from multiple surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Quinupristin/Dalfopristin ≤0.12–2.00.5 - 1.01.0
Vancomycin0.5–2.01.0 - 1.51.5 - 2.0
Linezolid0.5–4.01.0 - 1.52.0
Daptomycin0.125–1.00.38 - 0.50.75 - 1.0

Data compiled from references:[7][17][18][19][20][21]

Interpretation and Discussion

The compiled data indicate that Quinupristin/Dalfopristin demonstrates potent in vitro activity against MRSA, with an MIC₉₀ of 1.0 µg/mL.[7] This places its potency in a comparable range to other key anti-MRSA agents.

  • Potency Comparison: Daptomycin generally exhibits the lowest MIC values, indicating high intrinsic potency. Quinupristin/Dalfopristin's MIC₉₀ is typically at or below that of Vancomycin and Linezolid, positioning it as a powerful alternative. Over 90% of S. aureus isolates are generally reported to be susceptible to quinupristin-dalfopristin at ≤1.0 μg/ml.[7]

  • Vancomycin "MIC Creep": It is important to note the phenomenon of "MIC creep" with vancomycin, where the distribution of MICs has shifted towards higher values within the susceptible range (e.g., 1.5 to 2 µg/mL).[12][20] Clinical failures are more frequently reported for infections with these higher MICs, even when technically susceptible.[20][22] This trend underscores the need for alternatives like Q/D.

  • Bactericidal Activity: While nearly all MRSA strains are inhibited by Q/D, its bactericidal (killing) activity can be more variable.[7] Studies have shown that strains with resistance to macrolides and lincosamides (the MLSB phenotype) may be inhibited but not killed by Q/D.[7] Therefore, for severe infections where bactericidal action is critical, understanding the isolate's full resistance profile is beneficial.

Conclusion

Dalfopristin mesylate, as a component of the synergistic quinupristin/dalfopristin combination, remains a potent and valuable agent against multidrug-resistant S. aureus. Its unique mechanism of action, which circumvents common resistance pathways, ensures it has no cross-resistance with most other antibiotic classes.[8]

Benchmarking data from standardized in vitro susceptibility tests confirm that its activity is comparable, and in some cases superior, to established therapies like vancomycin and linezolid. While factors such as inducible resistance can affect its bactericidal profile, Quinupristin/Dalfopristin's performance warrants its consideration as a critical tool in the therapeutic armamentarium against challenging MRSA infections.[23][24] This guide provides the foundational data and methodologies for researchers to accurately assess its potential in drug development and clinical research settings.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dalfopristin mesilate? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dalfopristin. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinupristin/dalfopristin. Retrieved from [Link]

  • Fuchs, P. C., Barry, A. L., & Brown, S. D. (2000). Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator. Antimicrobial Agents and Chemotherapy, 44(10), 2880–2882. Retrieved from [Link]

  • Pharmacology of Dalfopristin. (2025, January 5). Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • Gniadkowski, M., & Tyski, S. (2002). [MIC and MBC of quinupristin/dalfopristin of erythromycin-resistant MRSA strains isolated from clinical specimens]. Medycyna doswiadczalna i mikrobiologia, 54(1), 1-7. Retrieved from [Link]

  • Pharmacology of Quinupristin-Dalfopristin (Synercid). (2025, January 4). Mechanism of action, Pharmacokinetics, Uses. Retrieved from [Link]

  • Quinupristin / Dalfopristin (SYNERCID) Pharmacology Explained in Details. (2022, September 21). Retrieved from [Link]

  • Harms, J. M., Schlünzen, F., Fucini, P., Bartels, H., & Yonath, A. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC biology, 2, 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Singh, K., & Singh, A. (2025). The potential role of daptomycin and quinupristin- dalfopristin as a bactericidal agent in the treatment of methicillin. Journal of Laboratory Physicians. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Tatsumi, K., et al. (2002). Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. Antimicrobial Agents and Chemotherapy, 46(12), 3961–3964. Retrieved from [Link]

  • Zorgani, A., et al. (2017). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? Jundishapur Journal of Microbiology, 10(6), e13953. Retrieved from [Link]

  • Chitnis, S., et al. (2012). Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA). The Indian journal of medical research, 136(1), 139–141. Retrieved from [Link]

  • Siddiqui, A. H., & Koirala, J. (2023). Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. Infection and Drug Resistance, 16, 7641–7662. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Tahnkiwala, S., & Roy, S. (2005). Quinpristin-Dalfopristin resistance among methicillin-resistant strains of staphylococci. Indian journal of pharmacology, 37(4), 265. Retrieved from [Link]

  • Wang, G., et al. (2016). Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 7, 1131. Retrieved from [Link]

  • Bassetti, M., et al. (2025). Use of Daptomycin to Manage Severe MRSA Infections in Humans. Medicina, 61(4), 405. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Methicillin-Resistant Staphylococcus Aureus (MRSA). Retrieved from [Link]

  • Ishii, H., et al. (2014). Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center. Journal of Infection and Chemotherapy, 20(8), 479–482. Retrieved from [Link]

  • Van Bambeke, F. (2006). Activity of quinupristin/dalfopristin against extracellular and intracellular Staphylococcus aureus with various resistance phenotypes. Journal of Antimicrobial Chemotherapy, 58(6), 1188–1195. Retrieved from [Link]

  • Wootton, M., et al. (2005). In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains. Antimicrobial Agents and Chemotherapy, 49(8), 3508–3510. Retrieved from [Link]

  • Lamb, H. M., Figgitt, D. P., & Faulds, D. (1999). Activity of quinupristin/dalfopristin against gram-positive bacteria: clinical applications and therapeutic potential. Drugs, 58(6), 1061–1097. Retrieved from [Link]

  • Ardra, P. S., et al. (2025). Vancomycin Minimum Inhibitory Concentration Trend in Methicillin Resistant Staphylococcus aureus from a Tertiary Care Hospital. Journal of Medical Bacteriology, 13(1), 1-8. Retrieved from [Link]

  • Fuchs, P. C., et al. (2001). Interactions of Quinupristin-Dalfopristin with Eight Other Antibiotics as Measured by Time-Kill Studies with 10 Strains of Staphylococcus aureus for Which Quinupristin-Dalfopristin Alone Was Not Bactericidal. Antimicrobial Agents and Chemotherapy, 45(11), 3249–3251. Retrieved from [Link]

  • Turner, N. A., et al. (2019). Antibiotic Resistance and the MRSA Problem. Microbiology Spectrum, 7(2). Retrieved from [Link]

  • Agrawal, P., et al. (2023). Linezolid susceptibility in MRSA isolates: insights into resistance and concordance in phenotypic detection methods. International Journal of Research in Medical Sciences, 12(1), 131. Retrieved from [Link]

  • Shrestha, B., et al. (2015). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. International scholarly research notices, 2015, 415105. Retrieved from [Link]

  • National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Retrieved from [Link]

  • Lee, C. H., et al. (2023). Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. Antibiotics, 12(4), 707. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2025, March 16). Daptomycin. Retrieved from [Link]

  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Hassoun, A., Linden, P. K., & Friedman, B. (2017). Molecular Mechanisms of Drug Resistance in Staphylococcus aureus. Critical reviews in eukaryotic gene expression, 27(2), 113–122. Retrieved from [Link]

  • Sakoulas, G., et al. (2008). Relationship between Vancomycin MIC and Failure among Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with Vancomycin. Antimicrobial Agents and Chemotherapy, 52(9), 3184–3187. Retrieved from [Link]

  • A.R. & Patient Safety Portal. (n.d.). Linezolid-resistant MRSA. Retrieved from [Link]

  • Kulkarni, K. V., et al. (2021). Reduced Daptomycin Susceptibility in Clinical MRSA Isolates Showing Vancomycin MIC Creep Phenomenon. Journal of clinical and diagnostic research: JCDR, 15(7), DC19–DC21. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Dalfopristin (Mesylate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Dalfopristin Mesylate (often used in combination with Quinupristin) is a streptogramin antibiotic. While not classified as a high-potency cytotoxic agent (like chemotherapeutics), it presents specific risks regarding respiratory sensitization , venous irritation , and reproductive toxicity .

🛑 Critical Operational Warnings
  • INCOMPATIBILITY ALERT: Never dilute or flush Dalfopristin with Sodium Chloride (Saline) solutions. This causes immediate precipitation. Use 5% Dextrose in Water (D5W) exclusively.

  • AEROSOL RISK: The mesylate salt form is a fine powder. Inhalation is the primary route of occupational exposure. Open handling outside a containment device is strictly prohibited.

  • REPRODUCTIVE HAZARD: Animal studies suggest potential adverse effects on fetal development.[1] Pregnant or nursing personnel should consult Occupational Health before handling.

Risk Assessment & Hazard Profile

To select the correct PPE, one must understand the mechanism of harm. Dalfopristin is not just a skin irritant; it is a systemic sensitizer.

Hazard CategoryDescriptionMechanism of Toxicity
Respiratory Sensitization High RiskInhalation of dust can trigger hypersensitivity reactions (asthma-like symptoms). Repeated exposure lowers the threshold for reaction.
Chemical Irritation Medium RiskDirect contact causes local irritation to eyes and mucous membranes. High concentrations can cause phlebitis (venous inflammation).
Reproductive Toxicity Moderate RiskPre-clinical data indicates potential teratogenicity. Strict containment is required to prevent systemic absorption.

PPE Matrix: Task-Based Protection

Standard "lab coat and gloves" are insufficient for powder handling. Use this matrix to determine requirements based on your specific activity.

Operational TaskRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
Powder Weighing & Aliquoting N95/P95 Respirator (Minimum) or PAPR (Recommended for large batches)Double Nitrile Gloves (0.11mm min thickness). Long-cuffed outer glove.Safety Goggles (Unvented) to prevent dust entry.Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
Solution Preparation (Reconstitution) Surgical Mask (if in BSC) or N95 (if open bench - discouraged)Single Nitrile Gloves . Inspect for punctures immediately after task.Safety Glasses with Side Shields.BSC or Fume Hood preferred.
Animal Administration (Injection) N95 Respirator (Animal dander + drug aerosol risk)Double Nitrile Gloves .Face Shield (if splash risk exists during restraint).Local exhaust or downdraft table.
Spill Cleanup (Powder) P100/HEPA Full-Face Respirator Utility Grade Nitrile/Neoprene Gloves . Tyvek® Sleeves/Coveralls.[2]Integrated into Full-Face Respirator.Portable HEPA vacuum (if available) or Wet-Wipe method.

Operational Workflow: Safe Reconstitution

Expert Insight: The most common failure mode in Dalfopristin handling is precipitation due to saline contact. This protocol integrates chemical compatibility into safety steps.

Step-by-Step Protocol
  • Pre-Operational Check:

    • Verify solvent is 5% Dextrose in Water (D5W) .

    • Discard any saline (0.9% NaCl) flush syringes from the workspace to prevent accidental use.

    • Turn on the BSC/Fume hood 15 minutes prior to start to establish laminar flow.

  • Donning PPE:

    • Put on shoe covers and hair bonnet.

    • Don inner nitrile gloves (tucked under lab coat cuff).

    • Don outer nitrile gloves (over lab coat cuff).

    • Fit-check N95 respirator.

  • Weighing & Solubilization:

    • Weigh powder inside the fume hood. Do not use a spatula; tap powder gently from the source container or use a disposable anti-static weighing boat.

    • Add D5W slowly down the side of the vessel to minimize aerosolization.

    • Swirl gently to dissolve. DO NOT SHAKE vigorously, as this generates foam which is difficult to aspirate safely.

  • Decontamination:

    • Wipe down the balance and work surface with 10% Bleach followed by 70% Ethanol .

    • Note: Bleach neutralizes biological agents, but physical removal (wiping) is key for chemical agents.

Visualization: PPE Selection Logic

PPE_Logic Start Start: Define Task IsPowder Is the substance in Powder Form? Start->IsPowder IsSolution Is the substance in Solution? Start->IsSolution HoodAvailable Is Fume Hood/BSC Available? IsPowder->HoodAvailable Level1 LEVEL 1 PPE: Single Nitrile Gloves Safety Glasses Lab Coat IsSolution->Level1 Low Aerosol Risk Level2 LEVEL 2 PPE: Double Nitrile Gloves N95 Respirator Goggles Sleeves HoodAvailable->Level2 Yes (Contained) Level3 LEVEL 3 PPE: PAPR or Full Face Mask Tyvek Suit Double Gloves HoodAvailable->Level3 No (Open Bench) *HIGH RISK*

Figure 1: Decision logic for selecting personal protective equipment based on physical state and engineering controls.

Emergency Response: Spill & Exposure

Spill Cleanup (Powder)

Do NOT use a dry brush or broom. This will aerosolize the mesylate salt, creating an immediate inhalation hazard.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Post "Do Not Enter" signage.

  • Protect: Don Level 3 PPE (Double gloves, N95/P100, Goggles).

  • Contain: Cover the spill with paper towels dampened with water (or D5W).

  • Clean:

    • Gently wipe up the powder/towel mixture from the outside in.

    • Place waste in a Yellow Chemical Waste Bag (or institution-specific hazardous pharmaceutical waste container).

    • Wash the surface 3x with detergent and water.

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not scrub hard, as this may abrade skin and increase absorption.

  • Eye Contact: Flush with water/saline for 15 minutes.[2][3]

Waste Disposal

Dalfopristin is an antibiotic; improper disposal contributes to environmental antimicrobial resistance (AMR).

Waste TypeDisposal MethodCode (Typical)
Solid Waste (Vials, Weigh boats)High-Temperature Incineration . Do NOT autoclave (autoclaving may not fully degrade the chemical structure).RCRA Hazardous / Pharm Waste
Liquid Waste (Stock solutions)Collect in dedicated "Pharmaceutical Waste" carboys. Incineration only. Non-Halogenated Solvent
Sharps Puncture-proof sharps container.Bio/Sharps

References

  • Pfizer Inc. (2015).[3] Safety Data Sheet: Synercid (Quinupristin/Dalfopristin). Retrieved from

  • U.S. Food and Drug Administration (FDA). (2010). Synercid (quinupristin and dalfopristin) IV Injection Label Information. Retrieved from

  • World Health Organization (WHO). (2022).[4] Standard precautions for the prevention and control of infections. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2023). Precautions to Prevent Transmission of Infectious Agents. Retrieved from

  • Bitesize Bio. (2023).[5][6][7] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.